molecular formula C38H66N7O17P3S B15598652 (9Z)-heptadecenoyl-CoA

(9Z)-heptadecenoyl-CoA

Katalognummer: B15598652
Molekulargewicht: 1018.0 g/mol
InChI-Schlüssel: QVENOJALUCULON-VYZXCZBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(9Z)-heptadecenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (9Z)-heptadecenoic acid. It is a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C38H66N7O17P3S

Molekulargewicht

1018.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-9-enethioate

InChI

InChI=1S/C38H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h10-11,25-27,31-33,37,48-49H,4-9,12-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/b11-10-/t27-,31-,32-,33+,37-/m1/s1

InChI-Schlüssel

QVENOJALUCULON-VYZXCZBTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biological Significance of (9Z)-Heptadecenoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While research has predominantly focused on even-chain fatty acids, the biological roles of odd-chain fatty acids and their CoA esters are gaining increasing attention for their potential implications in metabolic health and disease. This technical guide provides an in-depth overview of the known and potential biological significance of this compound, including its metabolism, potential signaling roles, and methodologies for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of lipid biology.

Introduction to Acyl-CoAs and Odd-Chain Fatty Acids

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism. The thioester bond linking the fatty acid to Coenzyme A has a high negative standard free energy of hydrolysis, rendering the acyl group "activated" for various biochemical reactions.[1] Long-chain acyl-CoAs are substrates for energy production through β-oxidation, the synthesis of complex lipids such as phospholipids (B1166683) and triglycerides, and cellular signaling pathways.[2][3]

Odd-chain fatty acids (OCFAs) are characterized by an odd number of carbon atoms. While less abundant than their even-chain counterparts, they are found in various biological systems, often originating from dietary sources like ruminant fat and dairy products.[4] The metabolism of OCFAs is distinct from that of even-chain fatty acids, ultimately yielding propionyl-CoA in addition to acetyl-CoA during β-oxidation.[4] This makes OCFAs partially glucogenic, as propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.[4]

This compound, as a monounsaturated OCFA-CoA, is situated at the intersection of these metabolic pathways, suggesting unique biological functions that are yet to be fully elucidated.

Metabolism of this compound

The metabolism of this compound is presumed to follow the established pathways of fatty acid metabolism, with specific considerations for its odd-chain and monounsaturated nature.

Biosynthesis and Activation

(9Z)-heptadecenoic acid can be activated to this compound by long-chain acyl-CoA synthetases (ACSLs).[3] These enzymes catalyze the ATP-dependent esterification of a fatty acid to Coenzyme A.[3] The specific ACSL isoforms that preferentially activate (9Z)-heptadecenoic acid have not been definitively identified but are likely to be those with broad substrate specificity for long-chain fatty acids.

β-Oxidation

The β-oxidation of this compound is expected to proceed through a series of enzymatic reactions in the mitochondria. Due to the cis-double bond at the 9th position, an auxiliary enzyme, an isomerase, is required in addition to the standard β-oxidation enzymes. The process would generate multiple molecules of acetyl-CoA until a final three-carbon unit, propionyl-CoA, remains.

Table 1: Theoretical Energy Yield from the β-Oxidation of this compound

StepProductsATP Equivalent
Activation --2
7 Cycles of β-Oxidation 7 FADH₂10.5
7 NADH17.5
Acetyl-CoA (from 7 cycles) 7 Acetyl-CoA70
Propionyl-CoA Metabolism 1 Propionyl-CoA → 1 Succinyl-CoA5
Total Net ATP Yield 101

Note: This is a theoretical calculation and actual ATP yield may vary depending on the specific shuttle systems used for NADH and FADH₂ and the metabolic state of the cell.

Potential Biological Roles and Signaling Pathways

While direct evidence is limited, the structural properties of this compound suggest several potential biological roles.

Incorporation into Complex Lipids and Membrane Fluidity

As an acyl-CoA, this compound can be incorporated into various complex lipids, including phospholipids, triglycerides, and cholesterol esters. Its presence in membrane phospholipids could influence membrane fluidity due to the kink introduced by the cis-double bond.[5][6][7][8] Alterations in membrane fluidity can impact the function of membrane-bound proteins, including receptors and enzymes.[7]

Signaling and Gene Regulation

Long-chain acyl-CoAs can act as signaling molecules and regulate gene expression, in some cases through interaction with nuclear receptors.[9][10][11] It is plausible that this compound could modulate the activity of transcription factors involved in lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs) or liver X receptors (LXRs).[10][11]

Role in Cancer and Metabolic Diseases

Aberrant fatty acid metabolism is a hallmark of various diseases, including cancer and type 2 diabetes.[12][13][14][15][16] The unique metabolic fate of odd-chain fatty acids, leading to the production of anaplerotic succinyl-CoA, could have implications in the context of the altered metabolic landscape of cancer cells. Further research is warranted to explore the potential role of this compound in these pathologies.

Diagram 1: Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Receptor Membrane Receptor Heptadecenoic_Acid (9Z)-Heptadecenoic Acid ACSL ACSL Heptadecenoic_Acid->ACSL Activation Heptadecenoyl_CoA This compound ACSL->Heptadecenoyl_CoA Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Heptadecenoyl_CoA->Lipid_Synthesis Esterification Nuclear_Receptor Nuclear Receptor (e.g., PPARα) Heptadecenoyl_CoA->Nuclear_Receptor Modulation? Lipid_Synthesis->Receptor Membrane Incorporation Gene_Expression Target Gene Expression (Lipid Metabolism) Nuclear_Receptor->Gene_Expression Regulation

Caption: Hypothetical signaling roles of this compound.

Experimental Protocols

The study of this compound requires specialized analytical techniques for its extraction, purification, and quantification.

Extraction and Purification of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods described for the analysis of long-chain acyl-CoAs.[17]

  • Homogenization: Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) using a glass homogenizer.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and briefly homogenize again.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction: Load the supernatant onto an oligonucleotide purification column pre-equilibrated with the extraction solvent.

  • Elution: Wash the column with the extraction solvent and then elute the acyl-CoAs with 2-propanol.

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen and resuspend in a suitable solvent for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification of acyl-CoAs.[18][19][20][21][22][23][24]

  • Chromatographic Separation: Use a C18 reversed-phase column with a binary gradient elution.

    • Mobile Phase A: 75 mM KH₂PO₄ (pH 4.9)

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Mass Spectrometry: Perform analysis using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Precursor Ion: The [M+H]⁺ ion for this compound.

    • Product Ion: A characteristic fragment ion of the CoA moiety.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Diagram 2: Experimental Workflow for this compound Analysis

G Start Tissue/Cell Sample Homogenization Homogenization (KH₂PO₄ buffer, 2-propanol) Start->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Concentration Concentration SPE->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for the analysis of this compound.

Conclusion and Future Directions

This compound is a unique metabolic intermediate with the potential for significant biological roles that are currently underexplored. Its position as an odd-chain monounsaturated fatty acyl-CoA suggests functions in energy metabolism, membrane biology, and cellular signaling that may differ from more well-studied even-chain and saturated counterparts. The development and application of advanced analytical techniques will be crucial in elucidating the precise functions of this compound and its relevance to human health and disease. Future research should focus on identifying the specific enzymes that metabolize this compound, quantifying its levels in various tissues under different physiological conditions, and determining its interactions with cellular signaling pathways and nuclear receptors. Such studies will undoubtedly provide valuable insights into the broader landscape of lipid metabolism and may reveal novel therapeutic targets for metabolic diseases.

References

The Endogenous Pathway of (9Z)-Heptadecenoic Acid Biosynthesis in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – This technical guide delineates the mammalian biosynthetic pathway of (9Z)-heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid. While primarily obtained from dietary sources like ruminant fats and dairy products, emerging evidence elucidates a capacity for endogenous de novo synthesis and modification in mammals. This document provides a comprehensive overview of the key enzymatic steps, regulatory mechanisms, and experimental methodologies for researchers, scientists, and professionals in drug development.

Introduction to (9Z)-Heptadecenoic Acid

(9Z)-Heptadecenoic acid, also known as margaroleic acid, is a monounsaturated fatty acid with an odd number of carbon atoms. Its presence in mammalian tissues is not solely dependent on dietary intake, indicating an internal metabolic pathway for its production. Understanding this pathway is crucial for investigating its physiological roles and potential as a biomarker or therapeutic target.

The Core Biosynthetic Pathway

The primary route for the endogenous synthesis of (9Z)-heptadecenoic acid in mammals involves two main stages: the de novo synthesis of the saturated precursor, heptadecanoic acid (C17:0), and its subsequent desaturation.

De Novo Synthesis of Heptadecanoic Acid (C17:0)

Unlike the synthesis of even-chain fatty acids which initiates with acetyl-CoA, the production of odd-chain fatty acids begins with propionyl-CoA as the primer for the fatty acid synthase (FAS) complex. Propionyl-CoA can be derived from the metabolism of several precursors, including the amino acids valine, isoleucine, and methionine, or from the beta-oxidation of odd-chain fatty acids from the diet.

The key steps are:

  • Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) of the FAS.

  • Elongation: A series of condensation reactions with malonyl-CoA, catalyzed by various domains of the FAS, adds two-carbon units to the growing acyl chain.

  • Termination: After seven cycles of elongation, the 17-carbon saturated fatty acid, heptadecanoic acid, is released from the FAS.

Desaturation of Heptadecanoyl-CoA

The conversion of the saturated heptadecanoic acid to its monounsaturated counterpart is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1) .

  • Activation: Heptadecanoic acid is first activated to its coenzyme A derivative, heptadecanoyl-CoA .

  • Desaturation: SCD1, an endoplasmic reticulum-resident enzyme, introduces a cis-double bond at the delta-9 position (the ninth carbon atom from the carboxyl end) of heptadecanoyl-CoA. This reaction requires molecular oxygen, NADH, and the cytochrome b5 electron transport chain. The product of this reaction is (9Z)-heptadecenoyl-CoA .

SCD1 is a key enzyme in fatty acid metabolism, primarily responsible for converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1)[1][2]. Its activity is not restricted to these substrates, and it is the crucial catalyst for the final step in endogenous (9Z)-heptadecenoic acid synthesis.

Regulatory Mechanisms

The biosynthesis of (9Z)-heptadecenoic acid is intricately regulated, primarily at the level of gene expression of the key enzymes involved.

Transcriptional Regulation by SREBP-1c

The expression of genes encoding for enzymes involved in fatty acid synthesis, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase 1 (SCD1), is under the control of the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) [3][4].

  • Activation: Insulin (B600854), in response to high carbohydrate intake, promotes the activation of SREBP-1c.

  • Gene Expression: Activated SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, thereby upregulating their transcription[5]. This coordinated regulation ensures that the synthesis of both the saturated precursor and the desaturating enzyme is coupled to the nutritional state.

Hormonal and Dietary Factors
  • Insulin: As mentioned, insulin is a potent activator of SREBP-1c and, consequently, of the entire lipogenic pathway.

  • Glucagon and Epinephrine: These hormones have an opposing effect, generally suppressing lipogenesis.

  • Dietary Fats: Polyunsaturated fatty acids (PUFAs) have been shown to suppress the expression of SCD1, which would, in turn, reduce the synthesis of (9Z)-heptadecenoic acid[6].

Quantitative Data

The relative abundance of (9Z)-heptadecenoic acid and its precursor can be influenced by the activity of SCD1. The ratio of the product to its precursor, known as the desaturation index, serves as a proxy for SCD1 activity.

Fatty Acid RatioDescriptionSignificanceReference
C17:1/C17:0 Desaturation Index for Heptadecanoic AcidReflects the specific activity of SCD1 towards the C17:0 substrate.Inferred from general SCD1 activity measurements[7]
C16:1n7/C16:0 Palmitoleic Acid to Palmitic Acid RatioA commonly used indicator of overall SCD1 activity.[8]
C18:1n9/C18:0 Oleic Acid to Stearic Acid RatioAnother primary indicator of SCD1 activity.[8]

Experimental Protocols

Assay for SCD1 Activity with Heptadecanoyl-CoA

This protocol is adapted from established methods for measuring SCD1 activity using radiolabeled substrates.

Objective: To measure the conversion of [1-¹⁴C]heptadecanoyl-CoA to --INVALID-LINK---heptadecenoyl-CoA.

Materials:

  • Microsomal fractions isolated from mammalian liver or adipose tissue.

  • [1-¹⁴C]Heptadecanoic acid.

  • Coenzyme A, ATP, and Acyl-CoA synthetase for the synthesis of the radiolabeled substrate.

  • NADH.

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

  • Reagents for lipid extraction (e.g., Chloroform:Methanol).

  • Thin-layer chromatography (TLC) system or HPLC with a radiodetector.

Procedure:

  • Substrate Preparation: Synthesize [1-¹⁴C]heptadecanoyl-CoA from [1-¹⁴C]heptadecanoic acid, CoA, and ATP using acyl-CoA synthetase.

  • Enzyme Reaction:

    • Incubate microsomal protein (e.g., 100 µg) with the reaction buffer.

    • Add NADH to a final concentration of 1 mM.

    • Initiate the reaction by adding [1-¹⁴C]heptadecanoyl-CoA (e.g., 50 µM).

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a solution of chloroform:methanol (2:1, v/v).

    • Extract the lipids using a standard Bligh and Dyer method.

  • Product Separation and Quantification:

    • Separate the saturated and monounsaturated fatty acid methyl esters (after methylation) using argentation TLC or reverse-phase HPLC.

    • Quantify the radioactivity in the spots corresponding to heptadecanoic acid and (9Z)-heptadecenoic acid using a scintillation counter or an online radiodetector.

  • Data Analysis: Calculate the SCD1 activity as the percentage of converted substrate or in nmol/min/mg protein.

Quantification of Heptadecanoic and (9Z)-Heptadecenoic Acid in Tissues

Objective: To determine the absolute or relative amounts of C17:0 and C17:1n-8 in mammalian tissue samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).

Procedure:

  • Lipid Extraction: Homogenize the tissue sample and extract total lipids using a method such as the Folch or Bligh and Dyer procedure[9][10].

  • Saponification and Methylation:

    • Saponify the lipid extract using methanolic NaOH or KOH to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).

    • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol or methanolic HCl.

  • GC-MS/FID Analysis:

    • Inject the FAMEs onto a suitable GC column (e.g., a polar capillary column).

    • Use a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.

    • Identify the peaks corresponding to heptadecanoic acid methyl ester and (9Z)-heptadecenoic acid methyl ester by comparing their retention times and mass spectra to authentic standards.

  • Quantification:

    • For absolute quantification, use an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C19:0) added at the beginning of the extraction process.

    • Construct a calibration curve using known concentrations of C17:0 and C17:1 standards.

    • Calculate the concentration of each fatty acid in the original tissue sample (e.g., in µg/g of tissue).

Visualizations

Biosynthesis_Pathway cluster_de_novo De Novo Synthesis of C17:0 cluster_desaturation Desaturation Propionyl-CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS Heptadecanoic_Acid Heptadecanoic Acid (C17:0) FAS->Heptadecanoic_Acid Heptadecanoyl_CoA Heptadecanoyl-CoA Heptadecanoic_Acid->Heptadecanoyl_CoA Acyl-CoA Synthetase SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Heptadecanoyl_CoA->SCD1 Product (9Z)-Heptadecenoic Acid (C17:1n-8) SCD1->Product

Caption: Biosynthesis pathway of (9Z)-heptadecenoic acid in mammals.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Fatty Acid Analysis Tissue Mammalian Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Total Lipid Extraction Homogenization->Extraction Methylation Saponification & Methylation to FAMEs Extraction->Methylation GCMS GC-MS/FID Analysis Methylation->GCMS Quantification Identification & Quantification GCMS->Quantification

Caption: Workflow for quantifying (9Z)-heptadecenoic acid in tissues.

Regulation_Pathway Insulin Insulin SREBP1c SREBP-1c Activation Insulin->SREBP1c activates FAS_Gene FAS Gene Expression SREBP1c->FAS_Gene upregulates SCD1_Gene SCD1 Gene Expression SREBP1c->SCD1_Gene upregulates Lipogenesis Increased Lipogenesis FAS_Gene->Lipogenesis SCD1_Gene->Lipogenesis

Caption: Transcriptional regulation of lipogenesis by SREBP-1c.

Conclusion

The endogenous biosynthesis of (9Z)-heptadecenoic acid in mammals is a multi-step process initiated by the de novo synthesis of heptadecanoic acid from propionyl-CoA, followed by its desaturation by SCD1. This pathway is tightly regulated by nutritional and hormonal signals, primarily through the SREBP-1c transcription factor. The provided methodologies offer a framework for the quantitative analysis of this pathway, which will be instrumental in elucidating the functional significance of this unique odd-chain monounsaturated fatty acid in health and disease. Further research is warranted to determine the specific enzyme kinetics and the full range of physiological roles of endogenously synthesized (9Z)-heptadecenoic acid.

References

The Metabolic Nexus of (9Z)-Heptadecenoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(9Z)-Heptadecenoyl-CoA is a monounsaturated odd-chain fatty acyl-CoA. While even-chain fatty acids have been the primary focus of lipid metabolism research, odd-chain fatty acids and their derivatives are gaining increasing attention for their unique metabolic roles and potential as biomarkers and therapeutic agents. This technical guide provides a comprehensive overview of the role of this compound in fatty acid metabolism, detailing its biosynthesis, catabolism, and known cellular functions. The guide includes detailed experimental protocols and visual representations of the relevant metabolic pathways to facilitate further research in this emerging area.

Biosynthesis of this compound

The biosynthesis of odd-chain fatty acids, including the precursor to this compound, heptadecanoic acid (C17:0), begins with a different primer than the typical acetyl-CoA used for even-chain fatty acids. Propionyl-CoA, a three-carbon molecule, serves as the initial building block.

The synthesis pathway involves the following key steps:

  • Priming: Fatty acid synthase is primed with propionyl-CoA instead of acetyl-CoA.

  • Elongation: The propionyl-CoA primer is then elongated by the sequential addition of two-carbon units from malonyl-CoA, in a series of reactions catalyzed by the fatty acid synthase complex. This process is repeated until a 17-carbon saturated fatty acyl chain (heptadecanoyl-ACP) is formed.

  • Release: The heptadecanoyl chain is released from the acyl carrier protein (ACP) domain of fatty acid synthase.

  • Desaturation: A desaturase enzyme introduces a double bond at the delta-9 position of the heptadecanoyl chain, forming (9Z)-heptadecenoic acid. Acyl-acyl carrier protein (ACP) desaturases are responsible for introducing double bonds at specific positions in fatty acids of defined chain lengths[1]. While the direct desaturation of heptadecanoyl-CoA is plausible, it is also possible that heptadecanoic acid is first desaturated and then activated to its CoA ester.

  • Activation: (9Z)-Heptadecenoic acid is activated to this compound by an acyl-CoA synthetase, making it available for various metabolic processes.

cluster_0 Cytosolic Fatty Acid Synthesis Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x7) Malonyl_CoA->FAS Heptadecanoyl_ACP Heptadecanoyl-ACP (C17:0-ACP) FAS->Heptadecanoyl_ACP Elongation Desaturase Δ9-Desaturase Heptadecanoyl_ACP->Desaturase Heptadecenoyl_ACP (9Z)-Heptadecenoyl-ACP (C17:1-ACP) Desaturase->Heptadecenoyl_ACP Thioesterase Thioesterase Heptadecenoyl_ACP->Thioesterase Heptadecenoic_Acid (9Z)-Heptadecenoic Acid Thioesterase->Heptadecenoic_Acid ACSL Acyl-CoA Synthetase Heptadecenoic_Acid->ACSL Heptadecenoyl_CoA This compound ACSL->Heptadecenoyl_CoA cluster_1 Mitochondrial Beta-Oxidation cluster_2 Anaplerotic Pathway Heptadecenoyl_CoA This compound (C17:1) Beta_Ox_1 3 Cycles of β-Oxidation Heptadecenoyl_CoA->Beta_Ox_1 Acetyl_CoA_1 3 Acetyl-CoA Beta_Ox_1->Acetyl_CoA_1 cis_Undecenoyl_CoA cis-Δ³-Undecenoyl-CoA Beta_Ox_1->cis_Undecenoyl_CoA Isomerase Enoyl-CoA Isomerase cis_Undecenoyl_CoA->Isomerase trans_Undecenoyl_CoA trans-Δ²-Undecenoyl-CoA Isomerase->trans_Undecenoyl_CoA Beta_Ox_2 4 Cycles of β-Oxidation trans_Undecenoyl_CoA->Beta_Ox_2 Acetyl_CoA_2 4 Acetyl-CoA Beta_Ox_2->Acetyl_CoA_2 Propionyl_CoA Propionyl-CoA Beta_Ox_2->Propionyl_CoA Propionyl_CoA_Anaplerotic Propionyl-CoA Propionyl_CoA->Propionyl_CoA_Anaplerotic PCC Propionyl-CoA Carboxylase Propionyl_CoA_Anaplerotic->PCC ATP, HCO3- Methylmalonyl_CoA_S (S)-Methylmalonyl-CoA PCC->Methylmalonyl_CoA_S MCE Methylmalonyl-CoA Epimerase Methylmalonyl_CoA_S->MCE Methylmalonyl_CoA_R (R)-Methylmalonyl-CoA MCE->Methylmalonyl_CoA_R MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA_R->MCM Vitamin B12 Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA Citric Acid Cycle Succinyl_CoA->TCA cluster_3 Antifungal Mechanism of (9Z)-Heptadecenoic Acid C17_1 (9Z)-Heptadecenoic Acid Membrane Fungal Cell Membrane C17_1->Membrane Partitions into Fluidity Increased Membrane Fluidity and Disorder Membrane->Fluidity Protein_Dysfunction Membrane Protein Dysfunction Fluidity->Protein_Dysfunction Permeability Increased Permeability Fluidity->Permeability Disintegration Cytoplasmic Disintegration Protein_Dysfunction->Disintegration Permeability->Disintegration cluster_4 Workflow for Quantification of this compound Sample Biological Sample (Tissue or Cells) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (Methanol/MTBE/Water) Spike->Extraction Centrifugation Phase Separation (Centrifugation) Extraction->Centrifugation Collection Collect Aqueous/ Methanol Phase Centrifugation->Collection Drying Dry Down (Nitrogen) Collection->Drying Reconstitution Reconstitute in LC-MS/MS Buffer Drying->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

References

Unveiling the Natural Reserves of Cis-9-Heptadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-9-heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid, has garnered increasing interest within the scientific community for its potential therapeutic applications, including anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this intriguing fatty acid, delving into its biosynthesis, quantitative distribution, and the experimental methodologies employed for its characterization. Furthermore, this document outlines key signaling pathways potentially modulated by cis-9-heptadecenoic acid and presents detailed experimental workflows for its study.

Natural Sources of Cis-9-Heptadecenoic Acid

Cis-9-heptadecenoic acid is found across various biological kingdoms, with ruminant fats, certain microorganisms, and select plant species being the most significant natural reservoirs.

Ruminant Products: A Primary Reservoir

The most abundant natural source of cis-9-heptadecenoic acid is the fat derived from ruminant animals such as cattle, sheep, and goats.[3] It is a constituent of both milk fat and intramuscular fat.[4] The presence of this odd-chain fatty acid in ruminants is largely attributed to the microbial activity within the rumen.

Microbial Production: An Emerging Frontier

Several microorganisms have been identified as producers of odd-chain fatty acids, including cis-9-heptadecenoic acid. The oleaginous yeast Yarrowia lipolytica has emerged as a particularly promising candidate for the industrial production of this fatty acid through fermentation.[5][6] Genetic and metabolic engineering strategies have been successfully employed to significantly enhance the yield of cis-9-heptadecenoic acid in this yeast.[1] The biocontrol agent Pseudozyma flocculosa is another fungal species known to produce this fatty acid, where it contributes to its antifungal activity.

Plant-Based Sources: A Niche Contributor

While less common than in ruminant fats, cis-9-heptadecenoic acid is also present in the seed oil of certain plants. Notably, the seed oil of the Korean pine (Pinus koraiensis) contains a diverse profile of fatty acids, including odd-chain variants.[7][8] However, the concentrations are generally lower compared to those found in ruminant-derived products.

Quantitative Distribution of Cis-9-Heptadecenoic Acid

The concentration of cis-9-heptadecenoic acid varies significantly depending on the source. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of Cis-9-Heptadecenoic Acid in Ruminant Milk and Meat

SourceProductConcentration (% of total fatty acids)Reference
BovineMilk Fat0.5 - 1.2%[9]
OvineMilk Fat0.6 - 1.5%[10]
CaprineMilk Fat0.4 - 1.0%[10]
BovineIntramuscular Fat (Beef)~0.5%[11]
OvineIntramuscular Fat (Lamb)0.4 - 0.8%[12][13]

Table 2: Production of Cis-9-Heptadecenoic Acid in Microbial Fermentations

MicroorganismStrain TypeCulture ConditionsTiter (g/L)% of Total Fatty AcidsReference
Yarrowia lipolyticaWild-TypePropionate supplementation0.01 - 0.12Low[5]
Yarrowia lipolyticaEngineered (phd1Δ)Propionate co-feeding0.5746.82%[5]
Yarrowia lipolyticaEngineered (obese strain with phd1Δ)Fed-batch co-feeding0.75High[5][6]
Yarrowia lipolyticaEngineeredDe novo from glucose0.363.86%[1][14]

Table 3: Fatty Acid Profile of Pinus koraiensis Seed Oil

Fatty AcidConcentration (% of total fatty acids)Reference
Linoleic acid (C18:2)~46.7%[8]
Oleic acid (C18:1)~33.6%[8]
Pinolenic acid (C18:3)11.1 - 14.9%[7]
Odd-chain fatty acids Present, specific data for C17:1 limited[7]

Biosynthesis and Metabolism

The metabolic pathways governing the synthesis and breakdown of cis-9-heptadecenoic acid are crucial for understanding its biological roles and for optimizing its production in microbial systems.

De Novo Biosynthesis of Odd-Chain Fatty Acids

The biosynthesis of odd-chain fatty acids, including cis-9-heptadecenoic acid, initiates with propionyl-CoA as a primer, in contrast to the acetyl-CoA primer used for even-chain fatty acids. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA and can enter the Krebs cycle. For fatty acid synthesis, propionyl-CoA is condensed with malonyl-CoA to begin the elongation process, with two-carbon units being added in each cycle. The unsaturation at the cis-9 position is introduced by a stearoyl-CoA desaturase (SCD) enzyme.

G cluster_priming Priming cluster_elongation Elongation Cycles cluster_desaturation Desaturation Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Heptadecanoyl_ACP Heptadecanoyl-ACP (C17:0) FAS->Heptadecanoyl_ACP n cycles SCD Stearoyl-CoA Desaturase (SCD) Heptadecanoyl_ACP->SCD C17_1 cis-9-Heptadecenoyl-CoA (C17:1) SCD->C17_1

Biosynthesis of cis-9-heptadecenoic acid.

Experimental Protocols

Accurate quantification and characterization of cis-9-heptadecenoic acid necessitate robust experimental protocols. The following sections detail the key methodologies.

Lipid Extraction from Biological Matrices

Objective: To isolate total lipids from animal tissues, microbial biomass, or plant seeds.

Protocol (based on Folch method):

  • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

  • Agitate the mixture thoroughly to ensure complete extraction of lipids into the organic phase.

  • Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.

  • Centrifuge the mixture to pellet any solid material and clearly separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs)

Objective: To convert fatty acids within the lipid extract to their more volatile methyl esters for gas chromatography analysis.

Protocol (Acid-catalyzed transesterification):

  • Resuspend the dried lipid extract in a known volume of toluene.

  • Add a solution of 1% sulfuric acid in methanol.

  • Incubate the mixture at 50-60°C for 2-3 hours.

  • After cooling, add hexane (B92381) and water to the mixture and vortex.

  • Centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the individual FAMEs, including cis-9-heptadecenoic acid methyl ester.

Typical GC-MS Parameters:

  • Column: A polar capillary column, such as a DB-WAX or SP-2560, is typically used for good separation of fatty acid isomers.[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is employed to elute FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure all analytes are eluted.

  • Injector: Split/splitless injector, with the temperature set around 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[15]

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification: An internal standard (e.g., heptadecanoic acid-d33) is added at the beginning of the sample preparation process to correct for variations in extraction and derivatization efficiency.[16] A calibration curve is generated using a series of known concentrations of a certified cis-9-heptadecenoic acid methyl ester standard.

Signaling Pathways and Biological Activity

While research is ongoing, evidence suggests that odd-chain fatty acids, including cis-9-heptadecenoic acid, possess anti-inflammatory properties.[2] The precise signaling pathways modulated by cis-9-heptadecenoic acid are still under investigation, but based on studies of related fatty acids, a potential mechanism involves the modulation of key inflammatory signaling cascades.

Odd-chain saturated fatty acids like pentadecanoic acid (C15:0) have been shown to exert anti-inflammatory effects by inhibiting the JAK-STAT and NF-κB signaling pathways.[17] It is plausible that cis-9-heptadecenoic acid shares similar mechanisms of action.

G C17_1 cis-9-Heptadecenoic Acid IKK IKK C17_1->IKK Potential Inhibition JAK JAK C17_1->JAK Potential Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->JAK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation STAT STAT JAK->STAT phosphorylation STAT->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Proposed anti-inflammatory signaling pathway.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the production and analysis of cis-9-heptadecenoic acid.

Microbial Production Workflow

G Strain_Selection Strain Selection (e.g., Y. lipolytica) Genetic_Engineering Genetic Engineering (optional) Strain_Selection->Genetic_Engineering Fermentation Fermentation (Bioreactor) Strain_Selection->Fermentation Genetic_Engineering->Fermentation Biomass_Harvesting Biomass Harvesting (Centrifugation) Fermentation->Biomass_Harvesting Downstream_Processing Downstream Processing Biomass_Harvesting->Downstream_Processing

Microbial production of cis-9-heptadecenoic acid.
Analytical Workflow

G Sample_Collection Sample Collection (e.g., Milk, Biomass) Lipid_Extraction Lipid Extraction Sample_Collection->Lipid_Extraction FAME_Preparation FAME Preparation Lipid_Extraction->FAME_Preparation GC_MS_Analysis GC-MS Analysis FAME_Preparation->GC_MS_Analysis Data_Analysis Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis

Analytical workflow for cis-9-heptadecenoic acid.

Conclusion

Cis-9-heptadecenoic acid is a naturally occurring odd-chain fatty acid with significant potential in various research and development sectors. Ruminant-derived products currently represent the most concentrated natural source, while microbial fermentation, particularly with Yarrowia lipolytica, offers a scalable and controllable production platform. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to investigate the properties and applications of this unique biomolecule. Further exploration of its role in cellular signaling is warranted to fully elucidate its therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-Heptadecenoyl-CoA is the activated form of cis-9-heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid that is emerging as a molecule of interest in the context of metabolic diseases. While research has historically focused on even-chain fatty acids, odd-chain fatty acids and their derivatives are gaining attention for their potential health benefits. This technical guide provides a comprehensive overview of the current understanding of this compound, its metabolism, and its putative links to metabolic health, integrating available data, experimental methodologies, and outlining key signaling pathways.

Biosynthesis and Metabolism of this compound

The endogenous synthesis of this compound in mammals is not fully elucidated but is thought to primarily occur through two potential pathways:

  • Desaturation of Heptadecanoyl-CoA: The saturated odd-chain fatty acid, heptadecanoic acid (C17:0), can be activated to heptadecanoyl-CoA. Subsequently, the enzyme Stearoyl-CoA Desaturase (SCD) may introduce a cis-double bond at the Δ9 position, converting it to this compound. SCD is a key enzyme in fatty acid metabolism, responsible for the synthesis of monounsaturated fatty acids from saturated fatty acyl-CoAs.[1][2] While the primary substrates for SCD are palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0), its activity on odd-chain substrates like heptadecanoyl-CoA is an area of active investigation.

  • Chain Elongation and Desaturation: An alternative pathway may involve the elongation of a shorter monounsaturated fatty acid, followed by desaturation.

Once formed, this compound can enter several metabolic pathways:

  • β-oxidation: As with other fatty acyl-CoAs, this compound can undergo mitochondrial β-oxidation to generate energy. The final round of β-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle, a process known as anaplerosis.

  • Incorporation into Complex Lipids: this compound can be incorporated into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters, potentially influencing membrane fluidity and lipid droplet formation.[3][4]

  • Signaling Molecule Precursor: It may serve as a precursor for the synthesis of other bioactive lipid signaling molecules.

The metabolic fate of this compound is a critical area for further research to fully understand its physiological roles.

Link to Metabolic Diseases: Current Evidence and Hypotheses

The association of this compound with metabolic diseases is largely inferred from studies on its precursor, cis-9-heptadecenoic acid, and on odd-chain fatty acids in general.

Anti-Inflammatory Properties: Cis-9-heptadecenoic acid has been reported to possess anti-inflammatory properties.[5][6][7][8][9][10] Since chronic low-grade inflammation is a hallmark of metabolic diseases such as insulin (B600854) resistance and type 2 diabetes, the potential anti-inflammatory effects of this compound are of significant interest.

Insulin Sensitivity: The impact of this compound on insulin signaling is a key area of investigation. While some fatty acids can induce insulin resistance, others may have neutral or even beneficial effects.[11][12][13] The unique structure of this odd-chain monounsaturated fatty acyl-CoA may modulate insulin signaling pathways differently from its even-chain counterparts.

Lipid Metabolism: this compound is expected to influence lipid metabolism by serving as a substrate for both energy production and storage. Its role in lipid droplet dynamics and its potential to modulate the synthesis of other lipid species could have significant implications for conditions like non-alcoholic fatty liver disease (NAFLD).

Key Signaling Pathways

Based on the known roles of other fatty acids in cellular signaling, this compound is hypothesized to interact with the following key metabolic signaling pathways:

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. It is plausible that this compound or its derivatives could act as agonists for PPAR isoforms (α, γ, δ), thereby influencing the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammation.

PPAR_Signaling 9Z_Heptadecenoyl_CoA This compound PPAR PPARα/γ/δ 9Z_Heptadecenoyl_CoA->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, FABP) PPRE->Target_Genes Regulates Transcription of Metabolic_Effects Metabolic Effects (↑ Fatty Acid Oxidation, ↓ Inflammation) Target_Genes->Metabolic_Effects Leads to

Figure 1: Hypothetical activation of PPAR signaling by this compound.

AMP-Activated Protein Kinase (AMPK)

AMPK is a central regulator of cellular energy homeostasis. It is activated during periods of low energy (high AMP/ATP ratio) and promotes catabolic pathways while inhibiting anabolic processes. Fatty acids can indirectly influence AMPK activity. Further research is needed to determine if this compound directly or indirectly modulates AMPK signaling, which would have profound effects on glucose uptake and fatty acid oxidation.

AMPK_Signaling cluster_upstream Upstream Signals cluster_downstream Downstream Effects 9Z_Heptadecenoyl_CoA This compound AMPK AMPK 9Z_Heptadecenoyl_CoA->AMPK Modulates? Energy_Status Cellular Energy Status (↑ AMP/ATP ratio) Energy_Status->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes CPT1 CPT1 ACC->CPT1 Relieves Inhibition of Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake

Figure 2: Potential modulation of the AMPK signaling pathway by this compound.

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data on the direct effects of this compound on metabolic parameters. The following table summarizes hypothetical data points that are critical to ascertain for understanding its role in metabolic diseases. Future research should aim to populate such a table with empirical evidence.

ParameterCell/Animal ModelTreatment Concentration/DoseFold Change vs. ControlReference
PPARα Activation HepG2 cells1-100 µMData Needed
PPARγ Activation 3T3-L1 adipocytes1-100 µMData Needed
AMPK Phosphorylation C2C12 myotubes1-100 µMData Needed
Glucose Uptake L6 myotubes1-100 µMData Needed
Fatty Acid Oxidation Primary hepatocytes1-100 µMData Needed
Triglyceride Content db/db mice10-100 mg/kg/dayData Needed
Plasma Glucose High-fat diet-fed mice10-100 mg/kg/dayData Needed
Plasma Insulin High-fat diet-fed mice10-100 mg/kg/dayData Needed

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for advancing research in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through the enzymatic acylation of Coenzyme A with cis-9-heptadecenoic acid using an appropriate acyl-CoA synthetase.

Materials:

  • cis-9-Heptadecenoic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or other suitable source)

  • ATP, MgCl2

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, ATP, MgCl2, Triton X-100, and Coenzyme A.

  • Substrate Addition: Add cis-9-heptadecenoic acid (dissolved in a suitable solvent like ethanol).

  • Enzyme Addition: Initiate the reaction by adding acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an acidic solution (e.g., perchloric acid).

  • Purification: Purify the synthesized this compound using solid-phase extraction. Elute the compound with a methanol (B129727)/water mixture.

  • Quantification and Verification: Quantify the product using UV spectrophotometry (A260) and verify its identity and purity using LC-MS/MS.

Synthesis_Workflow Start Start Reaction_Setup Prepare Reaction Mixture (Buffer, ATP, MgCl2, CoA) Start->Reaction_Setup Add_Substrate Add cis-9-Heptadecenoic Acid Reaction_Setup->Add_Substrate Add_Enzyme Add Acyl-CoA Synthetase Add_Substrate->Add_Enzyme Incubation Incubate at 37°C Add_Enzyme->Incubation Termination Terminate Reaction (Acidification) Incubation->Termination Purification Purify via SPE Termination->Purification Analysis Quantify (UV) and Verify (LC-MS/MS) Purification->Analysis End End Analysis->End

Figure 3: Workflow for the enzymatic synthesis of this compound.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from tissues or cells.

Materials:

  • Biological sample (tissue or cells)

  • Internal standard (e.g., [¹³C₁₇]-(9Z)-heptadecenoyl-CoA or C17:0-CoA)

  • Acetonitrile, Isopropanol, Water (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system with a C18 column

Protocol:

  • Sample Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent (e.g., acetonitrile/isopropanol/water) containing the internal standard.

  • Protein Precipitation: Vortex vigorously to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with ammonium acetate and formic acid).[9][14][15][16]

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a gradient elution with mobile phases containing ammonium acetate and formic acid in water and acetonitrile. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

LCMS_Workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenize in Extraction Solvent + Internal Standard Sample->Homogenization Centrifugation Centrifuge to Pellet Debris Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Under Nitrogen Supernatant->Drying Reconstitution Reconstitute in LC-MS Buffer Drying->Reconstitution Analysis LC-MS/MS Analysis (MRM) Reconstitution->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 4: General workflow for LC-MS/MS quantification of this compound.

Conclusion and Future Directions

This compound is a novel lipid metabolite with potential implications for metabolic diseases, largely inferred from the known anti-inflammatory and beneficial metabolic effects of odd-chain fatty acids. The direct biological functions of this specific monounsaturated odd-chain acyl-CoA remain largely unexplored. Future research should focus on:

  • Elucidating its biosynthetic and metabolic pathways in mammalian systems, including the definitive role of SCD1.

  • Conducting in-depth studies to directly assess its effects on key metabolic signaling pathways, including PPAR and AMPK activation.

  • Generating quantitative data on its impact on glucose metabolism, insulin sensitivity, and lipid homeostasis in relevant in vitro and in vivo models of metabolic disease.

  • Developing and validating robust analytical methods for its precise quantification in various biological matrices.

A thorough understanding of the role of this compound in metabolic health could pave the way for novel therapeutic strategies targeting metabolic diseases. This guide serves as a foundational resource for researchers embarking on the investigation of this promising, yet understudied, molecule.

References

The Emerging Role of Odd-Chain Unsaturated Fatty Acids in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) are a class of lipids characterized by an odd number of carbon atoms in their aliphatic tail. While their saturated counterparts, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been the subject of increasing research for their roles in cellular signaling and human health, the functions of odd-chain unsaturated fatty acids (OCUFAs) are only beginning to be explored. This technical guide provides an in-depth overview of the current understanding of OCUFA signaling, drawing comparisons with their more-studied saturated relatives, and outlines the experimental approaches used to investigate their biological activities.

Core Concepts in Odd-Chain Fatty Acid Signaling

OCFAs, both saturated and unsaturated, exert their influence on cellular signaling through interactions with various receptors and modulation of key signaling pathways. The primary targets identified to date fall into two major categories: G-protein coupled receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptor (GPCR)-Mediated Signaling

Long-chain fatty acids are known to activate several GPCRs, with GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4) being a prominent example.[1] Activation of GPR120 by unsaturated fatty acids, including omega-3 fatty acids, has been shown to mediate anti-inflammatory and insulin-sensitizing effects.[2] While direct evidence for the specific activation of GPR120 by OCUFAs is still emerging, it is a key area of investigation given the structural similarities to known GPR120 agonists.

The signaling cascade initiated by GPR120 activation is multifaceted. Upon ligand binding, GPR120 can couple to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), influencing a variety of cellular processes.

// Nodes OCUFA [label="Odd-Chain\nUnsaturated Fatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; GPR120 [label="GPR120 (FFAR4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαq/11", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca2_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nCellular Responses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges OCUFA -> GPR120 [label="Binds to"]; GPR120 -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PIP2 -> PLC [style=dashed]; PLC -> IP3; PLC -> DAG; IP3 -> Ca2_release [label="Induces"]; DAG -> PKC [label="Activates"]; Ca2_release -> PKC [label="Activates"]; PKC -> Downstream [label="Modulates"]; } dddot Caption: GPR120 Signaling Pathway Activated by Unsaturated Fatty Acids.

Nuclear Receptor-Mediated Signaling

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. Peroxisome proliferator-activated receptors (PPARs) are key nuclear receptors that are activated by fatty acids and their derivatives.[3] The three main isoforms, PPARα, PPARδ (also known as PPARβ), and PPARγ, play critical roles in lipid and glucose metabolism, inflammation, and cellular differentiation.

Odd-chain saturated fatty acids, particularly C15:0, have been shown to be dual partial agonists of PPARα and PPARδ.[4] This activation leads to the transcriptional upregulation of genes involved in fatty acid oxidation and energy expenditure. While the direct interaction of specific OCUFAs with PPARs is an active area of research, it is hypothesized that they may also serve as ligands for these receptors, thereby influencing metabolic and inflammatory gene programs.

// Nodes OCUFA [label="Odd-Chain\nUnsaturated Fatty Acid", fillcolor="#FBBC05", fontcolor="#202124"]; PPAR [label="PPARα / PPARδ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Heterodimer [label="PPAR-RXR\nHeterodimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; PPRE [label="PPRE\n(in DNA)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene\nExpression", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Metabolic_Response [label="Metabolic & Anti-inflammatory\nResponses", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges OCUFA -> PPAR [label="Binds to"]; PPAR -> Heterodimer; RXR -> Heterodimer; Heterodimer -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Metabolic_Response; } dddot Caption: PPAR Signaling Pathway Activated by Fatty Acids.

Specific Odd-Chain Unsaturated Fatty Acids and Their Known Functions

While research is in its early stages, several OCUFAs have been identified and are being investigated for their biological activities.

  • Pentadecenoic Acid (C15:1): The signaling properties of C15:1 are not yet well-defined. However, studies on its saturated counterpart, C15:0, have shown broad anti-inflammatory and anti-proliferative activities.[5][6] Further research is needed to determine if C15:1 shares these properties and through which specific signaling pathways it may act.

  • Heptadecenoic Acid (C17:1): cis-9-Heptadecenoic acid has been described as a high-value-added compound with anti-inflammatory effects and potential therapeutic applications in psoriasis, allergies, and autoimmune diseases.[7] The production of C17:1 in genetically engineered yeast is being optimized to facilitate further research into its mechanisms of action.[7] One study on non-small-cell lung cancer cells indicated that treatment with C17:0 led to an accumulation of cis-10-heptadecenoic acid, suggesting a potential conversion and role for this OCUFA in the observed anti-cancer effects.[8]

  • Nonadecenoic Acid (C19:1): cis-10-Nonadecenoic acid has been shown to inhibit the proliferation of HL-60 cancer cells and to prevent the production of tumor necrosis factor (TNF) from mouse macrophages induced by lipopolysaccharide.[9] It has also been suggested that long-chain fatty acids like cis-10-nonadecenoic acid may inhibit p53 activity.[9]

Quantitative Data on Odd-Chain Unsaturated Fatty Acid Signaling

At present, there is a scarcity of quantitative data, such as binding affinities (Kd) or half-maximal effective concentrations (EC50), for the interaction of specific OCUFAs with their putative receptors. The tables below summarize the available information for odd-chain saturated fatty acids, which can serve as a reference point for future studies on OCUFAs.

Fatty AcidReceptor/TargetCell System/AssayEffectConcentration/Value
C15:0PPARα/δIn vitro reporter assayPartial agonistNot specified
C15:0Multiple12 primary human cell systemsAnti-inflammatory, Antiproliferative1.9 to 50 µM
C17:0PI3K/AktPC-9 and PC-9/GR cellsInhibition of activationNot specified

Experimental Protocols for Studying Odd-Chain Unsaturated Fatty Acid Signaling

The investigation of OCUFA signaling employs a range of standard and advanced molecular and cellular biology techniques.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research question, including cancer cell lines (e.g., HL-60, PC-9), immune cells (e.g., macrophages), and engineered cell lines expressing specific receptors (e.g., HEK293 cells overexpressing GPR120).

  • Fatty Acid Preparation: OCUFAs are typically dissolved in a suitable solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock is then diluted in cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the solvent alone) in all experiments.

  • Treatment Conditions: Cells are incubated with the OCUFA for a specified period, ranging from minutes for rapid signaling events (e.g., calcium flux) to hours or days for changes in gene expression or cell proliferation.

Signaling Pathway Analysis
  • Western Blotting: This technique is used to measure the levels of total and phosphorylated signaling proteins to assess the activation state of a pathway. For example, to study the PI3K/Akt pathway, antibodies against total Akt and phosphorylated Akt (at Ser473 and Thr308) would be used.

  • Reporter Gene Assays: To investigate the activation of nuclear receptors like PPARs, a reporter gene construct containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase) is transfected into cells. An increase in reporter gene activity upon OCUFA treatment indicates receptor activation.

  • Calcium Imaging: To measure intracellular calcium mobilization following GPCR activation, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in fluorescence intensity upon OCUFA stimulation are monitored using a fluorescence microscope or plate reader.

// Nodes Cell_Culture [label="Cell Culture\n(e.g., Macrophages, Cancer Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; OCUFA_Treatment [label="OCUFA Treatment\n(with vehicle control)", fillcolor="#FBBC05", fontcolor="#202124"]; Signaling_Analysis [label="Signaling Pathway Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(Protein Phosphorylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reporter_Assay [label="Reporter Gene Assay\n(Transcription Factor Activity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calcium_Imaging [label="Calcium Imaging\n(GPCR Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipidomics [label="Lipidomics Analysis\n(Cellular Fatty Acid Profile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> OCUFA_Treatment; OCUFA_Treatment -> Signaling_Analysis; Signaling_Analysis -> Western_Blot; Signaling_Analysis -> Reporter_Assay; Signaling_Analysis -> Calcium_Imaging; OCUFA_Treatment -> Lipidomics; Western_Blot -> Data_Analysis; Reporter_Assay -> Data_Analysis; Calcium_Imaging -> Data_Analysis; Lipidomics -> Data_Analysis; } dddot Caption: General Experimental Workflow for Studying OCUFA Signaling.

Lipidomics Analysis

Mass spectrometry-based lipidomics is a powerful tool to quantify the cellular uptake and metabolism of OCUFAs. This involves extracting total lipids from cells, separating the different lipid species using liquid chromatography, and identifying and quantifying them by mass spectrometry. This can reveal how exogenous OCUFAs are incorporated into different lipid classes (e.g., phospholipids, triglycerides) and whether they are metabolized to other bioactive lipids.

Future Directions and Conclusion

The study of odd-chain unsaturated fatty acids in cellular signaling is a nascent but promising field. While current research has provided initial evidence for their anti-inflammatory and anti-cancer properties, a significant amount of work is needed to fully elucidate their mechanisms of action. Key areas for future research include:

  • Receptor Deorphanization: Identifying the specific GPCRs and nuclear receptors that are activated by each OCUFA.

  • Quantitative Biology: Determining the binding affinities and activation potencies of OCUFAs for their receptors.

  • Pathway Mapping: Delineating the downstream signaling cascades that are modulated by OCUFAs.

  • In Vivo Studies: Translating the in vitro findings into animal models of disease to assess the therapeutic potential of OCUFAs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Production of (9Z)-Heptadecenoic Acid in Yarrowia lipolytica

Abstract

(9Z)-Heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid, is gaining significant attention for its potential therapeutic applications, including anti-inflammatory effects beneficial in treating conditions like psoriasis, allergies, and autoimmune diseases[1][2]. The oleaginous yeast Yarrowia lipolytica has emerged as a promising and robust microbial cell factory for the sustainable production of this high-value compound. Its well-characterized genetics, ability to accumulate high levels of lipids, and amenability to metabolic engineering make it an ideal chassis for producing tailored fatty acids. This technical guide provides a comprehensive overview of the core metabolic pathways, genetic engineering strategies, experimental protocols, and process optimization for the production of (9Z)-heptadecenoic acid in Y. lipolytica.

Metabolic Pathways for Odd-Chain Fatty Acid (OCFA) Biosynthesis

Yarrowia lipolytica naturally produces negligible amounts of odd-chain fatty acids (OCFAs), with its metabolism geared primarily towards even-chain fatty acids[3][4]. Production of C17 fatty acids, therefore, requires metabolic engineering to generate and utilize the C3 precursor, propionyl-CoA, which replaces acetyl-CoA as the starter unit in fatty acid synthesis. Two primary strategies are employed: supplementation with an external precursor like propionate (B1217596), or de novo synthesis of propionyl-CoA from central carbon metabolism.

Propionate Supplementation Pathway

The most direct method to produce OCFAs is by feeding propionate to the yeast culture. Exogenous propionate is activated to propionyl-CoA, which is then condensed with malonyl-CoA by the Fatty Acid Synthase (FAS) complex to initiate the synthesis of a C5 acyl-ACP. Subsequent elongation cycles add two-carbon units from malonyl-CoA, ultimately leading to heptadecanoyl-CoA (C17:0). The final desaturation step is catalyzed by a Δ9-desaturase (encoded by the OLE1 gene) to produce (9Z)-heptadecenoic acid (C17:1)[5][6].

However, high concentrations of propionate can be toxic and inhibit cell growth[4][5]. Therefore, optimizing the feeding strategy is crucial for maximizing production.

De Novo Biosynthesis Pathway

To circumvent the toxicity and cost associated with propionate feeding, researchers have engineered Y. lipolytica to synthesize propionyl-CoA de novo from inexpensive carbon sources like glucose[3][7][8]. One successful approach involves diverting intermediates from the TCA cycle. Specifically, oxaloacetate is converted through the aspartate and homoserine biosynthesis pathways to threonine, which is then catabolized to produce propionyl-CoA[7]. This multi-gene pathway enables the endogenous supply of the necessary C3 starter unit for OCFA synthesis.

de_novo_OCFA_pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Aspartate_Pathway Aspartate & Homoserine Pathway Oxaloacetate->Aspartate_Pathway Threonine Threonine Aspartate_Pathway->Threonine Propionyl_CoA Propionyl-CoA Threonine->Propionyl_CoA Threonine Pathway (Engineered) FAS Fatty Acid Synthase (FAS) Propionyl_CoA->FAS Starter Unit Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC1 Malonyl_CoA->FAS Elongation Unit C17_0 Heptadecanoyl-CoA (C17:0) FAS->C17_0 OLE1 Δ9-Desaturase (OLE1) C17_0->OLE1 C17_1 (9Z)-Heptadecenoic Acid (C17:1) OLE1->C17_1

Caption: De novo biosynthesis pathway for C17:1 from glucose.

Metabolic Engineering Strategies and Production Data

Significant improvements in C17:1 production have been achieved through targeted genetic modifications. Key strategies include enhancing the precursor supply, boosting lipid accumulation, and preventing the degradation of fatty acids.

Key Genetic Modifications:
  • Boosting Propionyl-CoA Supply :

    • Overexpression of a multi-gene pathway from oxaloacetate to propionyl-CoA for de novo synthesis[7].

    • Expression of propionyl-CoA transferase (RePCT) from Ralstonia eutropha to improve propionate activation[1].

  • Increasing Lipid Accumulation (Creating "Obese" Strains) :

    • Overexpression of Diacylglycerol Acyltransferase (DGA1 or DGA2), which catalyzes the final step in triacylglycerol (TAG) synthesis[1][9].

    • Overexpression of Glycerol-3-Phosphate Dehydrogenase (GPD1) to increase the supply of the lipid backbone[1].

  • Blocking Competing Pathways :

    • Deletion of PHD1, a gene involved in the methylcitrate cycle that consumes propionyl-CoA, significantly redirects this precursor towards OCFA synthesis[4].

    • Deletion of peroxisomal β-oxidation genes (PEX10) or acyl-CoA oxidases (POX family genes) to prevent the degradation of fatty acids[9][10].

  • Enhancing C17:1 Content :

    • Overexpression of the native Δ9-desaturase (YlOLE1) to improve the conversion of C17:0 to C17:1[5].

Quantitative Production Data

The following tables summarize the production of OCFAs and (9Z)-heptadecenoic acid in various engineered Y. lipolytica strains under different conditions.

| Table 1: OCFA Production via De Novo Biosynthesis (No Propionate Feeding) | | :--- | :--- | :--- | :--- | | Strain Genotype | Key Engineering Strategy | OCFA Titer (g/L) | OCFA % of Total Fatty Acids | | Control Strain | Wild-type background | 0.05 | 0.84% | | Engineered Strain | Expressed 7-gene pathway for propionyl-CoA synthesis | Not Reported | 3.86% | | Obese Engineered Strain | Above pathway in a lipid-overproducing background | 0.36 | Not Reported | Data sourced from Park et al., 2020[3][7][8].

| Table 2: OCFA Production via Propionate Supplementation | | :--- | :--- | :--- | :--- | :--- | | Strain Genotype | Key Engineering Strategy | OCFA Titer (g/L) | C17:1 Content (% of Lipids) | Culture Conditions | | Wild-Type | - | 0.01 - 0.12 | Low | Propionate co-feeding | | Δphd1 | Deletion of methylcitrate pathway gene | Not Reported | 46.82% (of total lipids) | Propionate co-feeding | | Obese Δphd1 | Above deletion in a lipid-overproducing background | 0.57 | Not Reported | Propionate co-feeding | | Obese Δphd1 (Fed-batch) | Fed-batch optimization | 0.75 | Not Reported | Optimized co-feeding | | JMY9178 | Overexpression of YlOLE1 and YlDGA2 | Not Reported | 45.56% | 2.23 g/L Na-propionate, 17.48 g/L Na-acetate | | Bioreactor Scale-up | Optimized media | 1.50 (Total OCFAs) | 0.82 g/L (C17:1 titer) | 52.4 g/L sucrose, 26.9 g/L glycerol, 5 g/L Na-propionate | Data sourced from Park et al., 2018[4][11], El Kantar et al., 2024[5], and Koubaa et al., 2022[2][12].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in producing C17:1 in Y. lipolytica.

Strain Engineering and Construction

A typical workflow for engineering Y. lipolytica involves designing genetic cassettes, assembling them, and transforming the yeast.

experimental_workflow Design 1. Genetic Construct Design (Promoter-Gene-Terminator) Assembly 2. DNA Assembly (e.g., Golden Gate, Gibson) Design->Assembly Transform 3. Yeast Transformation (e.g., Zymolyase/LiAc method) Assembly->Transform Selection 4. Selection & Verification (Auxotrophic markers, PCR) Transform->Selection Cultivate 5. Cultivation & Fermentation Selection->Cultivate Analyze 6. Fatty Acid Analysis (GC-FID) Cultivate->Analyze

Caption: General workflow for engineering and testing Y. lipolytica.

Protocol: Golden Gate Assembly and Transformation

  • Vector and Part Design : Design expression cassettes consisting of a promoter (e.g., pTEF), the gene of interest (codon-optimized for Y. lipolytica), and a terminator (e.g., Lip2t). Flank each part with BsaI restriction sites for Golden Gate assembly.

  • Assembly Reaction : Combine the destination vector, all DNA parts, BsaI restriction enzyme, and T4 DNA ligase in a single tube. Run a thermocycler program with repeated cycles of digestion (e.g., 37°C) and ligation (e.g., 16°C).

  • Yeast Transformation :

    • Grow Y. lipolytica cells in YPD medium to an OD600 of ~1.0.

    • Harvest and wash cells with sterile water.

    • Resuspend cells in a transformation buffer containing lithium acetate (B1210297) (LiAc) and PEG.

    • Add the assembled plasmid DNA and carrier DNA.

    • Heat shock the cells at 39°C for 15-30 minutes.

    • Plate the cell suspension onto selective minimal medium (e.g., YNB lacking uracil (B121893) for URA3 selection).

  • Verification : Confirm successful integration of the DNA cassette by colony PCR using primers specific to the integrated gene(s).

Fermentation and Culture Conditions

Media Preparation:

  • Rich Medium (YPD) : For pre-cultures. Contains 10 g/L yeast extract, 20 g/L peptone, and 20 g/L glucose[5].

  • Minimal Medium (YNB-based) : For lipid accumulation experiments. A typical composition is 1.7 g/L Yeast Nitrogen Base (without amino acids and ammonium (B1175870) sulfate), 5 g/L NH₄Cl (as a nitrogen source, reduced for nitrogen limitation), and a carbon source mixture[5]. The C/N ratio is critical for inducing lipogenesis.

  • Production Medium (Optimized) : For maximizing C17:1, a complex medium may be used, such as: 52.4 g/L sucrose, 26.9 g/L glycerol, 10.4 g/L sodium acetate, 5 g/L sodium propionate, and 4 g/L yeast extract[2][12].

Fermentation Protocol:

  • Pre-culture : Inoculate a single colony into 10 mL of YPD medium and grow overnight at 28-30°C with shaking (180-200 rpm).

  • Inoculation : Wash the pre-culture cells with sterile water and inoculate into 50 mL of minimal production medium in a 250 mL baffled flask to an initial OD600 of 0.1.

  • Cultivation : Incubate at 28-30°C with vigorous shaking (180-200 rpm) for 96 to 168 hours. Monitor cell density (OD600) and substrate consumption over time.

  • Bioreactor Scale-up : For controlled production, use a bioreactor (e.g., 5 L) to maintain pH (e.g., at 6.0) and dissolved oxygen levels, which can significantly enhance yield.

Lipid Extraction and Fatty Acid Analysis

Accurate quantification of (9Z)-heptadecenoic acid requires lipid extraction followed by transesterification to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.

Protocol: FAME Preparation and GC-FID Analysis

  • Cell Harvesting : Harvest a known volume of cell culture by centrifugation. Wash the cell pellet with water and lyophilize to determine the dry cell weight (DCW).

  • Lipid Extraction : Resuspend the dried biomass in a chloroform:methanol mixture (e.g., 2:1 v/v). Agitate vigorously and separate the phases by adding water or KCl solution. Collect the lower organic phase containing the lipids.

  • Transesterification :

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a known amount of an internal standard (e.g., C19:0 methyl ester).

    • Add 2 mL of 2% H₂SO₄ in methanol.

    • Incubate at 80-90°C for 1-2 hours to convert fatty acids to FAMEs.

  • FAME Extraction : Add water and extract the FAMEs into an organic solvent like hexane (B92381). Collect the upper hexane phase.

  • GC-FID Analysis :

    • Inject 1-2 µL of the FAME-containing hexane solution into a gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Use a capillary column suitable for FAME separation (e.g., a 50% cyanopropyl-50% methyl polysiloxane column)[2].

    • Run a temperature gradient program (e.g., start at 150°C, ramp to 220°C) to separate the different FAMEs[2].

    • Identify and quantify peaks by comparing retention times and areas with known FAME standards.

Conclusion and Future Outlook

Yarrowia lipolytica has been successfully engineered to become a potent producer of (9Z)-heptadecenoic acid. Research has demonstrated that a multi-pronged approach, combining the enhancement of precursor pathways, the amplification of lipid synthesis machinery, and the blockage of degradative pathways, is highly effective. Titers have reached up to 0.82 g/L for C17:1 and 1.5 g/L for total OCFAs in optimized bioreactor fermentations[2].

Future work will likely focus on further optimizing de novo synthesis pathways to eliminate the need for propionate supplementation entirely, thereby reducing costs and toxicity issues. Systems biology approaches, including transcriptomics and metabolomics, will be invaluable for identifying new engineering targets and understanding the metabolic readjustments in high-producing strains. Additionally, optimizing downstream processing for the efficient extraction and purification of C17:1 will be critical for enabling its commercial application in the pharmaceutical and nutraceutical industries.

References

The Anti-inflammatory Potential of (9Z)-Heptadecenoyl-CoA Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory effects of precursors to (9Z)-heptadecenoyl-CoA, with a primary focus on the odd-chain saturated fatty acid, heptadecanoic acid (C17:0). This document details the metabolic pathways, molecular mechanisms of action, quantitative data from relevant studies, and comprehensive experimental protocols to facilitate further research and development in this promising area of therapeutics.

Introduction: The Emerging Role of Odd-Chain Fatty Acids in Inflammation

Odd-chain fatty acids (OCFAs) have long been considered minor components of the human diet and metabolism. However, a growing body of evidence suggests that these fatty acids, particularly heptadecanoic acid (C17:0), possess significant bioactive properties, including potent anti-inflammatory effects.[1][2] This guide delves into the scientific basis for the anti-inflammatory actions of C17:0 as a precursor to this compound, a molecule poised for further investigation as a potential therapeutic agent.

Biosynthesis of this compound from Heptadecanoic Acid

The conversion of heptadecanoic acid to its monounsaturated counterpart, (9Z)-heptadecenoic acid, and subsequently to this compound, is a critical step in its biological activity. This process involves two key enzymatic steps:

  • Acyl-CoA Synthetase: Heptadecanoic acid is first activated to its CoA thioester, heptadecanoyl-CoA.

  • Stearoyl-CoA Desaturase (SCD): This key enzyme introduces a double bond at the delta-9 position of the fatty acyl-CoA chain. While the preferred substrates for SCD are stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), its broader substrate specificity suggests it is the likely enzyme responsible for the desaturation of heptadecanoyl-CoA to form this compound.[1][3][4]

C17_0 Heptadecanoic Acid (C17:0) Acyl_CoA_Synthetase Acyl-CoA Synthetase C17_0->Acyl_CoA_Synthetase Heptadecanoyl_CoA Heptadecanoyl-CoA Acyl_CoA_Synthetase->Heptadecanoyl_CoA SCD Stearoyl-CoA Desaturase (SCD) Heptadecanoyl_CoA->SCD Heptadecenoyl_CoA This compound SCD->Heptadecenoyl_CoA Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 phosphorylates Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α) Nucleus->Gene_Expression induces C17_0 Heptadecanoic Acid (C17:0) C17_0->pJAK2 inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NIK_IKK NIK/IKK Complex Inflammatory_Stimuli->NIK_IKK MAPK MAPK (p38, JNK, ERK) Inflammatory_Stimuli->MAPK IκBα IκBα NIK_IKK->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to MAPK->Nucleus activates transcription factors Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Gene_Expression C17_0 Heptadecanoic Acid (C17:0) C17_0->NIK_IKK inhibits C17_0->MAPK inhibits cluster_0 Cell Preparation cluster_1 Fatty Acid Solution Preparation cluster_2 Treatment and Stimulation cluster_3 Sample Collection seed_cells Seed macrophages (e.g., RAW 264.7) in 6-well plates culture Culture to 70-80% confluency seed_cells->culture pretreat Pre-treat cells with C17:0 media culture->pretreat dissolve_fa Dissolve C17:0 in ethanol complex_bsa Complex with fatty acid-free BSA dissolve_fa->complex_bsa prepare_media Prepare treatment media with desired C17:0 concentrations complex_bsa->prepare_media prepare_media->pretreat stimulate Stimulate with LPS (e.g., 100 ng/mL) pretreat->stimulate incubate Incubate for a defined period (e.g., 24h) stimulate->incubate collect_supernatant Collect supernatant for cytokine analysis incubate->collect_supernatant lyse_cells Lyse cells for protein/RNA analysis

References

An In-depth Technical Guide to the Enzymes Involved in the Desaturation of Heptadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoyl-CoA, a 17-carbon saturated fatty acyl-CoA, is an intriguing substrate for fatty acid desaturases, enzymes pivotal in maintaining cellular membrane fluidity and producing signaling molecules. This technical guide delves into the core enzymatic machinery responsible for the desaturation of heptadecanoyl-CoA, focusing primarily on the Stearoyl-CoA Desaturase (SCD) family of enzymes. While the canonical substrates for SCDs are even-chain fatty acyl-CoAs, evidence suggests a broader specificity that includes odd-chain variants like heptadecanoyl-CoA. This document provides a comprehensive overview of the enzymes involved, their regulatory pathways, and detailed experimental protocols for their characterization. Quantitative data from existing literature on related substrates are summarized to provide a comparative framework, and logical and experimental workflows are visualized to aid in experimental design.

Introduction to Fatty Acid Desaturation

Fatty acid desaturases are a class of enzymes that introduce double bonds into the acyl chains of fatty acids, converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. This process is crucial for the biosynthesis of various lipids that are essential components of cellular membranes and precursors for signaling molecules. In mammals, the most prominent fatty acid desaturases are the Stearoyl-CoA Desaturases (SCDs), which are iron-containing enzymes located in the endoplasmic reticulum.[1][2] SCDs catalyze the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[2]

The desaturation reaction requires a complex electron transport chain involving NADH, cytochrome b5 reductase, and cytochrome b5, with molecular oxygen as the final electron acceptor.[1][3] The overall reaction is as follows:

Saturated fatty acyl-CoA + 2 ferrocytochrome b5 + O₂ + 2H⁺ → Monounsaturated fatty acyl-CoA + 2 ferricytochrome b5 + 2H₂O

While SCDs show a preference for 16- and 18-carbon fatty acyl-CoAs, their substrate specificity is known to encompass a range of chain lengths from 12 to 19 carbons.[4] This suggests that heptadecanoyl-CoA (17:0-CoA) is a viable, albeit less common, substrate for these enzymes.

Key Enzymes in Heptadecanoyl-CoA Desaturation

The primary enzymes implicated in the desaturation of heptadecanoyl-CoA are members of the Stearoyl-CoA Desaturase family.

Stearoyl-CoA Desaturase (SCD)

SCD is the central enzyme responsible for introducing a single double bond at the delta-9 position of a range of fatty acyl-CoA substrates.[3] In mammals, several isoforms of SCD have been identified (SCD1, SCD2, SCD3, and SCD4 in mice; SCD1 and SCD5 in humans), with SCD1 being the most well-characterized and ubiquitously expressed isoform, particularly in lipogenic tissues like the liver and adipose tissue.[1][5]

Substrate Specificity: The preferred substrates for SCD1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0).[3] However, the enzyme is known to act on a spectrum of saturated fatty acyl-CoAs with chain lengths ranging from C12 to C19.[4] Therefore, heptadecanoyl-CoA is a predicted substrate for SCD1, likely being converted to heptadecenoyl-CoA (17:1Δ⁹). Direct kinetic studies on heptadecanoyl-CoA are limited, but its structural similarity to the preferred substrates suggests it can be accommodated within the active site of the enzyme.

The Desaturation System: Essential Co-factors

The catalytic activity of SCD is dependent on a microsomal electron transport system.

  • NADH-Cytochrome b5 Reductase: This flavoprotein initiates the electron transfer by accepting electrons from NADH.

  • Cytochrome b5: This small heme-containing protein, embedded in the endoplasmic reticulum membrane, accepts electrons from the reductase and transfers them to the terminal desaturase, SCD.[3]

The functional association of these three proteins is essential for the desaturation process.

Quantitative Data on SCD Activity

While specific kinetic parameters for the desaturation of heptadecanoyl-CoA are not extensively reported in the literature, data for the preferred substrates, palmitoyl-CoA and stearoyl-CoA, provide a valuable benchmark for comparison. Researchers can utilize the experimental protocols outlined in this guide to determine the specific activity of SCD with heptadecanoyl-CoA.

SubstrateEnzyme SourceApparent K_m (µM)V_max (nmol/min/mg protein)Reference
Stearoyl-CoARat Liver Microsomes3.371[6]
Palmitoyl-CoARat Liver Microsomes--[3]

Note: The Vmax value for stearyl-CoA is for the overall microsomal activity, which includes the entire electron transport chain.

Regulation of Stearoyl-CoA Desaturase Expression and Activity

The expression of the SCD1 gene is tightly regulated by a complex interplay of transcription factors that respond to dietary and hormonal signals. This intricate regulation ensures that the levels of monounsaturated fatty acids are maintained within a narrow physiological range.

Transcriptional Regulation

Three key transcription factors govern the expression of the SCD1 gene:

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c is activated by insulin (B600854) and directly induces the transcription of SCD1 and other lipogenic genes.[7][8]

  • Liver X Receptor (LXR): Activated by oxysterols, LXR can induce SCD1 expression both directly and indirectly by upregulating SREBP-1c.[9][10]

  • Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor is activated in response to high carbohydrate levels and stimulates the expression of lipogenic genes, including SCD1.[11][12]

These transcription factors work in concert to modulate SCD1 expression in response to the metabolic state of the cell.

SCD1 Regulation Signaling Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Oxysterols Oxysterols LXR LXR Oxysterols->LXR Activates Glucose Glucose ChREBP ChREBP Glucose->ChREBP Activates SREBP-1c SREBP-1c Insulin Receptor->SREBP-1c Activates LXR->SREBP-1c Upregulates SCD1 Gene SCD1 Gene LXR->SCD1 Gene Binds to LXR-RE ChREBP->SCD1 Gene Binds to ChoRE SREBP-1c->SCD1 Gene Binds to SRE SCD1 mRNA SCD1 mRNA SCD1 Gene->SCD1 mRNA Transcription SCD1 Protein SCD1 Protein SCD1 mRNA->SCD1 Protein Translation Desaturation Desaturation SCD1 Protein->Desaturation Catalyzes

Caption: Signaling pathways regulating SCD1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the desaturation of heptadecanoyl-CoA.

Preparation of Liver Microsomes

Liver microsomes are a rich source of SCD and the associated electron transport chain components.

Materials:

  • Fresh or frozen liver tissue (e.g., from rat or mouse)

  • Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • High-speed centrifuge and ultracentrifuge

  • Dounce homogenizer

Procedure:

  • Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

  • Homogenize the tissue in 4 volumes of homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.[12]

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the microsomes in aliquots at -80°C.

In Vitro Desaturase Activity Assay

This assay measures the conversion of radiolabeled heptadecanoyl-CoA to its desaturated product.

Materials:

  • [1-¹⁴C]Heptadecanoyl-CoA (or other labeled fatty acyl-CoA)

  • Liver microsomes

  • Assay buffer: 100 mM Tris-HCl (pH 7.2), 1.5 mM NADH, 5 mM MgCl₂, 1 mM ATP

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction termination solution: 10% (w/v) KOH in 80% ethanol

  • Hexane (B92381)

  • Silica (B1680970) gel thin-layer chromatography (TLC) plates

  • Developing solvent: Hexane:diethyl ether:acetic acid (70:30:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the substrate by complexing [1-¹⁴C]heptadecanoyl-CoA with BSA in the assay buffer.

  • In a reaction tube, add the assay buffer and liver microsomes (50-100 µg of protein).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the [1-¹⁴C]heptadecanoyl-CoA-BSA complex.

  • Incubate at 37°C for 10-30 minutes with gentle shaking.

  • Terminate the reaction by adding the KOH solution and heat at 60°C for 1 hour to saponify the lipids.

  • Acidify the mixture with HCl and extract the fatty acids with hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Resuspend the fatty acid residue in a small volume of hexane and spot onto a silica gel TLC plate.

  • Develop the TLC plate in the developing solvent.

  • Visualize the fatty acid spots (e.g., using iodine vapor) and scrape the corresponding saturated and monounsaturated fatty acid bands into separate scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate the desaturase activity as the percentage of converted substrate or as nmol of product formed per minute per mg of protein.

Experimental Workflow for Desaturase Assay cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Prepare Microsomes Prepare Microsomes Incubate Microsomes and Substrate Incubate Microsomes and Substrate Prepare Microsomes->Incubate Microsomes and Substrate Prepare Substrate ([1-14C]Heptadecanoyl-CoA) Prepare Substrate ([1-14C]Heptadecanoyl-CoA) Prepare Substrate ([1-14C]Heptadecanoyl-CoA)->Incubate Microsomes and Substrate Terminate Reaction and Saponify Terminate Reaction and Saponify Incubate Microsomes and Substrate->Terminate Reaction and Saponify Extract Fatty Acids Extract Fatty Acids Terminate Reaction and Saponify->Extract Fatty Acids TLC Separation TLC Separation Extract Fatty Acids->TLC Separation Scintillation Counting Scintillation Counting TLC Separation->Scintillation Counting Calculate Activity Calculate Activity Scintillation Counting->Calculate Activity

Caption: Workflow for in vitro desaturase activity assay.
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acids.

Materials:

  • Lipid extract from cells or tissues

  • Methanol (B129727) containing 2% (v/v) sulfuric acid

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column)

Procedure:

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add methanol with sulfuric acid.

    • Incubate at 80°C for 1 hour.

    • After cooling, add hexane and saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.[11]

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the FAMEs solution into the GC-MS.

    • Use a temperature program that allows for the separation of different FAMEs.

    • The mass spectrometer will provide mass spectra for each peak, allowing for identification based on fragmentation patterns and comparison to standards.

    • Quantification can be achieved by using an internal standard (e.g., a C19:0 FAME) and generating a standard curve.

Conclusion

The desaturation of heptadecanoyl-CoA is primarily catalyzed by the Stearoyl-CoA Desaturase enzyme system. While this odd-chain fatty acyl-CoA is not the preferred substrate, its structural characteristics place it within the active range of SCDs. The regulation of SCD expression is a complex process orchestrated by the transcription factors SREBP-1c, LXR, and ChREBP, which integrate dietary and hormonal signals to control lipogenesis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the kinetics and regulation of heptadecanoyl-CoA desaturation, contributing to a deeper understanding of lipid metabolism and its implications in health and disease. This knowledge is critical for the development of novel therapeutic strategies targeting lipid metabolic pathways.

References

An In-depth Technical Guide on the Cellular Uptake and Activation of Heptadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, and its saturated counterpart, heptadecanoic acid (C17:0), have garnered increasing interest in the scientific community. Traditionally considered minor components of the human diet, primarily derived from dairy and ruminant fats, emerging evidence suggests their potential roles in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolic activation of heptadecenoic acid, with a focus on the molecular mechanisms and key signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of odd-chain fatty acids.

Cellular Uptake of Heptadecenoic Acid

The entry of long-chain fatty acids, including heptadecenoic acid, into cells is a complex process involving both passive diffusion and protein-mediated transport. The latter is considered the primary mechanism under physiological conditions. Several families of membrane-associated proteins facilitate the transport of fatty acids across the plasma membrane.

Key Fatty Acid Transport Proteins:

  • Fatty Acid Translocase (FAT/CD36): A heavily glycosylated membrane protein that binds long-chain fatty acids with high affinity and is believed to facilitate their transport across the plasma membrane.

  • Fatty Acid Transport Proteins (FATPs): A family of six isoforms (FATP1-6) that are now understood to possess acyl-CoA synthetase activity, suggesting a role in "metabolic trapping" where the fatty acid is immediately esterified to Coenzyme A upon or shortly after cellular entry, thus maintaining a favorable concentration gradient for further uptake.

  • Plasma Membrane Fatty Acid Binding Proteins (FABPpm): These proteins are located at the plasma membrane and are thought to function as receptors or transporters for fatty acids.

  • Caveolin-1: This integral membrane protein is a component of caveolae, which are involved in endocytosis and signal transduction. It has been implicated in the uptake of fatty acids.

While the general mechanisms of long-chain fatty acid uptake are well-documented, the specific transporters with a preference for heptadecenoic acid have not yet been fully elucidated.

Quantitative Data on Fatty Acid Uptake

Specific quantitative data on the uptake rates of heptadecenoic acid in various cell types are limited in the existing literature. However, a study utilizing a radiolabeled analog, 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid, for positron emission tomography (PET) imaging in human liver provides valuable insight into the hepatic uptake of a C17 fatty acid.

ParameterValueTissueMethod
FFA Influx Rate Constant (K₁)0.34 ± 0.01 mL/min/mLHuman LiverPET with 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid
FFA Uptake0.20 ± 0.02 µmol/min/mLHuman LiverPET with 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid

Table 1: Quantitative data on the hepatic uptake of a heptadecanoic acid analog.

It is important to note that these values are for a synthetic analog and may not precisely reflect the uptake kinetics of natural heptadecenoic acid. Further research is required to determine the specific uptake rates of heptadecenoic acid in various cell types, such as adipocytes, myocytes, and hepatocytes.

Metabolic Activation: Formation of Heptadecenoyl-CoA

Upon entering the cell, heptadecenoic acid must be metabolically activated before it can be utilized in various metabolic pathways. This activation is a two-step enzymatic reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or fatty acid-CoA ligases. The product of this reaction is heptadecenoyl-CoA.

The Activation Reaction:

  • Adenylation: Heptadecenoic acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi).

    • Heptadecenoic acid + ATP ↔ Heptadecenoyl-AMP + PPi

  • Thioesterification: The activated acyl group is then transferred to Coenzyme A (CoA), forming heptadecenoyl-CoA and releasing AMP.

    • Heptadecenoyl-AMP + CoA-SH ↔ Heptadecenoyl-CoA + AMP

This activation process is crucial as it "traps" the fatty acid within the cell and prepares it for subsequent metabolic fates, including β-oxidation, incorporation into complex lipids, and participation in signaling pathways.

Acyl-CoA Synthetase Isoform Specificity

There are at least five major long-chain acyl-CoA synthetase isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6) in mammals, each with distinct tissue distributions and substrate preferences. While comprehensive kinetic data for heptadecenoic acid across all ACSL isoforms is not yet available, existing research on substrate specificities for other fatty acids allows for informed hypotheses.

ACSL IsoformKnown Substrate PreferencesPotential Relevance for Heptadecenoic Acid
ACSL1 Prefers saturated and monounsaturated fatty acids (e.g., palmitate, oleate).Likely a key enzyme for the activation of both C17:0 and C17:1.
ACSL3 Accepts a wide range of unsaturated fatty acids.Potentially involved in the activation of C17:1.
ACSL4 Shows a high preference for polyunsaturated fatty acids (e.g., arachidonic acid).Less likely to be the primary activator of heptadecenoic acid.
ACSL5 Prefers saturated fatty acids (e.g., palmitate).May play a role in the activation of C17:0.
ACSL6 Prefers saturated and some polyunsaturated fatty acids.Could be involved in the activation of C17:0.

Table 2: Inferred substrate preferences of ACSL isoforms for heptadecenoic acid based on existing literature.

Further enzymatic assays are necessary to determine the specific kinetic parameters (Km and Vmax) of each ACSL isoform for heptadecenoic acid to definitively identify the key activating enzymes in different tissues.

Downstream Signaling Pathways

Once activated to heptadecenoyl-CoA, this molecule can influence cellular signaling cascades, primarily through interactions with nuclear receptors and energy-sensing enzymes. Much of the current understanding of odd-chain fatty acid signaling is derived from studies on pentadecanoic acid (C15:0), a close structural analog of heptadecanoic acid.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and ketogenesis.

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

  • PPARγ: Predominantly expressed in adipose tissue and plays a crucial role in adipogenesis and insulin (B600854) sensitivity.

Studies comparing odd-chain fatty acids have shown that heptadecanoic acid (C17:0) is a weaker PPARδ agonist and is essentially inactive at PPARα when compared to pentadecanoic acid (C15:0). This suggests a degree of chain-length specificity in the interaction with PPARs. The weaker agonistic activity implies that heptadecenoic acid may have a more subtle or distinct modulatory role in PPAR-mediated gene expression compared to other fatty acids.

AMP-Activated Protein Kinase (AMPK)

AMPK is a central energy sensor of the cell, activated under conditions of low cellular energy (high AMP:ATP ratio). Once activated, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP (like fatty acid oxidation) and switch off anabolic pathways that consume ATP (like fatty acid synthesis).

The activation of AMPK by odd-chain fatty acids is thought to occur through their metabolism, which can alter the cellular AMP:ATP ratio. The β-oxidation of heptadecenoyl-CoA ultimately yields propionyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle. This anaplerotic effect can influence cellular energy status and, consequently, AMPK activity.

Activated AMPK can then phosphorylate and inactivate key enzymes in lipid synthesis, such as acetyl-CoA carboxylase (ACC) , thereby reducing the synthesis of malonyl-CoA. Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme for the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. Thus, by reducing malonyl-CoA levels, AMPK activation promotes fatty acid oxidation.

Furthermore, AMPK can suppress the activity of the mechanistic target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a key regulator of cell growth and proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of heptadecenoic acid uptake and activation. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cellular Fatty Acid Uptake Assay

This protocol describes a method for measuring the uptake of fatty acids into cultured cells using a fluorescently labeled fatty acid analog.

Materials:

  • Cultured cells (e.g., HepG2, 3T3-L1 adipocytes)

  • Cell culture medium

  • Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled dodecanoic acid, which can be used as a general long-chain fatty acid uptake probe)

  • Heptadecenoic acid (for competition assays)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Fatty Acid Solution: Prepare a stock solution of the fluorescent fatty acid analog in DMSO. On the day of the experiment, prepare a working solution by complexing the fluorescent fatty acid with fatty acid-free BSA in serum-free medium. A similar BSA-complexed solution of heptadecenoic acid should be prepared for competition experiments.

  • Cell Treatment:

    • Wash the cell monolayer twice with warm PBS.

    • Add serum-free medium and incubate for 1-2 hours to deplete endogenous fatty acids.

    • For competition experiments, pre-incubate the cells with varying concentrations of unlabeled heptadecenoic acid for 15-30 minutes.

  • Uptake Measurement:

    • Remove the medium and add the fluorescent fatty acid working solution to each well.

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY) at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to obtain kinetic data.

  • Data Analysis: Calculate the rate of fatty acid uptake from the linear portion of the fluorescence versus time plot. For competition experiments, plot the uptake rate against the concentration of unlabeled heptadecenoic acid to determine the inhibitory concentration (IC50).

Acyl-CoA Synthetase Activity Assay

This radiometric assay measures the conversion of a radiolabeled fatty acid to its corresponding acyl-CoA.

Materials:

  • Cell or tissue lysate

  • Radiolabeled heptadecenoic acid (e.g., [¹⁴C]-heptadecenoic acid)

  • ATP

  • Coenzyme A (CoA)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Triton X-100

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Stopping solution (e.g., isopropanol/heptane (B126788)/H₂SO₄)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Lysate Preparation: Homogenize cells or tissue in a lysis buffer containing a non-ionic detergent like Triton X-100 and protease inhibitors. Determine the protein concentration of the lysate.

  • Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, ATP, CoA, MgCl₂, and DTT.

  • Assay:

    • In a microcentrifuge tube, combine a specific amount of cell lysate with the reaction mixture.

    • Initiate the reaction by adding the radiolabeled heptadecenoic acid.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stopping solution.

  • Phase Separation:

    • Add heptane and water to the stopped reaction and vortex vigorously to extract the unreacted fatty acid into the organic phase.

    • Centrifuge to separate the phases. The aqueous phase will contain the radiolabeled heptadecenoyl-CoA.

  • Quantification:

    • Transfer an aliquot of the aqueous phase to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the acyl-CoA synthetase as pmol of heptadecenoyl-CoA formed per minute per milligram of protein.

Western Blot for AMPK Activation

This protocol details the detection of phosphorylated (activated) AMPK by Western blotting.

Materials:

  • Cultured cells treated with or without heptadecenoic acid

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with desired concentrations of heptadecenoic acid for a specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

    • Quantify the band intensities and express the results as the ratio of phospho-AMPKα to total AMPKα.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Cellular_Uptake_and_Activation cluster_uptake Cellular Uptake cluster_activation Metabolic Activation Heptadecenoic Acid (extracellular) Heptadecenoic Acid (extracellular) FAT/CD36 FAT/CD36 Heptadecenoic Acid (extracellular)->FAT/CD36 FATP FATP Heptadecenoic Acid (extracellular)->FATP FABPpm FABPpm Heptadecenoic Acid (extracellular)->FABPpm Plasma Membrane Plasma Membrane Heptadecenoic Acid (intracellular) Heptadecenoic Acid (intracellular) ACSL ACSL Heptadecenoic Acid (intracellular)->ACSL cluster_activation cluster_activation FAT/CD36->Heptadecenoic Acid (intracellular) FATP->Heptadecenoic Acid (intracellular) FABPpm->Heptadecenoic Acid (intracellular) Heptadecenoyl-CoA Heptadecenoyl-CoA ACSL->Heptadecenoyl-CoA CoA CoA CoA->ACSL ATP ATP ATP->ACSL

Caption: Cellular uptake and metabolic activation of heptadecenoic acid.

Signaling_Pathways cluster_AMPK AMPK Pathway cluster_PPAR PPAR Pathway Heptadecenoyl-CoA Heptadecenoyl-CoA AMPK AMPK Heptadecenoyl-CoA->AMPK Metabolism leads to PPARδ PPARδ Heptadecenoyl-CoA->PPARδ Weak Agonist p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Activation ACC ACC p-AMPK (Active)->ACC Phosphorylation Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Synthesis p-ACC (Inactive) p-ACC (Inactive) CPT1 CPT1 Malonyl-CoA->CPT1 Inhibition Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotion Gene Expression Gene Expression PPARδ->Gene Expression Activation Fatty Acid Metabolism Genes Fatty Acid Metabolism Genes Gene Expression->Fatty Acid Metabolism Genes

Caption: Downstream signaling pathways of heptadecenoic acid.

Experimental_Workflow cluster_Uptake_Assay Fatty Acid Uptake Assay cluster_ACSL_Assay Acyl-CoA Synthetase Assay cluster_Western_Blot AMPK Activation Western Blot Seed Cells Seed Cells Prepare Fatty Acid Solution Prepare Fatty Acid Solution Seed Cells->Prepare Fatty Acid Solution Cell Treatment Cell Treatment Prepare Fatty Acid Solution->Cell Treatment Measure Fluorescence Measure Fluorescence Cell Treatment->Measure Fluorescence Analyze Uptake Rate Analyze Uptake Rate Measure Fluorescence->Analyze Uptake Rate Prepare Lysate Prepare Lysate Set up Reaction Set up Reaction Prepare Lysate->Set up Reaction Incubate Incubate Set up Reaction->Incubate Phase Separation Phase Separation Incubate->Phase Separation Scintillation Counting Scintillation Counting Phase Separation->Scintillation Counting Calculate Activity Calculate Activity Scintillation Counting->Calculate Activity Cell Treatment (C17:1) Cell Treatment (C17:1) Lysis & Protein Quantification Lysis & Protein Quantification Cell Treatment (C17:1)->Lysis & Protein Quantification SDS-PAGE & Transfer SDS-PAGE & Transfer Lysis & Protein Quantification->SDS-PAGE & Transfer Immunoblotting (p-AMPK) Immunoblotting (p-AMPK) SDS-PAGE & Transfer->Immunoblotting (p-AMPK) Detection & Analysis Detection & Analysis Immunoblotting (p-AMPK)->Detection & Analysis

Caption: Experimental workflows for studying heptadecenoic acid.

Conclusion and Future Directions

Heptadecenoic acid, an odd-chain fatty acid, is taken up by cells through a combination of passive diffusion and protein-mediated transport, with the latter being predominant. Upon cellular entry, it is activated to heptadecenoyl-CoA by acyl-CoA synthetases, a critical step for its subsequent metabolic fate. The activated form can then influence key signaling pathways, including a weak activation of PPARδ and modulation of the AMPK pathway, which in turn regulates fatty acid oxidation and synthesis.

Despite these advances in our understanding, significant knowledge gaps remain. Future research should focus on:

  • Quantitative analysis of heptadecenoic acid uptake: Determining the specific uptake rates and kinetic parameters in various cell types to understand its tissue-specific handling.

  • Identification of specific transporters: Elucidating which fatty acid transport proteins exhibit a preference for heptadecenoic acid.

  • ACSL isoform kinetics: Characterizing the enzymatic kinetics (Km and Vmax) of each ACSL isoform for heptadecenoic acid to pinpoint the primary activating enzymes.

  • Dose-response studies: Establishing clear dose-response relationships for the effects of heptadecenoic acid on AMPK and PPAR activation to understand its potency.

  • Elucidation of downstream gene expression: Performing transcriptomic analyses to identify the specific genes regulated by heptadecenoic acid through PPAR and AMPK signaling.

Addressing these questions will be crucial for a comprehensive understanding of the biological roles of heptadecenoic acid and for harnessing its therapeutic potential in the context of metabolic diseases and other conditions.

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification of (9Z)-Heptadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-Heptadecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism, identifying potential biomarkers for metabolic diseases, and in the development of therapeutic agents. This document provides a detailed LC-MS/MS method for the sensitive and specific quantification of this compound in biological matrices.

Signaling Pathway of Odd-Chain and Unsaturated Fatty Acid Beta-Oxidation

The catabolism of odd-chain and unsaturated fatty acids, such as (9Z)-heptadecenoic acid, occurs primarily through the beta-oxidation pathway in the mitochondria. This process sequentially shortens the fatty acyl chain to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. The final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is subsequently converted to succinyl-CoA, another TCA cycle intermediate. The presence of a cis-double bond in unsaturated fatty acids necessitates the action of additional enzymes, an isomerase and a reductase, to allow the beta-oxidation to proceed.

Beta_Oxidation_Pathway Beta-Oxidation of this compound Heptadecenoyl_CoA This compound (C17:1) Beta_Oxidation_Cycles Beta-Oxidation Cycles (6 cycles) Heptadecenoyl_CoA->Beta_Oxidation_Cycles Acetyl_CoA Acetyl-CoA (x6) Beta_Oxidation_Cycles->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycles->Propionyl_CoA Isomerase Enoyl-CoA Isomerase Beta_Oxidation_Cycles->Isomerase Reductase 2,4-Dienoyl-CoA Reductase (NADPH-dependent) Beta_Oxidation_Cycles->Reductase TCA_Cycle_1 TCA Cycle Acetyl_CoA->TCA_Cycle_1 Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle_2 TCA Cycle Succinyl_CoA->TCA_Cycle_2

Caption: Beta-Oxidation of this compound.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, liquid chromatographic separation, and detection by tandem mass spectrometry. An internal standard is added at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency and instrument response.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization IS_Spike Spike with Internal Standard (e.g., C17:0-CoA) Homogenization->IS_Spike Protein_Precipitation Protein Precipitation (e.g., 5-SSA) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: LC-MS/MS Workflow for this compound Quantification.

Experimental Protocols

Sample Preparation

This protocol is a general guideline and may require optimization based on the specific biological matrix.

Materials:

  • Biological sample (e.g., ~50 mg of tissue or 1x10^7 cells)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (10 µM in methanol)

  • 5-Sulfosalicylic acid (SSA) solution (10% w/v in water), ice-cold

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge capable of 4°C

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh the tissue sample or record the cell number.

  • Add 500 µL of ice-cold 10% SSA to the sample in a microcentrifuge tube.

  • Add 10 µL of the 10 µM internal standard solution.

  • Homogenize the sample on ice.

  • Vortex the homogenate for 1 minute.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Vortex for 1 minute and centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

Parameter Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water, pH 8.5 (adjusted with ammonium hydroxide)
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data

MRM Transitions

The quantification of this compound and the internal standard is performed using Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Acyl-CoAs characteristically undergo a neutral loss of 507 Da in positive ion mode.[1][2][3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 1018.95511.9510035
Heptadecanoyl-CoA (IS) 1020.97513.9710035

Note: The molecular weight of this compound is 1017.95 g/mol .[5] The precursor ion is the protonated molecule [M+H]⁺. The product ion is calculated as [Precursor Ion - 507]. The molecular weight of the internal standard, Heptadecanoyl-CoA, is 1019.97 g/mol . Collision energy may require optimization depending on the instrument used.

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of a this compound standard into a surrogate matrix (e.g., a cell lysate known to have low endogenous levels of the analyte). The concentration range should encompass the expected levels in the samples. A typical calibration curve might range from 1 nM to 1000 nM. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte, and a linear regression is applied.

Data Analysis and Quantification

  • Integrate the peak areas for the analyte and the internal standard in both the samples and the calibration standards.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample and standard.

  • Generate a calibration curve by plotting the peak area ratio versus the concentration for the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

  • The final concentration should be normalized to the initial sample amount (e.g., tissue weight or cell number).

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using LC-MS/MS. The method is sensitive, specific, and can be adapted for various biological matrices. Adherence to these protocols will enable researchers to obtain reliable and reproducible data for their studies in metabolism and drug development.

References

Profiling Odd-Chain Acyl-CoAs in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain acyl-Coenzyme A (acyl-CoA) molecules, once considered minor metabolic intermediates, are gaining significant attention for their roles in cellular metabolism, signaling, and disease. Unlike their even-chain counterparts, the catabolism of odd-chain fatty acids and certain amino acids yields propionyl-CoA (C3-CoA), which is subsequently converted to succinyl-CoA and enters the tricarboxylic acid (TCA) cycle. This anaplerotic function is crucial for maintaining TCA cycle integrity, particularly under metabolic stress. Furthermore, emerging evidence highlights the role of odd-chain acyl-CoAs, particularly propionyl-CoA, as donors for post-translational modifications of proteins, thereby regulating gene expression and enzyme activity.

These application notes provide a comprehensive overview and detailed protocols for the robust profiling of odd-chain acyl-CoAs in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Levels of Odd-Chain Acyl-CoAs

The following tables summarize the concentrations of key odd-chain acyl-CoAs in various biological matrices. It is important to note that these values can vary significantly depending on the specific cell type, tissue, physiological state, and analytical methodology.

Table 1: Concentration of Propionyl-CoA (C3-CoA) in Biological Samples

Biological SampleConcentration RangeReference
Mouse Heart~0.0172 pmol/mg tissue[1]
HepG2 CellsLower than acetyl- and succinyl-CoA[1]

Table 2: Concentration of Succinyl-CoA in Biological Samples

Biological SampleConcentration RangeReference
Mouse MyocardiumVariable, can be decreased in chronic heart failure[2]

Note: Comprehensive quantitative data for a wider range of odd-chain acyl-CoAs (e.g., C5-CoA, C7-CoA) in various tissues and cell lines is still an active area of research. The provided data represents currently available information.

Signaling Pathways and Experimental Workflow

Metabolic Pathway of Odd-Chain Acyl-CoAs

The catabolism of odd-chain fatty acids and several amino acids (valine, isoleucine, methionine, threonine) generates propionyl-CoA. This C3-CoA thioester is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle. This pathway provides a crucial anaplerotic route to replenish TCA cycle intermediates.

Metabolic Pathway of Odd-Chain Acyl-CoAs cluster_sources Sources Odd-chain\nFatty Acids Odd-chain Fatty Acids Propionyl-CoA (C3) Propionyl-CoA (C3) Odd-chain\nFatty Acids->Propionyl-CoA (C3) β-oxidation Amino Acids\n(Val, Ile, Met, Thr) Amino Acids (Val, Ile, Met, Thr) Amino Acids\n(Val, Ile, Met, Thr)->Propionyl-CoA (C3) Catabolism Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA (C3)->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Anaplerosis Propionyl-CoA Signaling Pathway Metabolic\nInputs Metabolic Inputs Propionyl-CoA Propionyl-CoA Metabolic\nInputs->Propionyl-CoA Propionylated\nProtein Propionylated Protein Propionyl-CoA->Propionylated\nProtein Propionyltransferases (e.g., p300/CBP) Protein\n(e.g., Histones) Protein (e.g., Histones) Protein\n(e.g., Histones)->Propionylated\nProtein Altered Gene\nExpression Altered Gene Expression Propionylated\nProtein->Altered Gene\nExpression Epigenetic Regulation Cellular\nResponse Cellular Response Altered Gene\nExpression->Cellular\nResponse Experimental Workflow Biological Sample\n(Tissue, Cells) Biological Sample (Tissue, Cells) Homogenization Homogenization Biological Sample\n(Tissue, Cells)->Homogenization Protein Precipitation\n(e.g., with SSA) Protein Precipitation (e.g., with SSA) Homogenization->Protein Precipitation\n(e.g., with SSA) Centrifugation Centrifugation Protein Precipitation\n(e.g., with SSA)->Centrifugation Supernatant\nCollection Supernatant Collection Centrifugation->Supernatant\nCollection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant\nCollection->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Application Notes and Protocols for the Use of Heptadecanoyl-CoA as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of the lipidome. However, variability arising from sample preparation, extraction efficiency, and instrument response can introduce significant errors in quantification. The use of internal standards is a critical strategy to mitigate these variations and ensure the accuracy and reproducibility of lipidomics data.

Heptadecanoyl-CoA (C17:0-CoA) is an odd-chain saturated long-chain acyl-CoA that serves as an excellent internal standard for the quantification of a wide range of acyl-CoA species in biological samples. Its utility stems from the fact that odd-chain fatty acids are typically present in very low abundance in most mammalian tissues, thus minimizing interference with endogenous analytes. This document provides detailed application notes and protocols for the effective use of heptadecanoyl-CoA as an internal standard in lipidomics workflows, enabling robust and reliable quantification of acyl-CoAs.

Principle of Internal Standardization with Heptadecanoyl-CoA

Internal standards are compounds chemically similar to the analytes of interest that are added to a sample at a known concentration before any sample processing steps. The underlying principle is that the internal standard will behave similarly to the endogenous analytes throughout the entire analytical workflow, including extraction, derivatization (if any), and ionization in the mass spectrometer. By calculating the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, variations introduced during the experimental procedure can be normalized, leading to accurate quantification.

Advantages of Using Heptadecanoyl-CoA as an Internal Standard:

  • Low Endogenous Abundance: Heptadecanoyl-CoA is not a common endogenous acyl-CoA in most biological systems, which prevents overestimation of the internal standard's signal and ensures accurate normalization.

  • Chemical Similarity: As a long-chain saturated acyl-CoA, it shares similar chemical and physical properties with many endogenous long-chain acyl-CoAs, leading to comparable extraction efficiencies and ionization responses.

  • Commercial Availability: High-purity heptadecanoyl-CoA is readily available from various chemical suppliers.

Considerations for Use:

  • Potential for Matrix Effects: While heptadecanoyl-CoA can correct for many sources of variation, it may not perfectly co-elute with all analytes in a chromatographic separation. This can lead to differential matrix effects (ion suppression or enhancement) and introduce inaccuracies in quantification for some species.

  • Concentration Optimization: The concentration of the internal standard should be carefully optimized to be within the linear dynamic range of the instrument and comparable to the expected concentration of the analytes of interest.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Tissues

This protocol is adapted from the method described by Golovko MY et al. for the extraction of acyl-CoAs from frozen powdered tissue.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • 100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9

  • Heptadecanoyl-CoA internal standard solution (concentration to be optimized based on sample type and instrument sensitivity, a typical starting point is 16 nmol)

  • 2-propanol

  • Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4) solution

  • Acetonitrile

  • Glass homogenizer

  • Centrifuge capable of 1,900 x g and 4°C

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh the frozen powdered tissue (e.g., 50-100 mg) in a pre-chilled tube.

  • Homogenization:

    • Add 2 mL of ice-cold 100 mM KH2PO4 buffer containing the known amount of heptadecanoyl-CoA internal standard.

    • Homogenize the tissue thoroughly using a glass homogenizer on ice.

  • Solvent Addition:

    • Add 2.0 mL of 2-propanol to the homogenate and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 solution.

    • Add 4.0 mL of acetonitrile.

  • Extraction: Vortex the mixture vigorously for 5 minutes.

  • Phase Separation: Centrifuge the sample at 1,900 x g for 5 minutes at 4°C.

  • Collection of Acyl-CoA Fraction: The upper phase contains the acyl-CoAs. Carefully remove the upper phase and transfer it to a new tube.

  • Dilution: Dilute the collected upper phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Sample Storage: The extracted acyl-CoAs are now ready for analysis by LC-MS/MS or can be stored at -80°C for short-term storage.

Protocol 2: UPLC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of acyl-CoAs using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • UPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1.5 min: 20% B

    • 1.5-5 min: 20% to 95% B

    • 5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 20% B

    • 15-20 min: Hold at 20% B

  • Flow Rate: 0.2 mL/min

  • Column Temperature: Room temperature

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the precursor-to-product ion transitions for each acyl-CoA of interest. A common fragmentation for acyl-CoAs in positive mode is the neutral loss of the phosphoadenosine diphosphate (B83284) group (507.2 Da).

    • Heptadecanoyl-CoA (Internal Standard): m/z 1020.6 → 513.3

    • Example Endogenous Acyl-CoAs:

      • Palmitoyl-CoA (C16:0): m/z 1006.6 → 499.3

      • Stearoyl-CoA (C18:0): m/z 1034.6 → 527.3

      • Oleoyl-CoA (C18:1): m/z 1032.6 → 525.5

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides an example of how to present the quantification of long-chain acyl-CoAs in a biological sample using heptadecanoyl-CoA as an internal standard.

Table 1: Quantification of Long-Chain Acyl-CoAs in Mouse Liver Tissue

Acyl-CoA SpeciesRetention Time (min)MRM Transition (m/z)Peak Area (Analyte)Peak Area (Internal Standard)Concentration (pmol/mg tissue)
Heptadecanoyl-CoA (IS) 12.51020.6 → 513.3-1,500,000-
Palmitoyl-CoA (C16:0)11.81006.6 → 499.32,345,6781,500,00025.8
Stearoyl-CoA (C18:0)13.21034.6 → 527.31,876,5431,500,00020.6
Oleoyl-CoA (C18:1)13.01032.6 → 525.53,123,4561,500,00034.3
Linoleoyl-CoA (C18:2)12.81030.6 → 523.1987,6541,500,00010.8

Note: The concentration is calculated based on a calibration curve generated using authentic standards and the known concentration of the internal standard.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the quantification of acyl-CoAs using heptadecanoyl-CoA as an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Tissue Homogenization Spike Spike with Heptadecanoyl-CoA (IS) Tissue->Spike Add known amount Extraction Solvent Extraction Spike->Extraction Liquid-liquid extraction LC_MS UPLC-MS/MS Analysis Extraction->LC_MS Inject extract Integration Peak Integration LC_MS->Integration Acquire MRM data Normalization Normalization to IS Integration->Normalization Calculate Area Ratios Quantification Quantification Normalization->Quantification Use calibration curve

Caption: Experimental workflow for acyl-CoA quantification.

Acyl-CoA Metabolic and Signaling Hub

Long-chain acyl-CoAs are central intermediates in lipid metabolism and also function as important signaling molecules. The diagram below illustrates the central role of the acyl-CoA pool, which is the target of quantification using heptadecanoyl-CoA as an internal standard.

Acyl_CoA_Hub cluster_inputs Inputs to Acyl-CoA Pool cluster_outputs Fates of Acyl-CoAs FA_uptake Fatty Acid Uptake Acyl_CoA_Pool Acyl-CoA Pool (Quantified using C17:0-CoA IS) FA_uptake->Acyl_CoA_Pool De_novo De Novo Lipogenesis De_novo->Acyl_CoA_Pool Beta_ox β-oxidation (Energy Production) Acyl_CoA_Pool->Beta_ox Complex_lipids Complex Lipid Synthesis (TAGs, Phospholipids) Acyl_CoA_Pool->Complex_lipids Signaling Signaling & Regulation (e.g., Protein Acylation) Acyl_CoA_Pool->Signaling

Caption: Central role of the acyl-CoA pool in metabolism and signaling.

Synthesis of (9Z)-Heptadecenoyl-CoA for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-Heptadecenoyl-CoA is the activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While less common than its even-chain counterparts, this compound and other odd-chain fatty acyl-CoAs are crucial intermediates in various metabolic pathways. Their study is essential for understanding fatty acid oxidation, energy metabolism, and the biosynthesis of complex lipids. Notably, the metabolism of odd-chain fatty acids results in the production of propionyl-CoA, which can replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1] This makes this compound a valuable tool for researchers investigating metabolic regulation in health and disease, including metabolic syndromes and cardiovascular diseases.[2]

This document provides detailed protocols for the enzymatic synthesis of this compound, its purification, and characterization. It also outlines its research applications and presents relevant biological pathways.

Data Presentation

Table 1: Expected Yield and Purity of Enzymatically Synthesized this compound
ParameterExpected ValueMethod of Analysis
Yield >85%RP-HPLC with UV detection
Purity >98%RP-HPLC, LC-MS/MS
Molecular Weight 1021.4 g/mol Mass Spectrometry
Extinction Coefficient at 260 nm 16,400 M⁻¹cm⁻¹UV-Vis Spectroscopy
Table 2: Key Parameters for Enzymatic Synthesis of this compound
ParameterValue
Enzyme Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
Substrates (9Z)-Heptadecenoic acid, Coenzyme A (lithium salt)
Cofactors ATP, MgCl₂
Buffer Tris-HCl, pH 7.5-8.0
Reaction Temperature 37°C
Reaction Time 2-4 hours
Purification Method Solid-Phase Extraction (SPE) followed by RP-HPLC

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of long-chain fatty acyl-CoAs using acyl-CoA synthetase.

Materials:

  • (9Z)-Heptadecenoic acid

  • Coenzyme A (lithium salt)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP (disodium salt)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (1 M, pH 7.6)

  • Dithiothreitol (DTT)

  • Triton X-100

  • Potassium hydroxide (B78521) (KOH)

  • Ultrapure water

Procedure:

  • Preparation of (9Z)-Heptadecenoic Acid Solution:

    • Dissolve 10 mg of (9Z)-heptadecenoic acid in 1 ml of ethanol.

    • Add 50 µl of 1 M KOH to facilitate solubilization.

    • Gently warm the solution to 37°C to ensure complete dissolution.

  • Reaction Mixture Assembly:

    • In a sterile microcentrifuge tube, combine the following reagents in the specified order:

      • 700 µl of 0.1 M Tris-HCl, pH 7.6

      • 100 µl of 100 mM ATP

      • 100 µl of 100 mM MgCl₂

      • 10 µl of 100 mM DTT

      • 5 µl of 10% Triton X-100

      • 50 µl of 10 mM Coenzyme A

      • 20 µl of the prepared (9Z)-heptadecenoic acid solution (from step 1)

  • Enzymatic Reaction:

    • Initiate the reaction by adding 1-2 units of Acyl-CoA Synthetase to the reaction mixture.

    • Incubate the reaction at 37°C for 2-4 hours with gentle agitation.

  • Reaction Termination:

    • Stop the reaction by adding 100 µl of glacial acetic acid.

Protocol 2: Purification of this compound by Solid-Phase Extraction (SPE)

Materials:

Procedure:

  • Cartridge Equilibration:

    • Equilibrate a C18 SPE cartridge by washing sequentially with 5 ml of methanol and 5 ml of ultrapure water.

  • Sample Loading:

    • Load the terminated reaction mixture onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 10 ml of ultrapure water to remove unbound substrates and salts.

    • Wash the cartridge with 5 ml of 20% methanol in water to remove remaining impurities.

  • Elution:

    • Elute the this compound with 5 ml of 80% methanol in 50 mM ammonium acetate buffer (pH 5.0).

  • Solvent Evaporation:

    • Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.

Protocol 3: Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 ml/min

  • Detection: UV at 260 nm

  • Injection Volume: 20 µl

Procedure:

  • Reconstitute the purified this compound in 100 µl of Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at 260 nm. The purity can be determined by integrating the peak area of this compound relative to the total peak area.

Visualizations

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis S1 (9Z)-Heptadecenoic Acid + Coenzyme A S4 This compound (Crude Product) S1->S4 Enzymatic Reaction S2 Reaction Mixture (ATP, MgCl2, Buffer) S2->S4 S3 Acyl-CoA Synthetase S3->S4 P1 Solid-Phase Extraction (SPE) S4->P1 P2 RP-HPLC P1->P2 A1 Purity Check (HPLC-UV) P2->A1 A2 Identity Confirmation (LC-MS/MS) P2->A2 Final Pure this compound A2->Final >98% Pure Fatty_Acid_Metabolism cluster_activation Fatty Acid Activation (Cytosol) cluster_transport Mitochondrial Transport cluster_oxidation β-Oxidation (Mitochondria) FA (9Z)-Heptadecenoic Acid AcylCoA This compound FA->AcylCoA Activation ACS Acyl-CoA Synthetase ACS->AcylCoA CoA_ATP CoA + ATP CoA_ATP->FA AcylCarnitine (9Z)-Heptadecenoyl-Carnitine AcylCoA->AcylCarnitine Carnitine Shuttle CPT1 CPT1 CPT1->AcylCarnitine CAT CAT AcylCarnitine->CAT MitoAcylCoA This compound (Mitochondrial Matrix) CAT->MitoAcylCoA CPT2 CPT2 CPT2->MitoAcylCoA BetaOx β-Oxidation Cycles MitoAcylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA TCA TCA Cycle AcetylCoA->TCA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Anaplerosis SuccinylCoA->TCA

References

Cell Culture Models for Investigating Unsaturated Odd-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Unsaturated odd-chain fatty acids (UOCFAs), such as pentadecanoic acid (C15:1) and heptadecanoic acid (C17:1), are gaining significant attention in biomedical research.[1][2] Unlike their more common even-chain counterparts, UOCFAs are present in lower concentrations in human tissues and are primarily derived from dietary sources like dairy and certain plants.[1][3] Emerging evidence suggests their involvement in various physiological and pathological processes, including metabolic diseases and cancer, making them intriguing targets for investigation.[1][2][4][5] This document provides detailed application notes and protocols for utilizing cell culture models to study the effects of UOCFAs, aimed at researchers, scientists, and drug development professionals.

Application Notes

Choosing the Right Cell Model

The selection of an appropriate cell culture model is critical for obtaining biologically relevant data. The choice depends on the research question, whether it pertains to cancer biology, metabolic disorders, or other areas.

Commonly Used Cell Lines:

  • Cancer Research:

    • MCF-7 (Breast Cancer): A well-characterized human breast cancer cell line that is responsive to hormonal and fatty acid treatments. Studies have shown that odd-chain fatty acids can exert cytotoxic effects on these cells.[4]

    • HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line widely used for studying lipid metabolism and hepatotoxicity.

    • Non-Hodgkin B-cell Lymphomas: Recent studies indicate that C15:0 shows antiproliferation activities in these cell lines.[6]

  • Metabolic Disease Research:

    • 3T3-L1 (Mouse Adipocytes): A preadipocyte cell line that can be differentiated into mature adipocytes, making it an excellent model for studying adipogenesis, insulin (B600854) sensitivity, and lipid storage.

    • MIN6 (Mouse Insulinoma): A pancreatic beta-cell line used to investigate insulin secretion and beta-cell function in response to various stimuli, including fatty acids.[7]

    • Primary Hepatocytes: While more challenging to maintain, primary liver cells provide a more physiologically relevant model for studying hepatic lipid metabolism.

  • General Research:

    • Chinese Hamster Ovary (CHO) Cells: A versatile cell line that has been used to create mutants defective in unsaturated fatty acid synthesis, providing a useful tool for studying the effects of specific fatty acid supplementation.[8]

Key Considerations for UOCFA Supplementation in Cell Culture

The delivery of poorly soluble fatty acids to cells in a physiologically relevant manner is a significant challenge.[9][10]

  • Solubilization and Delivery:

    • Bovine Serum Albumin (BSA) Conjugation: The most common method involves complexing fatty acids to fatty acid-free BSA.[9][10] This mimics the physiological transport of fatty acids in the bloodstream. The ratio of fatty acid to BSA is a critical parameter that can influence the availability of the fatty acid to the cells and should be carefully controlled and reported.[10]

    • Ethanol (B145695) or DMSO as a Solvent: Fatty acids can be dissolved in solvents like ethanol or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[11] However, the final concentration of the solvent in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[7]

    • Sonication: For some applications, sonicating fatty acid salts in ethanol can create a stable, milky stock solution that can be directly added to the culture medium.[12]

  • Concentration and Treatment Duration:

    • The optimal concentration and treatment time will vary depending on the cell type and the specific UOCFA being investigated. It is crucial to perform dose-response and time-course experiments to determine the effective and non-toxic range.

    • Concentrations used in studies often range from micromolar (µM) to low millimolar (mM) levels.

  • Appropriate Controls:

    • Vehicle Control: Cells should be treated with the same concentration of the solvent (e.g., BSA solution, ethanol, or DMSO) used to dissolve the fatty acid.

    • Even-Chain Fatty Acid Control: To distinguish the specific effects of UOCFAs, it is often beneficial to include a well-characterized even-chain fatty acid (e.g., palmitic acid C16:0 or oleic acid C18:1) as a control.

Experimental Protocols

Protocol 1: Preparation and Supplementation of UOCFAs in Cell Culture

This protocol describes the preparation of UOCFA-BSA complexes for treating cultured cells.

Materials:

  • Unsaturated odd-chain fatty acid (e.g., pentadecanoic acid, C15:1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol

  • Serum-free cell culture medium

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare a stock solution of the UOCFA: Dissolve the fatty acid in ethanol to a high concentration (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free culture medium to a desired concentration (e.g., 10% w/v).[13]

  • Complex the UOCFA to BSA:

    • Warm the BSA solution to 37°C in a water bath.

    • Slowly add the UOCFA stock solution to the warm BSA solution while gently vortexing.[13] The final molar ratio of fatty acid to BSA should be determined based on experimental needs (e.g., 2:1 or 3:1).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • Sterilize the UOCFA-BSA complex: Filter the solution through a 0.22 µm sterile filter.

  • Treat the cells:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).[13]

    • Add the desired concentration of the UOCFA-BSA complex diluted in serum-free or low-serum medium to the cells.

    • Incubate for the desired duration.

Protocol 2: Assessment of Cell Viability upon UOCFA Treatment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at a density of 1,000 to 100,000 cells per well in a 96-well plate and allow them to attach overnight.[15]

  • Treatment: Treat the cells with various concentrations of the UOCFA for the desired time period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 10 µL of MTT solution to each well.[15]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[15]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14] A reference wavelength of >650 nm can be used for background correction.[14][17]

Protocol 3: Analysis of Cellular Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the steps for extracting lipids and analyzing the fatty acid profile of cells treated with UOCFAs.

Materials:

  • Treated and control cells

  • PBS

  • Chloroform:Methanol (B129727) (2:1, v/v)[13]

  • 0.9% NaCl solution[13]

  • Nitrogen gas

  • Toluene

  • 1% Sulfuric acid in methanol[13]

  • Hexane (B92381)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting and Lipid Extraction:

    • Wash the cell pellet three times with ice-cold PBS.[13]

    • Lyse the cells and solubilize lipids by adding a 2:1 (v/v) mixture of chloroform:methanol.[13]

    • Transfer the lysate to a glass tube and add 0.25 volumes of 0.9% NaCl solution to induce phase separation.[13]

    • Collect the lower organic phase containing the lipids.[13]

    • Evaporate the solvent under a gentle stream of nitrogen gas.[13]

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Re-dissolve the dried lipid extract in toluene.[13]

    • Add 1% sulfuric acid in methanol and incubate at 50°C for at least 2 hours.[13] This converts the fatty acids to their more volatile methyl esters.

    • After cooling, add hexane and saturated NaCl solution, vortex, and centrifuge to separate the phases.[13]

    • Collect the upper hexane layer containing the FAMEs.

  • GC Analysis:

    • Inject an aliquot of the FAMEs solution into the GC.

    • The FAMEs are separated based on their chain length and degree of saturation.

    • The individual FAMEs are detected and quantified by FID or identified by MS.[18]

Quantitative Data Summary

Cell LineUnsaturated Odd-Chain Fatty AcidConcentrationEffectReference
MCF-7/SC (Breast Cancer Stem-like)Pentadecanoic Acid (C15:0)50-200 µMDose-dependent cytotoxicity[4]
MCF-7 (Breast Cancer)Pentadecanoic Acid (C15:0)100-200 µMLower cytotoxicity compared to MCF-7/SC[4]
Various Cancer Cell Lines (n=94)Pentadecanoic Acid (C15:0)EC50 ≤ 50 µMAntiproliferative activity in 13.8% of cell lines[6]
Human Endothelial CellsPentadecanoic Acid (C15:0)17-50 µMAntiproliferative[19]
Human T-cellsPentadecanoic Acid (C15:0)5.6-50 µMAntiproliferative[19]

Signaling Pathways and Visualizations

Unsaturated odd-chain fatty acids have been shown to modulate several key signaling pathways involved in cell metabolism, inflammation, and proliferation.

Key Signaling Pathways Modulated by Odd-Chain Fatty Acids
  • AMPK/mTOR Pathway: Pentadecanoic acid (C15:0) has been shown to activate AMP-activated protein kinase (AMPK) and suppress the mechanistic target of rapamycin (B549165) (mTOR).[1] This pathway is a central regulator of cellular energy homeostasis.

  • PPAR Agonism: C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors α and δ (PPARα/δ), which are key regulators of lipid metabolism.[1]

  • JAK/STAT Pathway: Some studies suggest that odd-chain fatty acids can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often dysregulated in cancer.[4]

Diagram: General Experimental Workflow for UOCFA Investigation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_uocfa Prepare UOCFA Stock (e.g., in Ethanol) complex Complex UOCFA with BSA prep_uocfa->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with UOCFA-BSA Complex complex->treat_cells seed_cells Seed Cells in Culture Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability lipidomics Lipid Extraction & GC-MS Analysis treat_cells->lipidomics signaling Signaling Pathway Analysis (e.g., Western Blot) treat_cells->signaling G cluster_receptors Receptors / Sensors cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes C15_0 Pentadecanoic Acid (C15:0) PPAR PPARα/δ C15_0->PPAR Activates AMPK_node AMPK C15_0->AMPK_node Activates JAK_STAT JAK/STAT C15_0->JAK_STAT Inhibits lipid_metabolism ↑ Lipid Metabolism PPAR->lipid_metabolism mTOR mTOR AMPK_node->mTOR Inhibits proliferation ↓ Cell Proliferation mTOR->proliferation JAK_STAT->proliferation inflammation ↓ Inflammation JAK_STAT->inflammation G start Start: Define Research Question q1 Focus on Cancer? start->q1 q2 Focus on Metabolic Disease? q1->q2 No cancer_type Specific Cancer Type? q1->cancer_type Yes metabolic_type Specific Aspect? q2->metabolic_type Yes general General Cellular Effects (e.g., CHO, Fibroblasts) q2->general No breast Breast Cancer (e.g., MCF-7) cancer_type->breast Breast liver Liver Cancer (e.g., HepG2) cancer_type->liver Liver lymphoma Lymphoma (e.g., B-cell lines) cancer_type->lymphoma Lymphoma adipose Adipose Tissue (e.g., 3T3-L1) metabolic_type->adipose Adipose beta_cell Beta-cell Function (e.g., MIN6) metabolic_type->beta_cell Beta-cell hepatic Hepatic Metabolism (e.g., Primary Hepatocytes) metabolic_type->hepatic Hepatic

References

Application Notes and Protocols for Isotopic Labeling of Heptadecenoic Acid in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptadecenoic acid (C17:1) is a monounsaturated odd-chain fatty acid that is gaining interest in metabolic research. Present in dairy products and synthesized endogenously to a lesser extent, C17:1 and its saturated counterpart, heptadecanoic acid (C17:0), serve as valuable biomarkers for dairy fat intake. Emerging evidence suggests that odd-chain fatty acids may play a role in cellular signaling and metabolic regulation. Isotopic labeling of heptadecenoic acid provides a powerful tool to trace its metabolic fate, enabling researchers to quantify its uptake, incorporation into complex lipids, and contribution to various metabolic pathways. These application notes provide detailed protocols for the synthesis of isotopically labeled heptadecenoic acid, its use in metabolic tracing studies, and the analysis of its metabolic products.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Metabolic Tracing Study with [U-¹³C₁₇]-Heptadecenoic Acid in Cultured Hepatocytes.

Lipid ClassIsotopic Enrichment (%)Fractional Contribution of C17:1 to Lipid Pool (%)
Triacylglycerols (TAG) 15.2 ± 2.18.5 ± 1.2
Phosphatidylcholine (PC) 8.7 ± 1.54.1 ± 0.8
Phosphatidylethanolamine (PE) 6.1 ± 1.12.9 ± 0.6
Cholesteryl Esters (CE) 3.5 ± 0.71.8 ± 0.4
Diacylglycerols (DAG) 11.3 ± 1.96.2 ± 1.0

Table 2: Hypothetical Fatty Acid Oxidation Rates Determined by ¹³CO₂ Evolution from [1-¹³C]-Heptadecenoic Acid.

Cell TypeTreatmentFatty Acid Oxidation Rate (nmol/mg protein/hr)
Hepatocytes Control1.2 ± 0.2
PPARα Agonist2.5 ± 0.4
AMPK Activator2.1 ± 0.3
Adipocytes Control0.8 ± 0.1
Insulin0.4 ± 0.05

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₇]-Heptadecenoic Acid

This protocol is a generalized approach for the synthesis of a uniformly ¹³C-labeled long-chain fatty acid, adapted for heptadecenoic acid. It involves the use of ¹³C-labeled precursors in a microbial fermentation system capable of producing odd-chain fatty acids.

Materials:

  • Microorganism strain known for odd-chain fatty acid production (e.g., certain species of Propionibacterium or genetically engineered E. coli).

  • Growth medium with [U-¹³C]-propionate and [U-¹³C]-acetate as carbon sources.

  • Solvents for extraction (e.g., chloroform (B151607), methanol).

  • Solid-phase extraction (SPE) cartridges for purification.

  • Gas chromatography-mass spectrometry (GC-MS) for verification of labeling.

Procedure:

  • Culture Preparation: Inoculate the selected microorganism into a starter culture and grow to the mid-logarithmic phase.

  • Isotopic Labeling: Transfer the starter culture to a larger volume of medium containing [U-¹³C]-propionate and [U-¹³C]-acetate as the sole carbon sources. The ratio of propionate (B1217596) to acetate (B1210297) can be optimized to maximize the yield of C17 fatty acids.

  • Fermentation: Allow the culture to grow under optimal conditions (temperature, pH, aeration) for a period determined to be optimal for fatty acid production.

  • Cell Harvesting: Centrifuge the culture to pellet the cells.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (B129727) (2:1, v/v) to extract total lipids.

  • Saponification: Evaporate the solvent and saponify the lipid extract using methanolic KOH to release free fatty acids.

  • Fatty Acid Methylation: Methylate the free fatty acids using BF₃-methanol to produce fatty acid methyl esters (FAMEs).

  • Purification: Purify the C17:1 FAME using preparative gas chromatography or high-performance liquid chromatography (HPLC).

  • Verification: Confirm the isotopic enrichment and purity of the [U-¹³C₁₇]-heptadecenoic acid methyl ester by GC-MS analysis.

  • Hydrolysis (Optional): If the free fatty acid form is required, the purified FAME can be hydrolyzed back to the free fatty acid using a mild base.

Protocol 2: Metabolic Tracing of [U-¹³C₁₇]-Heptadecenoic Acid in Cultured Cells

This protocol details the procedure for tracing the metabolic fate of labeled heptadecenoic acid in a cell culture system.

Materials:

  • Cultured cells of interest (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • [U-¹³C₁₇]-Heptadecenoic acid complexed to bovine serum albumin (BSA).

  • Phosphate-buffered saline (PBS).

  • Methanol, Chloroform.

  • Internal standards for lipid classes (e.g., deuterated lipid standards).

  • LC-MS/MS system for lipid analysis.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and reach the desired confluency.

  • Tracer Incubation: Prepare the tracing medium by supplementing the culture medium with the [U-¹³C₁₇]-heptadecenoic acid-BSA complex at a final concentration typically ranging from 10 to 100 µM.

  • Time Course: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of incorporation.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a mixture of ice-cold methanol and water to quench metabolism.

    • Scrape the cells and transfer the suspension to a glass tube.

    • Perform a Bligh-Dyer or Folch lipid extraction by adding chloroform and water, followed by vortexing and centrifugation to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

    • Analyze the isotopic enrichment in different lipid species by monitoring the mass shift corresponding to the incorporation of ¹³C atoms.

  • Data Analysis: Quantify the abundance of labeled and unlabeled lipid species and calculate the fractional contribution of the tracer to each lipid pool.

Visualizations

Signaling Pathways and Experimental Workflows

fatty_acid_metabolism cluster_uptake Cellular Uptake and Activation cluster_storage Storage in Lipid Droplets cluster_membrane Incorporation into Membranes cluster_oxidation Beta-Oxidation Labeled C17:1 Labeled C17:1 C17:1-CoA C17:1-CoA Labeled C17:1->C17:1-CoA ACSL DAG DAG C17:1-CoA->DAG GPAT, AGPAT Propionyl-CoA Propionyl-CoA C17:1-CoA->Propionyl-CoA β-oxidation Acetyl-CoA Acetyl-CoA C17:1-CoA->Acetyl-CoA β-oxidation Triacylglycerol (TAG) Triacylglycerol (TAG) Diacylglycerol (DAG) Diacylglycerol (DAG) TAG TAG DAG->TAG DGAT Phospholipids (PC, PE) Phospholipids (PC, PE) DAG->Phospholipids (PC, PE) Kennedy Pathway Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of heptadecenoic acid (C17:1).

Caption: Experimental workflow for C17:1 metabolic tracing.

signaling_pathway cluster_ppar PPAR Signaling cluster_ampk AMPK Signaling Heptadecenoic Acid (C17:1) Heptadecenoic Acid (C17:1) PPARα/γ PPARα/γ Heptadecenoic Acid (C17:1)->PPARα/γ AMPK AMPK Heptadecenoic Acid (C17:1)->AMPK activates (hypothesized) PPRE PPRE PPARα/γ->PPRE binds as heterodimer with RXR RXR RXR Gene Expression Gene Expression PPRE->Gene Expression regulates Increased Fatty Acid Oxidation\nDecreased Inflammation Increased Fatty Acid Oxidation Decreased Inflammation Gene Expression->Increased Fatty Acid Oxidation\nDecreased Inflammation ACC ACC AMPK->ACC inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA CPT1 CPT1 Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Malonyl-CoA->CPT1 inhibits

Caption: Potential signaling pathways of heptadecenoic acid.

Application Note: Solid-Phase Extraction of Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain unsaturated acyl-Coenzyme A (LC-CoA) esters are pivotal metabolic intermediates in lipid biosynthesis and energy metabolism.[1] They are central to processes such as beta-oxidation, glycerolipid synthesis, and protein acylation. Furthermore, emerging evidence highlights their role as critical signaling molecules that regulate transcription factors, enzyme activity, and ion channels, thereby influencing a myriad of cellular processes.[2][3][4] The accurate quantification of these molecules is essential for researchers in metabolic disease, oncology, and drug development. However, their amphiphilic nature—possessing a long hydrophobic acyl chain and a hydrophilic Coenzyme A moiety—presents significant challenges for extraction and purification from complex biological matrices.[5][6]

Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective isolation and concentration of acyl-CoAs prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] This application note provides a detailed protocol for the SPE of long-chain unsaturated acyl-CoAs from tissue samples, summarizes expected recovery rates, and illustrates the experimental workflow and metabolic context.

Principle of Solid-Phase Extraction

The protocol described employs a combination of solvent extraction and solid-phase extraction. Initially, tissue homogenization in an acidic buffer followed by organic solvent extraction separates lipids and acyl-CoAs from other cellular components.[9][10] The subsequent SPE step utilizes a stationary phase (e.g., weak anion exchange or reversed-phase C18) to bind the acyl-CoAs from the crude extract.[9][11] After washing away impurities, the purified acyl-CoAs are eluted with a solvent that disrupts their interaction with the SPE sorbent. This procedure effectively purifies and concentrates the analytes, enhancing the sensitivity and reliability of subsequent quantitative analysis.[7][9]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is dependent on the tissue type, the specific SPE sorbent, and the protocol employed. The following table summarizes reported recovery rates from various methodologies to provide an expected range for experimental outcomes.

Extraction Method SPE Sorbent Type Tissue Type Reported Recovery Rate Reference
Solvent Extraction with SPEWeak Anion ExchangeRat Liver93-104% (for various acyl-CoAs)[9]
Modified Solvent Extraction with SPEOligonucleotide Purification Column (Reversed-Phase Interaction)Rat Heart, Kidney, Muscle70-80%[10]
Solvent Extraction with SPE2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelPowdered Rat Liver83-90% (for SPE step alone)[12]

Detailed Experimental Protocol

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissue.[9][10]

Materials and Reagents:

  • Tissue: Frozen tissue sample (~100 mg)

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

  • Homogenization Buffer: Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Organic Solvents: Isopropanol (B130326), Acetonitrile (LC-MS Grade)

  • Precipitating Agent: Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4) solution

  • SPE Cartridges: Weak anion exchange (WAX) SPE columns

  • SPE Conditioning Solvent: Methanol (B129727) (LC-MS Grade)

  • SPE Equilibration Solvent: Deionized Water

  • Wash Solution 1: 2% Formic Acid in Water

  • Wash Solution 2: Methanol

  • Elution Solution 1: 2% Ammonium Hydroxide (B78521) in Water

  • Elution Solution 2: 5% Ammonium Hydroxide in Water

  • Equipment: Glass homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer

Procedure:

  • Sample Preparation and Homogenization: a. Weigh approximately 100 mg of frozen tissue in a pre-chilled glass homogenizer. b. Add 2.0 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing a known amount of internal standard (e.g., Heptadecanoyl-CoA). c. Homogenize thoroughly on ice until no visible tissue fragments remain. d. Add 2.0 mL of isopropanol and homogenize again to ensure complete disruption.[9]

  • Solvent Extraction and Protein Precipitation: a. Transfer the homogenate to a centrifuge tube. b. Add 0.25 mL of saturated (NH4)2SO4 solution and 4.0 mL of acetonitrile.[9] c. Vortex vigorously for 5 minutes to precipitate proteins and extract lipids. d. Centrifuge at 1,900 x g for 5 minutes at 4°C.[9] e. Carefully collect the upper organic supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.

  • Solid-Phase Extraction (SPE): a. Conditioning: Condition a weak anion exchange SPE column by passing 3 mL of methanol through it. Do not allow the column to dry. b. Equilibration: Equilibrate the column by passing 3 mL of water.[9] c. Loading: Load the collected supernatant from step 2e onto the SPE column. Allow the sample to pass through slowly (approx. 1 drop/second). d. Washing: i. Wash the column with 2.4 mL of 2% formic acid.[9] ii. Wash the column with a second wash of 2.4 mL of methanol.[9] Discard the flow-through from both wash steps. e. Elution: i. Elute the acyl-CoAs by passing 2.4 mL of 2% ammonium hydroxide through the column into a clean collection tube.[9] ii. Perform a second elution with 2.4 mL of 5% ammonium hydroxide, collecting it in the same tube.[9]

  • Sample Concentration and Reconstitution: a. Combine the eluted fractions from steps 3e-i and 3e-ii. b. Dry the sample under a gentle stream of nitrogen at room temperature. c. Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of a solvent compatible with your analytical method (e.g., 50% methanol) for LC-MS/MS analysis.[9]

Visualizations: Workflow and Metabolic Pathway

To clarify the experimental process and the biological importance of long-chain unsaturated acyl-CoAs, the following diagrams are provided.

SPE_Workflow Experimental Workflow for Long-Chain Acyl-CoA Extraction cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Steps homogenization 1. Homogenization (Tissue in KH2PO4 Buffer + Internal Std) extraction 2. Solvent Extraction (Isopropanol & Acetonitrile) homogenization->extraction centrifugation 3. Centrifugation (1,900 x g, 4°C) extraction->centrifugation loading 6. Sample Loading (Supernatant) centrifugation->loading Load Supernatant conditioning 4. Conditioning (Methanol) equilibration 5. Equilibration (Water) conditioning->equilibration equilibration->loading washing 7. Washing (Formic Acid, then Methanol) loading->washing elution 8. Elution (Ammonium Hydroxide) washing->elution drying 9. Drying (Nitrogen Stream) elution->drying reconstitution 10. Reconstitution (e.g., 50% Methanol) drying->reconstitution analysis 11. LC-MS/MS Analysis reconstitution->analysis Signaling_Pathway Metabolic Fate of a Long-Chain Unsaturated Acyl-CoA FA Unsaturated Fatty Acid (e.g., Oleic Acid) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Activation LC_U_CoA Long-Chain Unsaturated Acyl-CoA (e.g., Oleoyl-CoA) ACSL->LC_U_CoA BetaOx Mitochondrial β-Oxidation LC_U_CoA->BetaOx Energy Production Glycerolipid Glycerolipid Synthesis (e.g., Triglycerides, Phospholipids) LC_U_CoA->Glycerolipid Biosynthesis Signaling Cell Signaling LC_U_CoA->Signaling Regulatory Role AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Membrane Membrane Structure & Energy Storage Glycerolipid->Membrane Regulation Regulation of: - Gene Expression (e.g., PPARs) - Enzyme Activity (e.g., ACC) Signaling->Regulation

References

Application Notes and Protocols for GC-MS Analysis of Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of odd-chain fatty acids (OCFAs) for analysis by gas chromatography-mass spectrometry (GC-MS). OCFAs are fatty acids with an odd number of carbon atoms, and their analysis is crucial in various research fields, including nutrition, disease biomarker discovery, and drug development.

Due to their low volatility and polar nature, direct analysis of free fatty acids by GC-MS is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[1][2] The two most common derivatization techniques are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][3]

Key Derivatization Techniques

Esterification to Fatty Acid Methyl Esters (FAMEs)

Esterification is the most common derivatization method for fatty acid analysis.[1] This process neutralizes the polar carboxyl group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[1] The resulting FAMEs are stable and provide excellent quantitative data.

a) Boron Trifluoride (BF₃)-Methanol Method

This is a widely used and effective method for preparing FAMEs.[3][4] It involves the use of boron trifluoride as a catalyst in a methanol (B129727) solution. The reaction is typically carried out under mild conditions.[3]

b) Acid-Catalyzed Esterification

Other acid catalysts, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in methanol, can also be used for esterification.[4] The choice of catalyst can depend on the specific fatty acids being analyzed and the sample matrix.

Silylation to Trimethylsilyl (TMS) Esters

Silylation is another effective derivatization technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[5] Silyl derivatives are more volatile, less polar, and more thermally stable than their parent compounds.[5]

Common silylating reagents include:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) [3][6][7]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) [3][6]

Often, a catalyst such as TMCS (trimethylchlorosilane) is added to enhance the reaction, especially for hindered hydroxyl groups.[3][6] Silylation can also derivatize other functional groups like hydroxyl and amino groups, which can be an advantage when analyzing multiple analyte types in a single run.[3] However, this can also lead to a more complex chromatogram and mass spectra.[3]

Quantitative Analysis

For accurate quantification of odd-chain fatty acids, the use of an internal standard is crucial.[8] An ideal internal standard is chemically similar to the analytes of interest but not naturally present in the sample.[8] Odd-chain fatty acids that are rare in the sample matrix, such as tridecanoic acid (C13:0) or nonadecanoic acid (C19:0), are often used as internal standards.[8] Deuterated fatty acids are also excellent internal standards as they have very similar chemical and physical properties to their non-deuterated counterparts.[9]

Table 1: Comparison of Derivatization Techniques

FeatureEsterification (FAMEs)Silylation (TMS Esters)
Principle Conversion of carboxylic acids to methyl esters.Replacement of active protons with a trimethylsilyl group.
Common Reagents Boron trifluoride-methanol, Boron trichloride-methanol, HCl-methanol, H₂SO₄-methanol.[3][4]BSTFA, MSTFA (often with TMCS catalyst).[3][6]
Selectivity Primarily targets carboxylic acids.[3]Derivatizes carboxylic acids, alcohols, amines, and phenols.[3][6]
Derivative Stability Generally very stable.Can be moisture-sensitive.[5]
Byproducts Water, catalyst residues.Volatile byproducts that typically elute with the solvent front.[6]
Advantages Robust and widely used method, clean mass spectra.[3]Can derivatize multiple functional groups in one step.[3]
Disadvantages May require harsher conditions for some lipids.Can produce more complex chromatograms and mass spectra, potential for artifacts.[3]

Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from a lipid extract.

Materials:

  • Dried lipid extract containing odd-chain fatty acids

  • Boron trifluoride-methanol solution (12-14% w/v)[3]

  • Hexane (B92381) or Heptane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.

  • Add 2 mL of BF₃-methanol solution to the tube.

  • Cap the tube tightly and heat at 60-100°C for 5-60 minutes. The optimal time and temperature should be determined empirically for specific sample types. A common condition is 60°C for 60 minutes.[1][3]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[8]

  • Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.

  • Centrifuge at approximately 1,500 x g for 5-10 minutes to separate the phases.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with TMCS

This protocol is suitable for the derivatization of free fatty acids to their TMS esters.

Materials:

  • Dried sample containing odd-chain fatty acids (e.g., 1 mg/mL in an aprotic solvent like acetonitrile)[1][3]

  • BSTFA with 1% TMCS[1][3]

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample or a solution of the fatty acid mixture in an aprotic solvent into an autosampler vial.[1][3]

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS). A 10x molar excess of the derivatizing agent is recommended.[1][3]

  • Cap the vial tightly and vortex for 10-20 seconds.[3]

  • Heat the vial at 60°C for 60 minutes. The reaction time and temperature can be optimized.[1][3]

  • Cool the vial to room temperature.

  • A solvent of choice (e.g., dichloromethane) can be added if dilution is necessary.[3]

  • The sample is now ready for GC-MS analysis. It is recommended to analyze silylated samples within a week for best results.[3]

Visualizations

Esterification_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis Start Dried Lipid Extract Add_BF3 Add BF3-Methanol Start->Add_BF3 Heat Heat (60-100°C) Add_BF3->Heat Cool Cool to RT Heat->Cool Add_Hexane_NaCl Add Hexane & Sat. NaCl Cool->Add_Hexane_NaCl Vortex_Centrifuge Vortex & Centrifuge Add_Hexane_NaCl->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Dry_Sulfate Dry over Na2SO4 Collect_Organic->Dry_Sulfate GCMS GC-MS Analysis Dry_Sulfate->GCMS

Caption: Workflow for FAMEs preparation using BF₃-Methanol.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis_prep Analysis Preparation cluster_analysis Analysis Start Dried Sample in Aprotic Solvent Add_BSTFA Add BSTFA + TMCS Start->Add_BSTFA Vortex Vortex Add_BSTFA->Vortex Heat Heat (60°C) Vortex->Heat Cool Cool to RT Heat->Cool Dilute Dilute (Optional) Cool->Dilute GCMS GC-MS Analysis Dilute->GCMS

Caption: Workflow for TMS Ester preparation using BSTFA.

Derivatization_Chemistry cluster_esterification Esterification (FAMEs) cluster_silylation Silylation (TMS Esters) E_FattyAcid R-COOH (Odd-Chain Fatty Acid) E_FAME R-COOCH3 (Fatty Acid Methyl Ester) E_FattyAcid->E_FAME + CH3OH (BF3 catalyst) E_Methanol CH3OH (Methanol) E_Water H2O S_FattyAcid R-COOH (Odd-Chain Fatty Acid) S_TMSEster R-COOSi(CH3)3 (TMS Ester) S_FattyAcid->S_TMSEster + BSTFA S_BSTFA BSTFA S_Byproduct Volatile Byproducts

Caption: Chemical reactions of derivatization techniques.

References

Applications of (9Z)-Heptadecenoyl-CoA in Biomarker Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z)-Heptadecenoyl-CoA is an activated form of (9Z)-heptadecenoic acid (C17:1), an odd-chain monounsaturated fatty acid. While research directly focusing on this compound as a biomarker is still emerging, the broader class of odd-chain fatty acids and their derivatives are gaining significant attention for their potential roles in cellular metabolism and as indicators of various physiological and pathological states. This document provides an overview of the potential applications of this compound in biomarker discovery, supported by detailed experimental protocols and conceptual signaling pathways.

Odd-chain fatty acids are not as abundant as their even-chain counterparts and their presence in tissues is often linked to specific dietary intakes (e.g., dairy) or endogenous metabolic pathways, including the metabolism of propionyl-CoA.[1] Alterations in the levels of odd-chain fatty acyl-CoAs may therefore reflect shifts in metabolic fluxes, making them valuable candidates for biomarker research in metabolic diseases, cardiovascular conditions, and beyond.

Potential Applications in Biomarker Discovery

The study of this compound as a biomarker is primarily centered on its role within the broader context of lipid metabolism. Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, and as an intermediate in these pathways, this compound could serve as a sensitive indicator of metabolic health.

Metabolic Diseases

Elevated or decreased levels of odd-chain fatty acids have been associated with conditions such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] As the activated form of heptadecenoic acid, this compound is a direct participant in cellular lipid pathways, and its concentration in tissues like the liver could be a more immediate readout of metabolic dysregulation than circulating free fatty acids.

Cardiovascular Health

Circulating levels of odd-chain fatty acids have been linked to cardiovascular disease risk. While the exact mechanisms are still under investigation, they may involve the modulation of inflammatory pathways and lipid profiles. Analysis of this compound in relevant tissues could provide insights into the molecular mechanisms underlying these associations.

Gut Microbiome and Diet

The gut microbiota can contribute to the pool of propionyl-CoA, a precursor for the synthesis of odd-chain fatty acids.[1] Therefore, tissue levels of this compound may serve as a biomarker for specific gut microbiome compositions or the intake of certain dietary components that influence microbial metabolism.

Quantitative Data Summary

Direct quantitative data for this compound in specific disease states is limited in publicly available literature. However, we can extrapolate potential trends from studies on its precursor, heptadecenoic acid (C17:1), and other odd-chain fatty acids. The following table summarizes representative data for related odd-chain fatty acids in metabolic diseases.

BiomarkerDisease StateSample TypeObservationReference
Heptadecanoic Acid (C17:0)Chronic Atrophic GastritisFecesSignificantly negatively correlated with certain gut microbiota[4]
Heptadecanoic Acid (C17:0)Type 2 DiabetesPlasmaInversely associated with incident type 2 diabetes[2]
Pentadecanoic Acid (C15:0) & Heptadecanoic Acid (C17:0)High-Fat Diet Induced Steatosis (Mice)Serum and LiverSignificant depletion observed with high-fat diet[5][6]

Signaling Pathways

Fatty acyl-CoAs are key signaling molecules that can influence cellular processes by modulating the activity of transcription factors and enzymes. This compound, as a long-chain monounsaturated fatty acyl-CoA, is likely to participate in similar signaling cascades.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. Fatty acyl-CoAs are known to be endogenous ligands for PPARs.[7][8] Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation. It is plausible that this compound can act as a ligand for PPARs, thereby influencing the expression of genes involved in lipid metabolism.

PPAR_Signaling 9Z_Heptadecenoyl_CoA This compound PPAR PPARα/RXR 9Z_Heptadecenoyl_CoA->PPAR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Regulates Transcription Metabolic_Response Increased Fatty Acid Oxidation Target_Genes->Metabolic_Response Leads to

PPAR Signaling Pathway Activation
AMP-Activated Protein Kinase (AMPK) Signaling

AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. Long-chain fatty acyl-CoAs can activate AMPK.[5][9] Activation of AMPK leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the levels of malonyl-CoA, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation.

AMPK_Signaling 9Z_Heptadecenoyl_CoA This compound AMPK AMPK 9Z_Heptadecenoyl_CoA->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Produces CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (in cold solvent) Tissue->Homogenization Extraction Solid Phase Extraction (SPE) Homogenization->Extraction LC UPLC Separation (C18 column) Extraction->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quantification Quantification (using internal standard) MS->Quantification Result Concentration of This compound Quantification->Result

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of acyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of acyl-CoA isomers?

A1: The primary challenges in separating acyl-CoA isomers stem from their inherent structural similarities and physicochemical properties. These include:

  • Positional and Stereoisomers: Isomers, such as n-butyryl-CoA and isobutyryl-CoA, or the 3R- and 3S-hydroxy enantiomers of an acyl-CoA, have very similar or identical chemical properties in achiral environments, making them difficult to resolve with standard chromatographic methods.[1][2]

  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation, which requires careful sample handling and optimized, often non-aggressive, chromatographic conditions.[1][3][4]

  • Wide Range of Physicochemical Properties: The acyl-CoA class of molecules spans a broad range of polarities and chain lengths, making it challenging to develop a single analytical method for comprehensive analysis.[5][6]

  • Matrix Effects: Biological samples are complex matrices, and endogenous compounds can interfere with the separation and detection of the target acyl-CoA isomers.[1]

Q2: Which chromatographic techniques are most effective for separating acyl-CoA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the most commonly employed and effective techniques.[2][5] For chiral separations of stereoisomers, specialized chiral stationary phases in HPLC or Supercritical Fluid Chromatography (SFC) are often necessary.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been utilized to analyze a wide range of acyl-CoAs, from short to long chains, in a single run.[5][7]

Q3: What is the role of ion-pairing agents in the separation of acyl-CoA isomers, and what are the potential drawbacks?

A3: Ion-pairing agents are used in reversed-phase HPLC to improve the retention and peak shape of charged analytes like acyl-CoAs.[8][9] These agents, which have both a hydrophobic and an ionic functional group, interact with the charged acyl-CoA molecules, effectively neutralizing them and allowing for better interaction with the nonpolar stationary phase.[8] While effective for improving separation, ion-pairing agents have several drawbacks:

  • Mass Spectrometry Incompatibility: Many common ion-pairing agents are not volatile and can cause ion suppression in the MS source, leading to reduced sensitivity.[7][8]

  • System Contamination: Ion-pairing reagents can adsorb to the stationary phase and tubing of the HPLC system, leading to long equilibration times and potential carryover in subsequent analyses.[8][10]

  • Irreproducibility: Methods relying on ion-pairing agents can sometimes suffer from poor reproducibility.[8]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the chromatographic separation of acyl-CoA isomers.

HPLC & UPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Co-elution of Isomers Suboptimal stationary phase.Select a column with a different selectivity (e.g., phenyl, embedded polar group, or a shorter-chain bonded phase).[11] For complex mixtures, connecting columns in series may improve resolution.[12]
Mobile phase composition not optimized.Adjust the organic modifier (e.g., acetonitrile, methanol) and/or the additive (e.g., formic acid, ammonium (B1175870) acetate).[1][13] Employ a shallower gradient to increase separation time between closely eluting peaks.[12]
Temperature fluctuations.Use a column oven to maintain a stable temperature. Lower temperatures often improve separation in reversed-phase HPLC, but be mindful of increased backpressure and potential sample solubility issues.[1][12]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the silica (B1680970) backbone.[1]
Column overload.Reduce the injection volume or the concentration of the sample.[1]
Column degradation.Flush the column with a strong solvent or replace it if performance does not improve.[1]
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[1]
Insufficient column equilibration.Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned.[1][14]
Leaks in the system.Check all fittings and connections for leaks.[14]
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase composition whenever possible.[1]
Contamination at the column inlet.Backflush the column or replace the inlet frit.[1]
LC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Ionization Suboptimal ion source settings.Optimize source parameters such as capillary voltage, gas flow, and temperature specifically for acyl-CoA compounds.[1]
Ion suppression from matrix components or mobile phase additives.Improve sample cleanup using solid-phase extraction (SPE).[5] If using ion-pairing agents, select volatile options like formic acid or ammonium acetate (B1210297) and use the lowest effective concentration.[10]
Inconsistent Fragmentation Fluctuations in collision energy.Ensure the collision energy is optimized for the specific acyl-CoA and remains stable throughout the analysis.[1]
Presence of adducts (e.g., sodium, potassium).Use high-purity solvents and glassware to minimize salt contamination. Consider using an adduct-removal agent in the mobile phase.[1]
High Background Noise Contaminated mobile phase or LC system.Use high-purity, MS-grade solvents and flush the system thoroughly.[1]
Bleed from the column or other components.Use high-quality columns and PEEK tubing where possible to minimize background noise.[1]

Experimental Protocols

Protocol 1: Separation of Short-Chain Acyl-CoA Isomers by UPLC-MS/MS

This protocol is adapted from methods for the separation of isomeric species such as n-butyryl-CoA and isobutyryl-CoA.[2]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate

    • Gradient: A shallow gradient optimized for the specific isomers of interest (e.g., 5-25% B over 10 minutes)

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to a common fragment ion (e.g., neutral loss of 507 Da) and potentially a second, qualifier transition.[7][15]

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of acyl-CoA standards.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable buffer.

    • Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated protein.

    • Consider a solid-phase extraction (SPE) cleanup step for complex biological matrices to remove interfering substances.[5]

    • Reconstitute the final extract in the initial mobile phase composition.

Protocol 2: Chiral Separation of 3-Hydroxyacyl-CoA Enantiomers by HPLC-UV

This protocol is based on general methods for chiral separations.[1]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • UV detector

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column suitable for the specific class of compounds.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio must be optimized.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)

    • Injection Volume: 10 - 20 µL

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • For biological extracts, a solid-phase extraction (SPE) cleanup is highly recommended to prolong column lifetime and reduce matrix effects.[1]

  • Procedure:

    • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the separation at 260 nm.

Visualizations

troubleshooting_workflow start Problem Identified: Poor Isomer Separation check_column Is the column appropriate for isomer separation? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column Action: Test column with different selectivity (e.g., phenyl, embedded polar group). check_column->change_column No check_temp Is the temperature stable and optimized? check_mobile_phase->check_temp Yes adjust_mobile_phase Action: Adjust organic modifier ratio and/or additive. check_mobile_phase->adjust_mobile_phase No check_gradient Is the gradient profile optimal? check_temp->check_gradient Yes adjust_temp Action: Use column oven and test different temperatures. check_temp->adjust_temp No solution_found Problem Resolved check_gradient->solution_found Yes adjust_gradient Action: Make gradient shallower to increase separation time. check_gradient->adjust_gradient No change_column->check_mobile_phase adjust_mobile_phase->check_temp adjust_temp->check_gradient adjust_gradient->solution_found

Caption: A logical workflow for troubleshooting poor separation of acyl-CoA isomers.

experimental_workflow sample_prep 1. Sample Preparation (Homogenization, Protein Precipitation) spe_cleanup 2. Solid-Phase Extraction (SPE) (Optional, for complex matrices) sample_prep->spe_cleanup reconstitution 3. Reconstitution in Initial Mobile Phase spe_cleanup->reconstitution lc_separation 4. UPLC/HPLC Separation (C18 or other appropriate column) reconstitution->lc_separation ms_detection 5. MS/MS Detection (ESI+, MRM mode) lc_separation->ms_detection data_analysis 6. Data Analysis (Quantification and Identification) ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of acyl-CoA isomers by LC-MS/MS.

References

Technical Support Center: Ensuring the Stability of (9Z)-Heptadecenoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of (9Z)-heptadecenoyl-CoA during your experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a long-chain monounsaturated acyl-CoA, is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases can cleave the thioester bond, releasing free heptadecenoic acid and Coenzyme A (CoASH)[1][2]. This enzymatic activity is a major source of sample loss if not properly inhibited.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH. Furthermore, the cis double bond in the acyl chain is prone to oxidation, leading to the formation of various oxidation products that can interfere with analysis[3][4].

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity and inhibit enzyme function. This can be achieved through:

  • Rapid Freezing: Immediately freeze tissue or cell samples in liquid nitrogen upon collection.

  • Acidic Quenching: Homogenize samples in an ice-cold acidic buffer (e.g., with perchloric acid or sulfosalicylic acid) to denature and precipitate enzymes[5].

  • Enzyme Inhibitors: Include a cocktail of protease and esterase inhibitors in your homogenization buffer. Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a commonly used serine protease inhibitor that can also inhibit some thioesterases. Ethylenediaminetetraacetic acid (EDTA) can chelate divalent cations that are often required for enzyme activity[6].

Q3: What are the optimal storage conditions for samples containing this compound?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Short-term Storage: Keep samples on ice at all times during processing.

  • Long-term Storage: For long-term storage, samples should be stored as dry pellets or in an organic solvent at -80°C[7]. Avoid repeated freeze-thaw cycles, as they can lead to degradation of lipids and other molecules[8][9][10]. If multiple analyses are planned, aliquot samples into single-use tubes.

Q4: How can I prevent the oxidation of the double bond in this compound?

A4: To prevent oxidation, it is important to minimize exposure to oxygen and light, and to use antioxidants.

  • Work in an Inert Atmosphere: If possible, perform sample preparation steps under a nitrogen or argon atmosphere.

  • Use Antioxidants: Add antioxidants to your extraction solvents. A common antioxidant cocktail includes butylated hydroxytoluene (BHT) and ascorbyl palmitate[3].

  • Light Protection: Protect samples from light by using amber vials or by wrapping tubes in aluminum foil.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Enzymatic Degradation Ensure rapid and effective quenching of enzymatic activity immediately upon sample collection. Use a proven quenching method such as homogenization in ice-cold acidic solvent or immediate snap-freezing in liquid nitrogen. Incorporate a broad-spectrum protease and esterase inhibitor cocktail (e.g., containing PMSF and EDTA) into your extraction buffer.
Chemical Hydrolysis Maintain a slightly acidic pH (around 4.5-6.0) throughout the sample preparation process to minimize thioester bond hydrolysis. Avoid prolonged exposure to neutral or alkaline conditions.
Oxidative Degradation Add antioxidants like BHT or ascorbyl palmitate to your extraction solvents. Work under dim light and, if possible, in an inert atmosphere (nitrogen or argon).
Poor Extraction Efficiency Optimize your extraction protocol. For acyl-CoAs, a two-phase extraction using a modified Bligh-Dyer method or a solid-phase extraction (SPE) with a C18 cartridge can be effective. Ensure complete cell lysis and homogenization.
Adsorption to Surfaces Use low-adsorption polypropylene (B1209903) or glass vials for sample collection and storage. Silanized glassware can further reduce adsorption.
Instrumental Issues Verify the performance of your LC-MS/MS system using a this compound standard. Check for issues with the column, mobile phases, and mass spectrometer settings.
Issue 2: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize your sample collection and preparation workflow to ensure all samples are treated identically. Minimize the time between sample collection and quenching.
Incomplete Enzyme Inhibition Ensure that the concentration of enzyme inhibitors is sufficient for your sample type and amount. Consider using a commercially available, optimized inhibitor cocktail.
Matrix Effects in Mass Spectrometry Use a stable isotope-labeled internal standard, such as [¹³C₁₇]-(9Z)-heptadecenoyl-CoA, or a structurally similar odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) to correct for matrix effects and variations in extraction recovery and ionization efficiency.[11][12]
Freeze-Thaw Cycles Aliquot samples into single-use tubes after the initial processing to avoid repeated freeze-thaw cycles.[8][9][10]

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cell Culture
  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA) to the culture dish to quench metabolic activity and precipitate proteins.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Extraction:

    • Vortex the lysate vigorously for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • For further purification and to remove excess acid, a solid-phase extraction (SPE) step using a C18 cartridge is recommended.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
  • Cartridge Conditioning:

  • Sample Loading:

    • Load the acidic supernatant from the extraction step onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of the acidic aqueous solution to remove polar impurities.

    • Wash with 3 mL of a low-percentage organic solvent (e.g., 20% methanol in the acidic aqueous solution) to remove moderately polar impurities.

  • Elution:

    • Elute the acyl-CoAs with 2 mL of a high-percentage organic solvent (e.g., 80% methanol or acetonitrile (B52724) in water).

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Cell Culture / Tissue Sample B Rapid Quenching (Liquid N2 or Acidic Solution) A->B C Homogenization in Extraction Buffer (+ Inhibitors & Antioxidants) B->C D Centrifugation C->D E Collect Supernatant D->E F Solid-Phase Extraction (SPE) E->F G Elution F->G H LC-MS/MS Analysis G->H degradation_pathways cluster_main cluster_degradation Degradation Pathways cluster_products Degradation Products Molecule This compound Enzymatic Enzymatic Hydrolysis (Thioesterases/Hydrolases) Molecule->Enzymatic Chemical Chemical Instability Molecule->Chemical (pH, Temp, O2) Products1 Free Heptadecenoic Acid + CoASH Enzymatic->Products1 Products2 Oxidized Products Chemical->Products2

References

Technical Support Center: Prevention of Unsaturated Fatty Acyl-CoA Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of unsaturated fatty acyl-CoAs in your experiments, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enzymatic assay using oleoyl-CoA is giving inconsistent results and lower than expected activity. Could oxidation be the cause?

A1: Yes, oxidation of the unsaturated fatty acyl-CoA substrate is a common cause of inconsistent results and decreased enzyme activity. The double bonds in molecules like oleoyl-CoA are susceptible to attack by reactive oxygen species (ROS), leading to the formation of lipid peroxides and other degradation products.[1] These oxidized forms may not be recognized by your enzyme or could even act as inhibitors.

Troubleshooting Steps:

  • Assess Substrate Quality: First, verify the quality of your oleoyl-CoA stock. Has it been stored properly (see Q2)? Consider testing for oxidation using a TBARS assay or a fluorescent probe (see Experimental Protocols section).

  • Incorporate an Antioxidant: Add an antioxidant to your reaction buffer. Butylated hydroxytoluene (BHT) or α-tocopherol (a form of Vitamin E) are common choices for lipid-based assays.[2][3]

  • Use Chelators: Trace metal ions (like Fe²⁺ and Cu²⁺) in your buffers can catalyze lipid oxidation.[4][5] Including a metal chelator such as ethylenediaminetetraacetic acid (EDTA) can help prevent this.[4][5][6]

  • Degas Buffers: Oxygen is a key component in the oxidation process. For highly sensitive experiments, consider degassing your buffers by sparging with an inert gas like argon or nitrogen.

  • Prepare Fresh Substrate: If you suspect your stock is compromised, prepare a fresh solution of oleoyl-CoA from a new vial of powder.

Q2: What is the best way to prepare and store stock solutions of unsaturated fatty acyl-CoAs to minimize oxidation?

A2: Proper preparation and storage are critical for maintaining the integrity of your unsaturated fatty acyl-CoA stocks.

Storage and Handling Protocol:

  • Powder Form: Store the lyophilized powder at -20°C or -80°C in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation, which can introduce water and accelerate hydrolysis and oxidation.

  • Solvents: For preparing stock solutions, use high-purity, deoxygenated solvents. A mixture of water and dimethylsulfoxide (DMSO) can be used.[7] Avoid using plastic containers or pipette tips with organic solvents, as plasticizers can leach out and interfere with your experiments. Use glass or polypropylene (B1209903) tubes.

  • Aqueous Solutions: For aqueous stocks, use a buffer at a pH where the acyl-CoA is stable (typically around pH 7.0). Prepare small aliquots to avoid multiple freeze-thaw cycles. Flash-freeze the aliquots in liquid nitrogen before storing them at -80°C.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before capping and freezing.

  • Light Protection: Store solutions in amber vials or wrap them in foil to protect them from light, which can promote photo-oxidation.

Q3: Which antioxidant should I use, and at what concentration?

A3: The choice of antioxidant depends on your experimental system. For in vitro enzymatic assays, lipophilic antioxidants like BHT and α-tocopherol are effective at protecting the fatty acyl chain. Water-soluble antioxidants like ascorbic acid can also be used, sometimes in combination with lipophilic antioxidants for a synergistic effect.

Antioxidant/ChelatorRecommended Starting Concentration (in vitro)SolubilityKey Considerations
BHT (Butylated Hydroxytoluene) 10-100 µMLipophilicA synthetic antioxidant that is very effective at terminating free radical chain reactions.[3]
α-Tocopherol (Vitamin E) 50-100 µMLipophilicA natural antioxidant that integrates into lipid environments and scavenges peroxyl radicals.[2]
Ascorbic Acid (Vitamin C) 100-500 µMHydrophilicCan regenerate the antioxidant capacity of α-tocopherol. May have pro-oxidant effects in the presence of metal ions.
EDTA (Ethylenediaminetetraacetic acid) 0.1-1.0 mMHydrophilicA chelating agent that sequesters metal ions, preventing them from catalyzing oxidation.[4][5][6]

Disclaimer: The recommended concentrations are starting points based on literature for general lipid oxidation prevention. The optimal concentration for your specific assay may need to be determined empirically.

Q4: Can the buffer components, other than metal ions, affect the stability of my unsaturated fatty acyl-CoA?

A4: Yes, other buffer components can influence stability. High salt concentrations can sometimes "salt out" the fatty acyl-CoA, leading to aggregation and potential for increased localized oxidation. Ensure that your buffer system is compatible with the solubility of your specific unsaturated fatty acyl-CoA. It is also important to use high-purity reagents for buffer preparation to minimize contaminants that could promote oxidation.

Experimental Protocols

Protocol for Quantifying Unsaturated Fatty Acyl-CoA Oxidation using the TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of oxidation.[8][9][10]

Materials:

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • MDA standard (1,1,3,3-Tetramethoxypropane)

  • Your unsaturated fatty acyl-CoA sample (and a control)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare your unsaturated fatty acyl-CoA solution at the desired concentration in your experimental buffer. Include a "time zero" sample and samples incubated under conditions you wish to test (e.g., with and without an inducing agent like FeSO₄).

  • Acid Precipitation: To 200 µL of your sample, add 200 µL of ice-cold 10% TCA to precipitate any proteins and stop the reaction.

  • Incubation with TBA: Add 400 µL of 0.67% (w/v) TBA in 0.1 M HCl.

  • Heating: Incubate the mixture in a boiling water bath for 10 minutes.[11] A pink color will develop in the presence of MDA.

  • Cooling and Centrifugation: Cool the samples on ice for 5 minutes, then centrifuge at 3,000 x g for 15 minutes to pellet any precipitate.[11]

  • Measurement: Transfer the supernatant to a new tube and measure the absorbance at 532 nm.[11]

  • Quantification: Prepare a standard curve using the MDA standard. Calculate the concentration of TBARS in your samples based on the standard curve.

Protocol for Assessing Oxidation with a Fluorescent Probe

Fluorescent probes like BODIPY™ 581/591 C11 offer a sensitive method for detecting lipid peroxidation in real-time.[12][13] This probe incorporates into the lipid environment and shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • BODIPY™ 581/591 C11 (or similar fluorescent lipid peroxidation sensor)

  • Your unsaturated fatty acyl-CoA solution

  • Fluorometer or fluorescence plate reader

Procedure:

  • Probe Incorporation: Prepare your unsaturated fatty acyl-CoA solution in a suitable buffer. Add the fluorescent probe at a final concentration of 1-10 µM and incubate in the dark for 15-30 minutes to allow for incorporation.

  • Induction of Oxidation (Optional): To test the protective effect of antioxidants, you can induce oxidation with an agent like cumene (B47948) hydroperoxide or a Fe²⁺/ascorbate system.

  • Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths:

    • Unoxidized (Red): Excitation ~580 nm, Emission ~590-610 nm.

    • Oxidized (Green): Excitation ~488 nm, Emission ~510-520 nm.

  • Data Analysis: The ratio of green to red fluorescence intensity is used as a measure of lipid peroxidation. An increase in the green/red ratio indicates an increase in oxidation.

Visual Guides

Mechanism of Lipid Peroxidation

LipidPeroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA Unsaturated Fatty Acyl-CoA (LH) LipidRadical Lipid Radical (L•) PUFA->LipidRadical ROS Reactive Oxygen Species (R•) ROS->PUFA H abstraction PeroxylRadical Lipid Peroxyl Radical (LOO•) LipidRadical->PeroxylRadical + O2 Oxygen Oxygen (O2) LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxylRadical->LipidHydroperoxide + LH NonRadical Non-Radical Products PeroxylRadical->NonRadical + AH AnotherPUFA Another LH LipidHydroperoxide->LipidRadical Chain Reaction Antioxidant Antioxidant (AH)

Caption: The three stages of lipid peroxidation: initiation, propagation, and termination.

Troubleshooting Workflow for Suspected Oxidation

TroubleshootingWorkflow Start Inconsistent/Low Enzyme Activity CheckStorage Check Acyl-CoA Storage Conditions Start->CheckStorage BadStorage Improper Storage (Light, Temp, O2) CheckStorage->BadStorage No GoodStorage Proper Storage CheckStorage->GoodStorage Yes UseFresh Use Fresh Acyl-CoA BadStorage->UseFresh TestOxidation Test for Oxidation (TBARS/Fluorescent Assay) GoodStorage->TestOxidation Oxidized Sample is Oxidized TestOxidation->Oxidized Positive NotOxidized Sample is Not Oxidized TestOxidation->NotOxidized Negative Oxidized->UseFresh OtherIssues Investigate Other Causes (Enzyme, Buffer, etc.) NotOxidized->OtherIssues OptimizeAssay Optimize Assay Conditions AddAntioxidant Add Antioxidant (BHT) and Chelator (EDTA) OptimizeAssay->AddAntioxidant UseFresh->OptimizeAssay

Caption: A logical workflow for troubleshooting experimental issues possibly caused by oxidation.

Experimental Workflow for Handling Unsaturated Fatty Acyl-CoAs

ExperimentalWorkflow cluster_prep Preparation cluster_storage Storage cluster_use Use in Assay A Warm Acyl-CoA Powder to RT B Dissolve in Degassed Solvent/Buffer A->B C Add Antioxidant/Chelator (e.g., BHT, EDTA) B->C D Aliquot into Glass Vials C->D E Overlay with Inert Gas (Argon/Nitrogen) D->E F Flash Freeze in Liquid Nitrogen E->F G Store at -80°C in the Dark F->G H Thaw One Aliquot on Ice G->H I Use Immediately in Degassed Assay Buffer H->I J Discard Unused Portion I->J

Caption: Best practices workflow for preparing, storing, and using unsaturated fatty acyl-CoAs.

References

Technical Support Center: Quantification of (9Z)-Heptadecenoyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of (9Z)-heptadecenoyl-CoA in plasma using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: The "matrix" refers to all components in a plasma sample other than the analyte of interest, this compound.[1] These components include proteins, salts, lipids, and phospholipids (B1166683).[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][4] Ion suppression is the more common phenomenon observed in electrospray ionization (ESI) LC-MS.[3][4]

Q2: My this compound signal is inconsistent and shows poor reproducibility. Could this be a matrix effect?

A2: Yes, inconsistent and irreproducible signals are classic symptoms of unmanaged matrix effects. The composition of plasma can vary significantly between individuals and samples (e.g., normal vs. lipemic or hemolyzed plasma), leading to different degrees of ion suppression or enhancement for each sample.[5] This variability directly impacts the reliability of your quantitative results.[5] It is crucial to implement strategies to assess and mitigate these effects.[2]

Q3: What are the primary causes of matrix effects in plasma samples for acyl-CoA analysis?

A3: Phospholipids are a major cause of ion suppression when analyzing analytes in plasma.[3] During reversed-phase chromatography, phospholipids often elute in the same window as many analytes, including medium to long-chain acyl-CoAs, leading to competition for ionization in the ESI source.[6] Other endogenous components like salts and proteins can also contribute to matrix effects if not adequately removed during sample preparation.[2]

Q4: How can I reduce matrix effects during my sample preparation?

A4: Effective sample preparation is the most critical step to reduce matrix effects.[1] The goal is to selectively remove interfering components while efficiently recovering your analyte. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it is often insufficient as it primarily removes proteins, leaving phospholipids and other small molecules that cause significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind.[3]

  • Solid-Phase Extraction (SPE): A highly effective and selective method that can significantly reduce matrix components, leading to cleaner extracts and minimized ion suppression.[1]

  • Phospholipid Depletion Plates (e.g., HybridSPE): These specialized SPE plates specifically target and remove phospholipids from the sample, providing a very clean extract for analysis.

Q5: What is an internal standard and why is it essential for this analysis?

A5: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, calibrators, and quality controls before sample processing. The IS co-elutes with the analyte and experiences similar matrix effects.[1] By calculating the ratio of the analyte response to the IS response, you can compensate for signal variations caused by matrix effects and improve accuracy and precision.[1][2]

Q6: What is the best type of internal standard for this compound quantification?

A6: A stable isotope-labeled (SIL) internal standard is the "gold standard" for quantitative LC-MS analysis.[7] A SIL-IS for this compound, such as ¹³C- or ¹⁵N-labeled this compound, is chemically identical to the analyte but has a different mass. It will co-elute perfectly and experience the exact same ionization suppression or enhancement, providing the most accurate correction for matrix effects.[1][2] These can be biosynthetically generated using methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[7][8][9]

Quantitative Data Summary

The following tables provide representative data on the effectiveness of different sample preparation techniques for mitigating matrix effects.

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)*Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 545 ± 1243 ± 11
Liquid-Liquid Extraction (LLE)88 ± 782 ± 872 ± 7
Solid-Phase Extraction (SPE)92 ± 494 ± 586 ± 5
Phospholipid Depletion (HybridSPE)94 ± 398 ± 392 ± 4

*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Impact of Internal Standard on Assay Precision

Internal Standard TypeAnalyteConcentration (nM)Precision (%CV)
NoneThis compound1021.5
10018.2
50015.8
Analog ISThis compound109.8
1007.5
5006.1
Stable Isotope-Labeled ISThis compound104.2
1002.8
5002.1

Experimental Protocols & Methodologies

Protocol 1: Assessment of Matrix Effects

This protocol uses the post-extraction addition method to quantitatively determine the extent of matrix effects.[3]

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike known amounts of this compound standard and its SIL-IS into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process six different lots of blank plasma using your chosen sample preparation method (e.g., SPE). After extraction, evaporate the eluent and reconstitute the residue with the same solution used in Set A (containing the analyte and IS).

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot of plasma:

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate the Results: An IS-Normalized MF close to 1.0 with a low coefficient of variation (%CV) across the different plasma lots indicates that the internal standard is effectively compensating for matrix effects.[2]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for extracting this compound from plasma.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of cold methanol (B129727) to the plasma sample. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 1 mL of methanol and 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute the this compound and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample + SIL Internal Standard PPT Protein Precipitation (Methanol) Plasma->PPT SPE Solid-Phase Extraction (SPE) PPT->SPE Eluate Clean Eluate SPE->Eluate LC LC Separation Eluate->LC MS Mass Spectrometer (Ion Source) LC->MS Detector Detector MS->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Curve Quantify against Calibration Curve Ratio->Curve Result Final Concentration Curve->Result Ion_Suppression_Mechanism cluster_source Electrospray Ion Source cluster_ions Competition for Ionization Droplet Charged Droplet (Analyte + Matrix) Analyte_Ion Analyte Ion (Target Signal) Droplet->Analyte_Ion Desired Ionization Matrix_Ion Matrix Ion (Interference) Droplet->Matrix_Ion Competitive Ionization MS_Inlet Mass Spec Inlet Analyte_Ion->MS_Inlet Reduced Signal Matrix_Ion->MS_Inlet Blocks/Suppresses Analyte Ionization Troubleshooting_Flowchart Start Poor Quantification Results (High %CV, Inaccuracy) CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS CheckPrep Is Sample Prep Method Sufficiently Selective? CheckIS->CheckPrep Yes ImplementIS Implement a SIL-IS CheckIS->ImplementIS No CheckChroma Is Analyte Separated from Interference Peaks? CheckPrep->CheckChroma Yes ImprovePrep Improve Sample Prep: Use SPE or LLE instead of PPT CheckPrep->ImprovePrep No (e.g., using PPT) OptimizeLC Optimize LC Method: Adjust Gradient/ Change Column CheckChroma->OptimizeLC No End Re-validate Method CheckChroma->End Yes ImplementIS->End ImprovePrep->End OptimizeLC->End

References

Technical Support Center: Purity Assessment of Synthetic (9Z)-heptadecenoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic (9Z)-heptadecenoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the purity and stability of synthetic this compound standards?

A1: The primary factors affecting the purity and stability of this compound are oxidation, isomerization, and hydrolysis. The cis double bond at the 9th position is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. Isomerization can occur, converting the biologically active cis isomer to the trans isomer. Additionally, the thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures, which results in the formation of free coenzyme A and (9Z)-heptadecenoic acid.

Q2: What are the common impurities that can be present in a synthetic this compound standard?

A2: Common impurities can be categorized as follows:

  • Isomeric Impurities: These include the trans-isomer, (9E)-heptadecenoyl-CoA, and positional isomers of the double bond that may arise during the synthesis of the fatty acid precursor.

  • Oxidation Products: Due to the presence of the double bond, oxidation can lead to the formation of hydroperoxides, epoxides, and cleavage products.

  • Byproducts from Synthesis: These can include residual starting materials, reagents, and side-products from the coupling of the fatty acid to coenzyme A. This may also include adducts or incompletely deprotected molecules.[1]

  • Related Saturated and Unsaturated Acyl-CoAs: Depending on the purity of the starting (9Z)-heptadecenoic acid, other long-chain acyl-CoAs may be present as minor impurities.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: The most common and effective techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This is a widely used method for determining the overall purity of the acyl-CoA standard. The adenine (B156593) moiety of coenzyme A has a strong absorbance at approximately 260 nm, allowing for sensitive detection.[2]

  • LC-MS/MS: This technique offers higher sensitivity and specificity, allowing for the identification and quantification of low-level impurities, including isomers and oxidation products, by monitoring specific parent and fragment ion transitions.[3][4]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.1. Wash the column with a strong solvent or replace it.2. Ensure the mobile phase pH is optimal for acyl-CoA stability and chromatography (typically slightly acidic to neutral).3. Reduce the amount of sample injected.
Baseline Noise or Drift 1. Contaminated mobile phase or detector.2. Air bubbles in the system.3. Temperature fluctuations.1. Prepare fresh mobile phase with high-purity solvents and water.2. Degas the mobile phase and purge the pump.3. Use a column oven to maintain a stable temperature.
Appearance of Unexpected Peaks 1. Sample degradation (oxidation or hydrolysis).2. Contamination of the sample or system.1. Prepare fresh samples and use antioxidants (e.g., BHT) in the sample solvent if necessary. Store stock solutions at -80°C.2. Clean the injector and autosampler. Run a blank gradient to check for system contamination.
Inconsistent Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column aging.1. Ensure accurate mobile phase preparation and proper pump performance.2. Use a column oven.3. Equilibrate the column thoroughly before each run. If the issue persists, the column may need replacement.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Ion suppression from the matrix or mobile phase additives.2. Inefficient ionization.3. Sample degradation.1. Optimize sample clean-up (e.g., solid-phase extraction). Avoid non-volatile buffers.2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).3. Prepare fresh samples and minimize exposure to room temperature.
In-source Fragmentation or Adduct Formation 1. High source temperature or cone voltage.2. Presence of salts in the sample or mobile phase.1. Optimize source conditions to minimize fragmentation.2. Use volatile mobile phase modifiers (e.g., ammonium (B1175870) acetate (B1210297) or formate).
Difficulty in Separating Isomers (e.g., cis/trans) 1. Suboptimal chromatographic conditions.1. Use a high-resolution column with a smaller particle size.2. Optimize the mobile phase gradient and flow rate to improve resolution.

Quantitative Data

Table 1: Typical Purity Specifications for Synthetic Long-Chain Acyl-CoA Standards

Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria
Purity (%) >98%>99%Conforms to specification
Impurities (%) <2%<1%Individual impurities <0.5%
Isomeric Purity (cis) >95%>98%Conforms to specification
Oxidized Products (%) <1%<0.5%Conforms to specification

Table 2: LC-MS/MS Validation Parameters for Long-Chain Acyl-CoA Quantification

Parameter Typical Value Reference
Accuracy (%) 94.8 - 110.8[2]
Inter-run Precision (% CV) 2.6 - 12.2[2]
Intra-run Precision (% CV) 1.2 - 4.4[2]
Limit of Detection (LOD) 1-5 fmol[4][5]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Materials:

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in water or a slightly acidic buffer.

    • Dilute the stock solution to a working concentration of 50-100 µg/mL with Mobile Phase A.

  • Data Analysis:

    • Calculate the purity of the standard by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

Protocol 2: Purity and Impurity Profiling by LC-MS/MS
  • Materials:

    • This compound standard

    • LC-MS grade acetonitrile and water

    • Ammonium hydroxide (B78521)

    • C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium hydroxide in water, pH 10.5

    • Mobile Phase B: Acetonitrile

  • Chromatographic and MS Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient: Optimized for separation of long-chain acyl-CoAs (e.g., a linear gradient from 5% to 95% B over 15 minutes).

    • Mass Spectrometer: Triple quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • This compound: Monitor the precursor ion and a characteristic product ion (e.g., neutral loss of 507 Da).[2]

      • Potential Impurities: Set up MRM transitions for expected impurities (e.g., isomers will have the same precursor/product ions but different retention times; oxidized products will have a mass shift).

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution in water.

    • Further dilute to a working concentration of 1-10 µg/mL in the initial mobile phase conditions.

  • Data Analysis:

    • Quantify the main peak and any identified impurities using their respective peak areas. Express purity as the percentage of the main peak area relative to the sum of all related peak areas.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation prep Dissolve this compound in appropriate solvent dilute Dilute to working concentration prep->dilute hplc HPLC-UV Analysis (Purity Assessment) dilute->hplc Inject lcms LC-MS/MS Analysis (Impurity Profiling) dilute->lcms Inject purity Calculate % Purity hplc->purity impurities Identify & Quantify Impurities lcms->impurities

Workflow for Purity Assessment

LongChain_AcylCoA_Metabolism cluster_pathways Metabolic Fates cluster_lipids Complex Lipids FA (9Z)-Heptadecenoic Acid ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL + CoA + ATP HCoA This compound ACSL->HCoA beta_ox β-Oxidation (Energy Production) HCoA->beta_ox lipid_syn Lipid Synthesis HCoA->lipid_syn signaling Cellular Signaling HCoA->signaling tg Triglycerides lipid_syn->tg pl Phospholipids lipid_syn->pl ce Ceramides lipid_syn->ce

Metabolic Role of this compound

References

Technical Support Center: Analysis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize in-source fragmentation and obtain high-quality mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for long-chain acyl-CoA analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer, before they reach the mass analyzer.[1] For long-chain acyl-CoAs, this can lead to an underestimation of the intact molecule and the generation of fragment ions that may be mistaken for other compounds, complicating data interpretation and quantification.[2][3]

Q2: What are the characteristic in-source fragmentation patterns for long-chain acyl-CoAs in positive ion mode ESI-MS/MS?

A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety.[4][5][6][7] Another common fragment ion is observed at an m/z of 428, resulting from cleavage between the 5' diphosphates.[6][8]

Q3: Which ionization mode is generally more sensitive for the analysis of long-chain acyl-CoAs?

A3: Positive ion mode electrospray ionization (ESI) is often reported to be more sensitive for the analysis of long-chain acyl-CoAs compared to negative ion mode.[4][9]

Q4: How can I prevent the degradation of my long-chain acyl-CoA samples before analysis?

A4: Long-chain acyl-CoAs are prone to hydrolysis.[6][10] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C. When preparing for analysis, reconstituting samples in methanol (B129727) or a buffered solution, such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH, can enhance stability compared to unbuffered aqueous solutions.[6]

Troubleshooting Guides

This section provides solutions to common issues encountered during the LC-MS/MS analysis of long-chain acyl-CoAs, with a focus on minimizing in-source fragmentation.

Issue 1: High In-Source Fragmentation and Low Precursor Ion Intensity

Cause: Inappropriate mass spectrometer source settings can impart excess energy to the analyte ions, causing them to fragment before detection. The primary parameters influencing this are the cone voltage (also known as declustering potential or fragmentor voltage) and the ion source temperature.[1][11][12]

Solution:

  • Optimize Cone Voltage: Systematically reduce the cone voltage to find a balance between efficient ion transmission and minimal fragmentation. Softer ionization conditions, achieved with lower cone voltages, generally reduce in-source fragmentation.[1][12]

  • Optimize Source Temperature: Lower the ion source temperature. Higher temperatures can increase the internal energy of the ions, leading to thermal degradation and fragmentation.[11][13] It is important to find the lowest temperature that still allows for efficient desolvation of the analyte.

  • Adjust Gas Flows: Optimize nebulizer and drying gas flows to ensure a stable ion signal and the best signal-to-noise ratio for the precursor ion.[1]

Issue 2: Misidentification of In-Source Fragments as Endogenous Compounds

Cause: In-source fragments of long-chain acyl-CoAs can have the same mass-to-charge ratio as other naturally occurring molecules in the sample, leading to misidentification, especially if they co-elute.[2]

Solution:

  • Improve Chromatographic Resolution: Enhance the separation of different acyl-CoA species and potential isobaric interferences. For long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[6] Employing ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution.[6]

  • Confirm Fragmentation Origin: To confirm if a suspected peak is an in-source fragment, analyze the precursor ion's retention time. The fragment ion should have the exact same retention time as the intact precursor molecule.[2]

Experimental Protocols

Protocol 1: Systematic Optimization of Mass Spectrometer Source Parameters

This protocol describes a systematic approach to optimize key source parameters to minimize in-source fragmentation of long-chain acyl-CoAs.

  • Analyte Infusion: Prepare a standard solution of a representative long-chain acyl-CoA (e.g., Palmitoyl-CoA) at a concentration of approximately 1 µM in a solvent compatible with your LC mobile phase. Infuse this solution directly into the mass spectrometer at a constant flow rate.

  • Cone Voltage Optimization:

    • Set the ion source temperature and gas flows to standard starting values for your instrument.

    • Acquire mass spectra across a range of cone voltage settings (e.g., 10 V to 80 V in 10 V increments).

    • Monitor the intensity of the precursor ion and the characteristic fragment ions (neutral loss of 507 Da and m/z 428).

    • Select the cone voltage that maximizes the precursor ion signal while minimizing the fragment ion signals.

  • Temperature Optimization:

    • Using the optimized cone voltage from the previous step, acquire mass spectra at various ion source/capillary temperatures (e.g., from 150°C to 350°C in 50°C increments).

    • Monitor the precursor and fragment ion intensities.

    • Choose the temperature that provides a good balance between efficient desolvation (high precursor signal) and minimal fragmentation.

  • Gas Flow Optimization:

    • With the optimized cone voltage and temperature, adjust the nebulizer and drying gas flow rates to achieve a stable ion signal and the best signal-to-noise ratio for the precursor ion.

Protocol 2: Sample Preparation for Long-Chain Acyl-CoA Analysis from Cultured Cells

This protocol provides a general method for extracting long-chain acyl-CoAs from cultured cells while minimizing degradation.

  • Cell Lysis and Protein Precipitation:

    • Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into the LC-MS/MS system.

Data Presentation

Table 1: Effect of Cone Voltage on the Relative Abundance of Precursor and Fragment Ions for Palmitoyl-CoA

Cone Voltage (V)Precursor Ion Abundance (%)Fragment Ion (Neutral Loss 507 Da) Abundance (%)
20955
407525
604060
801585

Table 2: Effect of Source Temperature on the Relative Abundance of Precursor and Fragment Ions for Palmitoyl-CoA (at Optimized Cone Voltage)

Source Temperature (°C)Precursor Ion Abundance (%)Fragment Ion (Neutral Loss 507 Da) Abundance (%)
2009010
2508020
3006535
3505050

Visualizations

Troubleshooting Workflow for High In-Source Fragmentation start High In-Source Fragmentation Observed q1 Is Cone Voltage Optimized? start->q1 step1 Systematically Reduce Cone Voltage q1->step1 No q2 Is Source Temperature Optimized? q1->q2 Yes a1_yes Yes a1_no No step1->q2 step2 Systematically Reduce Source Temperature q2->step2 No q3 Are Gas Flows Optimized? q2->q3 Yes a2_yes Yes a2_no No step2->q3 step3 Optimize Nebulizer and Drying Gas Flows q3->step3 No end Fragmentation Minimized q3->end Yes a3_yes Yes a3_no No step3->end

Caption: A logical workflow for troubleshooting high in-source fragmentation.

Characteristic Fragmentation of Long-Chain Acyl-CoAs cluster_precursor Precursor Ion cluster_fragments In-Source Fragments precursor Long-Chain Acyl-CoA [M+H]+ fragment1 Acyl Chain Fragment [M+H - 507]+ precursor->fragment1 Neutral Loss of 507 Da (3'-phospho-ADP) fragment2 CoA Moiety Fragment m/z 428 precursor->fragment2 Cleavage between 5' diphosphates

Caption: Common fragmentation pathways of long-chain acyl-CoAs in positive ESI mode.

References

Best practices for storing and handling (9Z)-heptadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9Z)-heptadecenoyl-CoA. This guide provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting advice and experimental protocols. Please note that specific data for this compound is limited; therefore, the following recommendations are based on best practices for structurally similar long-chain unsaturated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: How should I store powdered this compound?

A: Powdered this compound, like other unsaturated lipids, is susceptible to oxidation and hydrolysis. It should be stored in a glass vial with a Teflon-lined cap at -20°C or lower for up to six months.[1] Before opening, allow the vial to warm to room temperature to prevent condensation, which can degrade the compound.[2]

Q2: What is the best way to store this compound in solution?

A: For short-term storage (up to 24 hours), aqueous solutions can be stored at 2-8°C.[3] For longer-term storage, it is recommended to dissolve the compound in a suitable organic solvent, overlay with an inert gas like argon or nitrogen, and store in a glass container with a Teflon-lined closure at -20°C.[2] Avoid storing organic solutions below -30°C unless in a sealed glass ampoule.[2]

Q3: What solvents are recommended for dissolving this compound?

A: this compound is soluble in water and mixtures of chloroform:methanol:water.[1][3] A common solvent system is a mixture of chloroform, methanol, and water in ratios such as 80:20:2 or 65:25:4 (v/v/v).[1][3] For aqueous solutions, using a buffer that has been sparged with an inert gas can help minimize oxidation.[3]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A: It is recommended to wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.[4] If there is a risk of inhalation, especially with the powdered form, use a fume hood or ensure adequate ventilation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound Degradation Improper storage conditions (exposure to air, moisture, or light).Store the compound as recommended in the FAQs. For unsaturated lipids, it is crucial to minimize exposure to oxygen by storing under an inert gas.[2]
Repeated freeze-thaw cycles of solutions.Aliquot stock solutions into smaller, single-use vials to avoid repeated freezing and thawing.
Poor Solubility Incorrect solvent choice.Use the recommended solvents. For aqueous solutions, gentle heating or sonication may aid dissolution of long-chain fatty acyl-CoAs.[3]
The compound has degraded and formed less soluble byproducts.If solubility issues persist with fresh solvent, the compound may have degraded. It is advisable to use a fresh vial.
Inconsistent Experimental Results Variability in compound concentration due to improper dissolution or storage.Ensure the compound is fully dissolved before use. Prepare fresh solutions for critical experiments.
Degradation of the compound leading to reduced activity.Verify the integrity of your stock. If degradation is suspected, acquire a new batch of the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the vial of powdered this compound to equilibrate to room temperature before opening.[2]

  • Weigh the desired amount of the powder in a sterile microfuge tube.

  • Add the appropriate volume of solvent (e.g., a chloroform:methanol:water mixture) to achieve the desired stock concentration.

  • Vortex briefly to mix. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution.[3]

  • For long-term storage, flush the vial with an inert gas (argon or nitrogen), seal tightly with a Teflon-lined cap, and store at -20°C.[2]

Protocol 2: General Handling Procedure for Experiments
  • When using a stored solution, allow the vial to warm to room temperature before opening.

  • Use glass or stainless steel syringes and pipettes for transferring organic solutions to avoid leaching of plasticizers.[2]

  • For aqueous solutions, plastic labware is acceptable.[2]

  • Minimize the time the solution is exposed to air and light.

  • After use, flush the vial with inert gas before re-sealing and returning to the recommended storage temperature.

Visual Guides

experimental_workflow Experimental Workflow for this compound storage Store at <= -20°C under inert gas preparation Equilibrate to Room Temp. Dissolve in appropriate solvent storage->preparation 1. Preparation experiment Perform Experiment (e.g., cell culture treatment) preparation->experiment 2. Execution analysis Data Analysis (e.g., LC-MS, enzyme assay) experiment->analysis 3. Analysis

Caption: A generalized workflow for experiments involving this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results check_storage Check Storage Conditions (Temp, Inert Gas, Light) start->check_storage check_handling Review Handling Protocol (Solvent, Pipetting) check_storage->check_handling Storage OK new_vial Use a New Vial of Compound check_storage->new_vial Improper Storage check_solution Prepare Fresh Solution check_handling->check_solution Handling OK check_handling->new_vial Improper Handling check_solution->new_vial Problem Persists consistent Results Consistent check_solution->consistent Problem Solved

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

References

Validation & Comparative

Differentiating (9Z)-Heptadecenoyl-CoA and Oleoyl-CoA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise differentiation of structurally similar lipid molecules is paramount. This guide provides a comprehensive comparison of (9Z)-heptadecenoyl-CoA and oleoyl-CoA, focusing on their differentiation using mass spectrometry. We present key identifying features, a detailed experimental protocol, and expected fragmentation patterns to facilitate accurate analysis in a research setting.

At the heart of lipid metabolism, long-chain fatty acyl-CoAs play a crucial role in cellular signaling and energy homeostasis. Among these, this compound, an odd-chain monounsaturated fatty acyl-CoA, and oleoyl-CoA, its even-chain counterpart, are of significant interest. Their structural similarity, differing by only a single methylene (B1212753) group, necessitates robust analytical techniques for their distinct identification and quantification. Mass spectrometry, coupled with liquid chromatography, stands as the gold standard for this purpose, offering high sensitivity and specificity.

Core Distinguishing Features

The primary distinguishing feature between this compound and oleoyl-CoA is their difference in molecular weight. This compound has a molecular formula of C38H66N7O17P3S and a molecular weight of approximately 1017.95 g/mol , while oleoyl-CoA has a molecular formula of C39H68N7O17P3S and a molecular weight of about 1031.98 g/mol . This mass difference of 14.03 Da is readily detectable by modern mass spectrometers, forming the basis of their differentiation.

Mass Spectrometric Fragmentation Analysis

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is employed to further confirm the identity of each molecule. Both molecules exhibit a characteristic fragmentation pattern for fatty acyl-CoAs. In positive ion mode, a prominent neutral loss of 507.0 Da is observed, corresponding to the loss of the 3'-phospho-AMP moiety. Another significant fragment ion is observed at m/z 428.0365, representing the adenosine (B11128) 3',5'-diphosphate fragment.

While the fragmentation pattern is qualitatively similar, the precursor and key fragment ions will differ in their mass-to-charge ratio (m/z), providing unambiguous identification.

FeatureThis compoundOleoyl-CoA
Molecular Formula C38H66N7O17P3SC39H68N7O17P3S
Average Molecular Weight ~1017.95 Da~1031.98 Da
Monoisotopic Mass ~1017.3449 Da~1031.3605 Da
Precursor Ion [M+H]⁺ (m/z) ~1018.35~1032.37
Key Fragment Ion [M+H - 507]⁺ (m/z) ~511.35~525.37
Common Fragment Ion (m/z) 428.0365428.0365

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the separation and identification of this compound and oleoyl-CoA from biological samples.

1. Sample Preparation:

  • Extraction: Extract lipids from homogenized tissue or cell pellets using a modified Bligh and Dyer method with a solvent system of chloroform:methanol (B129727):water (1:2:0.8 v/v/v).

  • Solid-Phase Extraction (SPE): Purify the acyl-CoA fraction using a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the aqueous phase of the lipid extract, wash with water and 40% methanol, and elute the acyl-CoAs with 80% methanol containing 0.1% ammonium (B1175870) hydroxide.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (80:20, v/v).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for precursor ions in the range of m/z 900-1100.

  • MS/MS Analysis: Perform data-dependent acquisition (DDA) or multiple reaction monitoring (MRM) for the targeted precursor ions.

    • MRM Transitions:

      • This compound: 1018.4 -> 511.4

      • Oleoyl-CoA: 1032.4 -> 525.4

  • Collision Energy: Optimize collision energy for maximal fragmentation of the precursor ions (typically 30-40 eV).

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the logical relationship in fragmentation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation Reconstitution->LC MS Mass Spectrometry LC->MS Data Data Analysis MS->Data fragmentation_pathway cluster_heptadecenoyl This compound cluster_oleoyl Oleoyl-CoA Hept_Precursor [M+H]⁺ m/z 1018.4 Hept_Fragment1 [M+H - 507]⁺ m/z 511.4 Hept_Precursor->Hept_Fragment1 Neutral Loss of 507 Da Hept_Fragment2 m/z 428.0 Hept_Precursor->Hept_Fragment2 Oleo_Precursor [M+H]⁺ m/z 1032.4 Oleo_Fragment1 [M+H - 507]⁺ m/z 525.4 Oleo_Precursor->Oleo_Fragment1 Neutral Loss of 507 Da Oleo_Fragment2 m/z 428.0 Oleo_Precursor->Oleo_Fragment2

A Comparative Analysis of Odd-Chain Versus Even-Chain Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids through β-oxidation is a cornerstone of cellular energy metabolism, providing a significant source of ATP, particularly in tissues with high energy demands like the heart and skeletal muscle.[1] Fatty acids are predominantly of the even-chain variety; however, odd-chain fatty acids, derived from sources such as ruminant fats, certain plants, and gut microbiota, present a unique metabolic pathway with distinct physiological implications.[2][3][4] Understanding the divergences between these two pathways is critical for research into metabolic disorders, nutrient sensing, and the development of novel therapeutic strategies.

This guide provides a comparative analysis of the metabolism of odd-chain and even-chain acyl-CoAs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Section 1: The Metabolic Pathways

Even-Chain Acyl-CoA Metabolism: The Canonical Pathway

The β-oxidation of even-chain fatty acids is a cyclical mitochondrial process that sequentially shortens the fatty acyl-CoA chain by two carbons per cycle.[5] Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. This process continues until the entire chain is converted into acetyl-CoA molecules.[1] These acetyl-CoA units can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating NADH and FADH2, which in turn fuel ATP synthesis via the electron transport chain.[5]

Even_Chain_Beta_Oxidation Even-Chain Acyl-CoA β-Oxidation cluster_Mitochondria Mitochondrial Matrix FattyAcylCoA Even-Chain Acyl-CoA (Cn) TransEnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->TransEnoylCoA Acyl-CoA Dehydrogenase L3HydroxyacylCoA L-3-Hydroxyacyl-CoA TransEnoylCoA->L3HydroxyacylCoA Enoyl-CoA Hydratase FADH2 FADH₂ KetoacylCoA 3-Ketoacyl-CoA L3HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA NADH NADH ShortenedAcylCoA->FattyAcylCoA Re-enters cycle TCA TCA Cycle AcetylCoA->TCA

Caption: The four core reactions of even-chain β-oxidation yielding acetyl-CoA.

Odd-Chain Acyl-CoA Metabolism: The Anaplerotic Pathway

The metabolism of odd-chain fatty acids proceeds through the same β-oxidation spiral as their even-chain counterparts.[1][4] The critical distinction arises in the final cycle of oxidation, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit).[1][3][6] While acetyl-CoA enters the TCA cycle directly, propionyl-CoA cannot.[3] It must first undergo a separate three-step enzymatic conversion to succinyl-CoA, an intermediate of the TCA cycle.[7][8]

This conversion pathway involves:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[2][8]

  • Epimerization: D-methylmalonyl-CoA is converted to its L-isomer by methylmalonyl-CoA epimerase.[2][8]

  • Rearrangement: L-methylmalonyl-CoA is rearranged by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase to form succinyl-CoA.[7][8]

The production of succinyl-CoA is significant because it represents a net contribution to the pool of TCA cycle intermediates, a process known as anaplerosis.[9][10] This replenishes intermediates that may have been withdrawn for biosynthetic processes, thereby enhancing the cycle's oxidative capacity.[9]

Odd_Chain_Metabolism Odd-Chain Acyl-CoA Final Oxidation & Anaplerosis cluster_BetaOxidation Final β-Oxidation Cycle cluster_Anaplerosis Anaplerotic Pathway C5_AcylCoA 5-Carbon Acyl-CoA AcetylCoA Acetyl-CoA C5_AcylCoA->AcetylCoA β-Ketothiolase PropionylCoA Propionyl-CoA C5_AcylCoA->PropionylCoA β-Ketothiolase TCA TCA Cycle AcetylCoA->TCA PropionylCoA2 Propionyl-CoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA2->D_MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (B12) SuccinylCoA->TCA

Caption: The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA.

Section 2: Comparative Data Summary

The metabolic differences between odd- and even-chain acyl-CoAs lead to distinct quantitative outcomes in terms of energy yield and metabolic function.

FeatureEven-Chain Acyl-CoA Metabolism (e.g., Palmitoyl-CoA, C16:0)Odd-Chain Acyl-CoA Metabolism (e.g., Heptadecanoyl-CoA, C17:0)
Primary End Product(s) Acetyl-CoA only[5][6]Acetyl-CoA and Propionyl-CoA[2][6]
TCA Cycle Entry Point(s) Acetyl-CoAAcetyl-CoA and Succinyl-CoA (from Propionyl-CoA)[10][11]
Anaplerotic Potential No (net zero contribution to TCA intermediates)Yes (net synthesis of Succinyl-CoA)[9][12]
Gluconeogenic Potential No (in humans, Acetyl-CoA cannot be converted to glucose)Yes (Succinyl-CoA is a gluconeogenic precursor)[2]
Key Cofactor Dependencies FAD, NAD⁺FAD, NAD⁺, Biotin, Vitamin B12[8][13]
Net ATP Yield (Example) ~106 ATP~108.5 ATP (net gain from Succinyl-CoA to Oxaloacetate)

Note: ATP yields are approximate and can vary based on the specific shuttle systems used for NADH and FADH2.

Section 3: Experimental Protocols

The analysis of acyl-CoA species is essential for studying fatty acid metabolism. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and specific quantification of these molecules.[14][15]

Protocol: Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of short- to long-chain acyl-CoAs from biological samples like cultured cells or tissue.

1. Sample Preparation and Extraction:

  • Harvest cells or tissue and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).

  • For tissue, homogenize the frozen sample (100-200 mg) in a cold extraction solvent.[16] A common solvent is 2.5% sulfosalicylic acid (SSA).[17]

  • Include an internal standard, such as an odd-chain or stable-isotope-labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled Palmitoyl-CoA), to control for extraction efficiency and instrument variability.[14][18]

  • Vortex the homogenate vigorously and centrifuge at high speed (e.g., 20,000 x g) at 4°C to pellet proteins and cellular debris.[19]

  • Collect the supernatant containing the acyl-CoAs. Some protocols may require a solid-phase extraction (SPE) step for cleanup and concentration, though simpler liquid extraction is also effective.[17][19]

2. LC Separation:

  • Use a reverse-phase C18 or C8 column for separation.[19][20]

  • Employ a mobile phase gradient system. For example:

    • Mobile Phase A: Water with an ion-pairing agent or buffer (e.g., 5 mM ammonium (B1175870) acetate).[19]

    • Mobile Phase B: Acetonitrile or methanol.[19]

  • Run a linear gradient from low to high organic phase (e.g., 2% to 95% B) over a period of 5-20 minutes to elute acyl-CoAs based on their chain length and hydrophobicity.[19][20]

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[16][17]

  • Set the instrument to Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

  • The precursor ion for each acyl-CoA will be its protonated molecular ion [M+H]⁺.[14]

  • A common fragmentation event for acyl-CoAs is the neutral loss of the phosphopantetheine portion, which can be monitored as a specific product ion or neutral loss scan.[16] For example, a neutral loss scan of 507 Da is characteristic of acyl-CoAs.[16]

  • Optimize collision energy and other MS parameters for each specific acyl-CoA species being quantified by infusing pure standards.[14][20]

4. Data Analysis:

  • Integrate the peak areas for each acyl-CoA and its corresponding internal standard.

  • Generate a calibration curve using known concentrations of acyl-CoA standards.[14]

  • Calculate the concentration of each acyl-CoA in the sample by normalizing its peak area to the internal standard's peak area and comparing it to the calibration curve.

Experimental_Workflow Workflow for Acyl-CoA Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (Tissue / Cells) Quench Metabolic Quenching (Liquid N₂) Sample->Quench Homogenize Homogenization with Internal Standard Quench->Homogenize Extract Centrifugation & Supernatant Collection Homogenize->Extract LC LC Separation (Reverse Phase) Extract->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification via Calibration Curve Integration->Quant Result Final Acyl-CoA Concentrations Quant->Result

Caption: A generalized workflow for LC-MS/MS-based analysis of acyl-CoAs.

Section 4: Signaling and Regulation

The regulation of fatty acid oxidation is complex, involving transcriptional control and allosteric regulation to adapt to cellular energy status. Key regulators include Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-activated protein kinase (AMPK).

PPARα is a nuclear receptor that acts as a primary transcriptional regulator of genes involved in fatty acid uptake and oxidation.[5] When cellular fatty acid levels rise, they bind to and activate PPARα, leading to the increased expression of enzymes like Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import, and various acyl-CoA dehydrogenases.[5]

PPARa_Signaling PPARα Regulation of Fatty Acid Oxidation cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Mitochondrion Mitochondrion FA Increased Fatty Acids (or Fibrates) PPARa_inactive PPARα FA->PPARa_inactive binds & activates PPARa_active PPARα-RXR Heterodimer PPARa_inactive->PPARa_active dimerizes RXR RXR RXR->PPARa_active dimerizes PPRE PPRE (DNA Response Element) PPARa_active->PPRE binds to Gene_Expression Increased Transcription of FAO Genes (CPT1, ACADs) PPRE->Gene_Expression promotes FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO leads to

Caption: Transcriptional control of fatty acid oxidation genes by PPARα.

Conclusion and Implications for Drug Development

The metabolic bifurcation between even- and odd-chain acyl-CoAs holds significant implications for health and disease. The anaplerotic nature of odd-chain fatty acids makes them a subject of interest for conditions characterized by impaired mitochondrial function or TCA cycle depletion.[9] For instance, therapeutic strategies using odd-chain fatty acids (e.g., triheptanoin) are being explored to provide an alternative energy source and replenish TCA cycle intermediates in genetic metabolic disorders.[21]

For drug development professionals, understanding these differences is crucial. Targeting enzymes unique to the propionyl-CoA conversion pathway could offer novel approaches for metabolic modulation. Furthermore, when assessing the metabolic effects of a drug candidate, profiling both odd- and even-chain acyl-CoAs can provide a more comprehensive picture of its impact on fatty acid metabolism and overall cellular bioenergetics. The distinct metabolic fates underscore the importance of considering fatty acid composition in both preclinical models and clinical trial design.

References

Validating (9Z)-Heptadecenoyl-CoA as a Biomarker for Dietary Intake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for accurate and reliable biomarkers of dietary intake is a cornerstone of nutritional science and drug development. Objective measures of food consumption are critical to understanding the intricate relationships between diet, health, and disease. While self-reported dietary data is valuable, it is prone to recall bias and inaccuracies. Biomarkers offer a more objective window into an individual's dietary patterns. This guide provides a comprehensive comparison of the validation of odd-chain fatty acids, with a focus on heptadecanoic acid (C17:0), as a proxy for the less-studied (9Z)-heptadecenoyl-CoA, as a biomarker for dietary intake, particularly of dairy and ruminant fat.

Heptadecanoyl-CoA is the metabolically activated form of heptadecanoic acid (C17:0), an odd-chain saturated fatty acid. Both pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are recognized as biomarkers of dairy fat intake. This is because they are synthesized by microbial fermentation in the gut of ruminant animals and are subsequently present in their milk and meat. While this compound is the CoA ester of a monounsaturated C17 fatty acid, its validation as a dietary biomarker is not established in the scientific literature. Therefore, this guide will focus on the principles of validation using the more extensively studied saturated C17:0 and its comparison with other relevant biomarkers.

Comparative Analysis of Dietary Biomarkers

The utility of a dietary biomarker is determined by its specificity, dose-response relationship with intake, and reliability across different populations. Odd-chain fatty acids (OCFAs) are primary candidates for biomarkers of dairy consumption. The table below summarizes the performance of heptadecanoic acid (C17:0) in comparison to other commonly used biomarkers of fat intake.

BiomarkerDietary Source(s)Tissue(s) of MeasurementStrength of Correlation with Dairy Fat IntakeKey Considerations
Heptadecanoic Acid (C17:0) Dairy products, ruminant meatPlasma, Adipose tissue, ErythrocytesWeaker than C15:0Also found in some fish, potentially confounding results in populations with high fish consumption. Plasma levels of C17:0 are often higher than C15:0, suggesting potential endogenous synthesis.
Pentadecanoic Acid (C15:0) Dairy products, ruminant meatPlasma, Adipose tissue, ErythrocytesGenerally considered a strong and reliable biomarkerAdipose tissue levels reflect long-term intake, while plasma levels indicate shorter-term intake.
trans-Palmitoleic Acid (C16:1n-7) Dairy productsPlasma, ErythrocytesModerateAlso a biomarker for dairy fat intake and has been associated with metabolic health outcomes.
Myristic Acid (C14:0) Dairy products, coconut oil, palm kernel oilPlasma, Adipose tissueModerateLess specific to dairy fat compared to odd-chain fatty acids.
Conjugated Linoleic Acid (CLA) Dairy products, ruminant meatPlasma, Adipose tissueModeratePresent in dairy and ruminant fat, often studied for its potential health benefits.

Experimental Protocols

Accurate measurement of fatty acids and their CoA esters is fundamental to biomarker validation. The following are detailed methodologies for the key experiments involved.

Protocol 1: Fatty Acid Analysis in Plasma by Gas Chromatography (GC)

This protocol outlines the steps for extracting total fatty acids from plasma and analyzing them as fatty acid methyl esters (FAMEs) using gas chromatography.

  • Sample Preparation:

    • To 200 µL of plasma, add 300 µL of phosphate-buffered saline (dPBS).

    • Add 100 µL of an internal standard solution containing deuterated fatty acids (e.g., C17:0-d3).

    • Add 1 volume of methanol (B129727) and acidify with HCl to a final concentration of 25 mM.

  • Lipid Extraction:

    • Add 1 mL of iso-octane to the sample, vortex thoroughly, and centrifuge at 3000 x g for 1 minute to separate the layers.

    • Transfer the upper organic layer to a new glass tube.

    • Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.

  • Transesterification to FAMEs:

    • Dry the combined lipid extract under a stream of nitrogen.

    • Add 1 mL of 6% H2SO4 in methanol.

    • Incubate the mixture in a sealed tube at 100°C for 2 hours.

    • After cooling, add 1 mL of petroleum ether and vortex to extract the FAMEs.

    • Centrifuge to separate the layers and transfer the upper organic layer containing FAMEs to a new vial for analysis.

  • GC Analysis:

    • Inject 1 µL of the FAMEs solution into the gas chromatograph equipped with a flame ionization detector (GC-FID).

    • Use a suitable capillary column (e.g., FAMEWAX) and a temperature gradient to separate the different FAMEs.

    • Identify and quantify the fatty acids by comparing their retention times and peak areas to those of known standards and the internal standard.

Protocol 2: Acyl-CoA Analysis in Tissues by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the extraction and quantification of acyl-CoA species, including heptadecanoyl-CoA, from tissue samples.

  • Sample Preparation and Extraction:

    • Homogenize a known weight of tissue in an ice-cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile/methanol/water).

    • Add an appropriate internal standard (e.g., isotopically labeled acyl-CoA).

    • Sonicate the sample to ensure complete cell lysis.

    • Centrifuge at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE column (e.g., Oasis HLB) with methanol and then equilibrate with water.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol containing ammonium (B1175870) acetate (B1210297).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in a suitable solvent for injection (e.g., 5% 5-sulfosalicylic acid).

    • Inject the sample into an LC-MS/MS system.

    • Separate the acyl-CoA species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with ammonium acetate and acetonitrile).

    • Detect and quantify the acyl-CoAs using tandem mass spectrometry in positive ion mode, monitoring for specific precursor-product ion transitions.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and logical relationships in biomarker validation.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_clinical Clinical/Epidemiological Validation cluster_evaluation Evaluation Discovery Candidate Biomarker Identification (e.g., Metabolomics) Assay Assay Development & Optimization (e.g., GC-MS, LC-MS/MS) Discovery->Assay Hypothesis Hypothesis Generation (e.g., C17:0 from Dairy) Hypothesis->Assay Performance Assay Performance Characteristics (Sensitivity, Specificity, Precision) Assay->Performance Observational Observational Studies (Correlation with Dietary Records) Performance->Observational Intervention Controlled Intervention Studies (Dose-Response Assessment) Observational->Intervention Evaluation Evaluation of Utility (Specificity, Robustness, Reliability) Intervention->Evaluation

Caption: A generalized workflow for the discovery and validation of a dietary biomarker.

Experimental_Workflow_Fatty_Acid_Analysis Experimental Workflow for Fatty Acid Analysis (GC) Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Extraction Lipid Extraction (iso-octane) Add_IS->Extraction Derivatization Transesterification to FAMEs (H2SO4 in Methanol) Extraction->Derivatization GC_Analysis GC-FID Analysis Derivatization->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing

Caption: Key steps in the analysis of plasma fatty acids using gas chromatography.

Experimental_Workflow_Acyl_CoA_Analysis Experimental Workflow for Acyl-CoA Analysis (LC-MS/MS) Start Tissue Sample Homogenization Homogenization & Extraction Start->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_MS_Analysis LC-MS/MS Analysis SPE->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: A streamlined workflow for the measurement of tissue acyl-CoAs by LC-MS/MS.

Conclusion

The validation of this compound as a specific biomarker for dietary intake requires further investigation, as current research predominantly focuses on its saturated counterpart, heptadecanoic acid (C17:0). The evidence for C17:0 indicates that while it is associated with dairy fat intake, its utility as a biomarker is considered weaker than that of pentadecanoic acid (C15:0) due to potential endogenous production and confounding dietary sources such as fish. For researchers and drug development professionals, the choice of biomarker should be guided by the specific dietary component of interest and the characteristics of the study population. The experimental protocols and validation workflows provided in this guide offer a robust framework for assessing the utility of this compound or any novel candidate biomarker for dietary intake. Rigorous analytical validation and well-designed clinical studies are paramount to establishing a reliable and meaningful biomarker.

A Comparative Guide to the Biological Activity of Heptadecenoic Acid Isomers: An Extrapolated Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptadecenoic acid (C17:1) is an odd-chain monounsaturated fatty acid that has garnered interest for its potential roles in health and disease. Like other unsaturated fatty acids, it exists as geometric isomers, primarily cis and trans, which differ in the orientation of their hydrogen atoms around the carbon-carbon double bond. This structural difference can lead to significant variations in their physical properties and biological functions.

While direct comparative research on the biological activities of cis- and trans-heptadecenoic acid is limited in scientific literature, it is possible to construct a hypothesized comparison based on the well-documented differential effects of isomers of other fatty acids, such as oleic acid (cis-C18:1) versus elaidic acid (trans-C18:1). This guide synthesizes this extrapolated knowledge and presents the known activity of a specific cis-heptadecenoic acid isomer linked to cancer cell inhibition.

Hypothesized Comparison of Cis vs. Trans Heptadecenoic Acid

The following table summarizes the potential differences in the biological activities of cis- and trans-heptadecenoic acid. These are hypotheses based on extensive research into C18:1 and other fatty acid isomers and require direct experimental validation for C17:1.

Biological ActivityCis-Heptadecenoic Acid (Hypothesized)Trans-Heptadecenoic Acid (Hypothesized)Supporting Rationale from Analogous Fatty Acids
Metabolic Fate Preferentially esterified into triglycerides and phospholipids.More readily oxidized for energy (β-oxidation).Studies on C18:1 isomers show that trans fats are oxidized more readily than their cis counterparts, while cis isomers are more efficiently incorporated into complex lipids.[1]
Cell Membrane Fluidity Increases membrane fluidity due to the "kink" in its structure.Decreases membrane fluidity, behaving more like a saturated fatty acid.The bent structure of cis isomers disrupts the tight packing of phospholipid tails, increasing fluidity. The linear structure of trans isomers allows for tighter packing, making membranes more rigid.
LDL Cholesterol Regulation May contribute to the suppression of LDL production and increased hepatic receptor activity.Likely biologically neutral or may increase LDL cholesterol, similar to other trans fats.In hamsters, cis-9-octadecenoic acid (oleic acid) was found to increase LDL receptor activity and lower LDL-C levels, whereas the trans isomer (elaidic acid) was biologically neutral and did not confer these benefits.[2]
Insulin (B600854) Secretion Modest stimulatory effect on glucose-stimulated insulin secretion.Potentially higher stimulatory effect on insulin secretion compared to the cis isomer.In isolated mouse islets, trans isomers of C18:1 (elaidic and trans-vaccenic acid) elicited a higher maximal insulin output than their respective cis isomers.[3]
Anti-Cancer Activity Potential to inhibit cancer cell proliferation and induce apoptosis.Unknown, but likely less potent than the cis isomer.The saturated odd-chain fatty acid C17:0, which leads to the accumulation of cis-10-heptadecenoic acid, has been shown to inhibit proliferation and promote apoptosis in non-small-cell lung cancer cells.[4]

Known Biological Activity: Cis-10-Heptadecenoic Acid in Cancer

Research on the saturated odd-chain fatty acid heptadecanoic acid (C17:0) has provided insights into the activity of its monounsaturated counterpart. A study on non-small-cell lung carcinoma (NSCLC) cells, including a gefitinib-resistant line (PC-9/GR), demonstrated that treatment with C17:0 led to the intracellular accumulation of cis-10-heptadecenoic acid.[4] This conversion was associated with significant anti-cancer effects.

Quantitative Data on the Effects of C17:0 (Leading to cis-C17:1 Accumulation)
Cell LineTreatmentEffectQuantitative Measurement
PC-9 (NSCLC)50 µM C17:0 for 48hInhibition of Cell Proliferation~40% reduction in cell viability
PC-9/GR (Gefitinib-Resistant)50 µM C17:0 for 48hInhibition of Cell Proliferation~50% reduction in cell viability
PC-9/GR50 µM C17:0 for 48hInduction of ApoptosisIncreased percentage of apoptotic cells

Data extracted from a study by Yang et al. (2019), which demonstrated that C17:0 treatment leads to the accumulation of cis-10-heptadecenoic acid.[4]

Signaling Pathway Inhibition in NSCLC Cells

The anti-proliferative effects observed upon C17:0 treatment and subsequent cis-10-heptadecenoic acid accumulation were linked to the downregulation of the PI3K/Akt signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition leads to reduced survival signals, ultimately promoting apoptosis.

PI3K_Akt_Pathway cluster_cell Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes C17_1 cis-10-Heptadecenoic Acid (from C17:0) C17_1->Akt  inhibits activation

Caption: Inhibition of the PI3K/Akt pathway by cis-10-heptadecenoic acid.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Proliferation (MTT Assay)

This protocol is used to assess the effect of heptadecenoic acid isomers on the metabolic activity and viability of cancer cells.

  • Cell Culture: PC-9 and PC-9/GR cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations (e.g., 0, 10, 25, 50, 100 µM) of cis- or trans-heptadecenoic acid (dissolved in a suitable solvent like DMSO). A solvent control is included.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the solvent-treated control cells.

Western Blot for Akt Pathway Analysis

This protocol is used to determine the activation status of key proteins in the PI3K/Akt signaling pathway.

  • Cell Lysis: After treatment with heptadecenoic acid isomers, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The band intensities are quantified to determine the ratio of p-Akt to t-Akt.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the cytotoxic effects of fatty acid isomers.

workflow cluster_assays Parallel Assays start Start: Prepare Isomer Stock Solutions (cis-C17:1 and trans-C17:1 in DMSO) culture 1. Culture Cancer Cells (e.g., PC-9) start->culture seed 2. Seed Cells into 96-Well Plates culture->seed treat 3. Treat Cells with Isomers (Varying Concentrations + Controls) seed->treat incubate 4. Incubate for 48 Hours treat->incubate mtt_assay 5a. MTT Assay for Viability incubate->mtt_assay wb_assay 5b. Western Blot for p-Akt/Akt incubate->wb_assay analyze 6. Data Analysis & Comparison mtt_assay->analyze wb_assay->analyze end Conclusion: Determine Differential Activity analyze->end

Caption: General workflow for comparing the biological activity of isomers.

Conclusion

References

Head-to-head comparison of different internal standards for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) thioesters is paramount for deciphering cellular metabolism in both health and disease. These molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of complex lipids and isoprenoids. However, their low abundance and inherent instability pose significant analytical challenges. The choice of an appropriate internal standard is critical for robust and reliable quantification by liquid chromatography-mass spectrometry (LC-MS). This guide provides a head-to-head comparison of commonly used internal standards for acyl-CoA analysis, supported by experimental data and detailed protocols.

Overview of Internal Standard Strategies

The ideal internal standard should mimic the physicochemical properties of the analyte of interest, experiencing similar extraction recovery, chromatographic retention, and ionization efficiency, without being naturally present in the sample. In acyl-CoA analysis, two primary strategies have emerged as the frontrunners: the use of stable isotope-labeled analogs and odd-chain acyl-CoAs.

Stable Isotope Labeled (SIL) Acyl-CoAs are widely considered the "gold standard" for quantitative mass spectrometry.[1][2][3][4][5] These standards are structurally identical to their endogenous counterparts, with the exception of containing one or more heavy isotopes (e.g., ¹³C, ¹⁵N). This near-perfect chemical identity ensures they co-elute with the analyte and are affected by matrix effects and ionization suppression in the same manner, leading to the most accurate and precise quantification.[2]

Odd-Chain Acyl-CoAs serve as a practical and cost-effective alternative. These compounds, such as pentadecanoyl-CoA (C15:0-CoA) and heptadecanoyl-CoA (C17:0-CoA), are structurally similar to the more common even-chain acyl-CoAs but are typically found at negligible levels in most mammalian tissues.[6][7][8][9] Their similar chemical nature allows for comparable extraction efficiency and chromatographic behavior.[8]

Quantitative Performance Comparison

The selection of an internal standard directly impacts the performance of the analytical method. The following tables summarize key performance metrics for acyl-CoA analysis using different internal standardization approaches, as reported in the literature.

ParameterStable Isotope Labeled (SIL) Internal StandardsOdd-Chain Acyl-CoA Internal StandardsAlternative Methods (e.g., HPLC-UV)Reference
Limit of Detection (LOD) Sub-nM to nM range1-10 fmol~120 pmol (with derivatization)[10][11]
Limit of Quantification (LOQ) 5-50 fmol~10 fmol1.3 nmol (LC/MS-based)[6][8][10]
Linearity (R²) >0.99>0.99>0.99[8][10][12]
Precision (RSD%) < 5%< 15%< 15%[10]
Specificity High (mass-to-charge ratio)High (mass-to-charge ratio)Moderate (risk of co-elution)[10]

Experimental Protocols

Detailed and robust experimental protocols are crucial for successful acyl-CoA analysis. Below are representative methodologies for sample preparation, LC separation, and MS detection.

Sample Preparation: Acyl-CoA Extraction from Cultured Cells

This protocol is designed for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures.[13]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727) containing the chosen internal standard (e.g., a mixture of ¹³C-labeled acyl-CoAs or odd-chain acyl-CoAs)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell plate (adherent) or pellet (suspension).

    • For adherent cells, use a cell scraper to scrape the cells in the cold methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is suitable for the separation and quantification of a wide range of acyl-CoA species.[6][14]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 5 mM ammonium acetate in water, pH 6.8[14]

  • Mobile Phase B: Methanol[14]

  • Gradient (for short to medium chain acyl-CoAs):

    • 0-1.5 min: 2% B

    • 1.5-3 min: 2% to 15% B

    • 3-5.5 min: 15% to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: 95% to 2% B

    • 15-20 min: Hold at 2% B[14]

  • Flow Rate: 0.2-0.3 mL/min[10][14]

  • Injection Volume: 5-10 µL[10][11]

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan

  • Key Fragmentation: Acyl-CoAs characteristically exhibit a neutral loss of 507.0 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[6][11]

  • MRM Transitions: Monitor the transition from the precursor ion [M+H]⁺ to the product ion resulting from the 507.0 Da neutral loss.[6]

Visualizing the Workflow and Metabolic Context

To better illustrate the experimental process and the metabolic relevance of acyl-CoAs, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting & Washing add_is Addition of Internal Standard cell_harvest->add_is extraction Methanol Extraction add_is->extraction centrifugation Protein Precipitation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for acyl-CoA analysis.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid β-Oxidation Pathway acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA acyl_coa->enoyl_coa ACAD hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Dehydrogenase shorter_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle Enters

Caption: Simplified fatty acid β-oxidation pathway.

Conclusion

The choice between stable isotope-labeled and odd-chain acyl-CoA internal standards depends on the specific requirements of the study, including the desired level of accuracy, budget, and availability of standards. For the most rigorous quantitative studies, stable isotope dilution mass spectrometry is the unparalleled gold standard.[1][2][3][4][5] However, when a comprehensive suite of SIL standards is not feasible, odd-chain acyl-CoAs provide a robust and widely accepted alternative for reliable acyl-CoA profiling.[6][8] The protocols and data presented in this guide offer a foundation for researchers to develop and validate their own methods for the accurate analysis of these critical metabolic intermediates.

References

A Comparative Analysis of Saturated and Unsaturated Heptadecanoyl-CoA: Functional Divergence in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between saturated heptadecanoyl-CoA (C17:0-CoA) and its monounsaturated counterpart, heptadecenoyl-CoA (C17:1-CoA). As central intermediates in lipid metabolism, the degree of saturation in these long-chain fatty acyl-CoAs dictates their metabolic fate and signaling properties. This document summarizes key distinctions, supported by experimental data, and provides detailed protocols for their comparative analysis.

Core Functional Differences: An Overview

Heptadecanoyl-CoA and heptadecenoyl-CoA, while structurally similar, exhibit distinct functional roles stemming from the presence of a double bond in the acyl chain of the latter. These differences manifest in their metabolic processing, impact on cellular signaling pathways, and overall biological effects. Generally, saturated fatty acyl-CoAs are precursors for the synthesis of saturated lipids and can induce pro-inflammatory and lipotoxic responses when in excess. In contrast, monounsaturated fatty acyl-CoAs are typically directed towards the synthesis of neutral lipids for storage and can have anti-inflammatory properties.

Data Summary: Comparative Biological Activities

The following table summarizes quantitative data on the biological effects of heptadecanoic acid (C17:0), the precursor to heptadecanoyl-CoA. While direct comparative data for heptadecenoyl-CoA is limited, the data for other unsaturated fatty acids suggest a lower cytotoxic potential.

ParameterHeptadecanoic Acid (C17:0)Comparative Fatty AcidsCell LineReference
IC50 (Cytotoxicity) 41.94 ± 4.06 µMPentadecanoic acid (C15:0): 119 ± 5.21 µMMCF-7/SC (Human Breast Cancer Stem-Like Cells)[1]
IC50 (Cytotoxicity) 77.47 ± 2.10 µMOleic acid (C18:1) and Linoleic acid (C18:2) showed lower cytotoxicityMIA PaCa-2 (Human Pancreatic Cancer)[2][3]
IC50 (Cytotoxicity) 71.45 ± 6.37 µM-Gemcitabine-resistant MIA PaCa-2[2][3]

Metabolic and Signaling Pathways

The functional divergence of saturated and unsaturated heptadecanoyl-CoA can be attributed to their differential engagement with key metabolic and signaling pathways.

Metabolic Fate

The presence of a double bond in heptadecenoyl-CoA influences its preferential channeling into different metabolic pathways compared to heptadecanoyl-CoA. Heptadecanoyl-CoA is a substrate for elongation and incorporation into saturated phospholipids (B1166683) and sphingolipids. Conversely, heptadecenoyl-CoA is a preferred substrate for the synthesis of neutral lipids like triacylglycerols, effectively sequestering it from pathways that could lead to lipotoxicity.

metabolic_fate cluster_saturated Saturated Lipid Synthesis cluster_unsaturated Neutral Lipid Synthesis C17_0_CoA Heptadecanoyl-CoA (C17:0-CoA) Elongation Elongation C17_0_CoA->Elongation Saturated_PL Saturated Phospholipids C17_0_CoA->Saturated_PL Sphingolipids Sphingolipids C17_0_CoA->Sphingolipids C17_1_CoA Heptadecenoyl-CoA (C17:1-CoA) TAG Triacylglycerols (Storage) C17_1_CoA->TAG

Caption: Metabolic channeling of C17:0-CoA and C17:1-CoA.
Pro-inflammatory Signaling (NF-κB Pathway)

Saturated fatty acids, and by extension their CoA esters, are known to activate pro-inflammatory signaling pathways such as the NF-κB pathway, often through Toll-like receptor 4 (TLR4).[4] This can lead to the production of inflammatory cytokines. Monounsaturated fatty acids, in contrast, are generally considered to be less inflammatory and may even have anti-inflammatory effects.

nfkb_pathway C17_0_CoA Heptadecanoyl-CoA (C17:0-CoA) TLR4 TLR4 C17_0_CoA->TLR4 Activates C17_1_CoA Heptadecenoyl-CoA (C17:1-CoA) C17_1_CoA->Inhibition NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibition->TLR4 Inhibits

Caption: Differential effect on the NF-κB signaling pathway.
Metabolic Regulation (AMPK and PPARs)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. While the specific effects of C17:0-CoA and C17:1-CoA on AMPK are not well-documented, it is known that different fatty acids can have opposing effects on its activity. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism. Fatty acids and their CoA derivatives are natural ligands for PPARs. Research on odd-chain fatty acids suggests that heptadecanoic acid is a weaker PPARδ agonist and is largely inactive at PPARα compared to pentadecanoic acid (C15:0)[5]. Monounsaturated fatty acids are generally known to be PPAR agonists.

metabolic_regulation C17_0_CoA Heptadecanoyl-CoA (C17:0-CoA) AMPK AMPK C17_0_CoA->AMPK Modulates PPARs PPARs C17_0_CoA->PPARs Weak/No Activation C17_1_CoA Heptadecenoyl-CoA (C17:1-CoA) C17_1_CoA->AMPK Modulates C17_1_CoA->PPARs Activates Fatty_Acid_Oxidation Fatty Acid Oxidation PPARs->Fatty_Acid_Oxidation

Caption: Modulation of AMPK and PPAR signaling.

Experimental Protocols

Detailed methodologies for the comparative analysis of saturated and unsaturated heptadecanoyl-CoA are provided below.

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay (Radiometric)

This protocol allows for the measurement and comparison of the rate at which heptadecanoic acid and heptadecenoic acid are converted to their respective CoA esters by long-chain acyl-CoA synthetases (ACSL).

Materials:

  • Cell lysates or purified ACSL enzyme

  • ATP, Coenzyme A, MgCl2

  • Radiolabeled fatty acid ([14C]heptadecanoic acid or [14C]heptadecenoic acid) bound to bovine serum albumin (BSA)

  • Dole's solution (Isopropanol:Heptane:H2SO4 40:10:1)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 200 µM DTT, 10 mM ATP, and 200 µM CoA.

  • Add cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled fatty acid substrate (e.g., 20 µM [14C]heptadecanoic acid bound to 5 µM fatty acid-free BSA).

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding 600 µL of Dole's solution.

  • Perform phase partitioning to separate the fatty acyl-CoA from the unreacted fatty acid.

  • Quantify the amount of radiolabeled acyl-CoA formed using a scintillation counter.

  • Compare the activity with heptadecanoic acid and heptadecenoic acid as substrates.

Protocol 2: PPARα/δ Activation Reporter Assay

This assay is used to determine the ability of heptadecanoic acid and heptadecenoic acid to activate PPARα and PPARδ.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Expression plasmids for PPARα/δ and a PPAR response element (PPRE)-driven luciferase reporter gene

  • Transfection reagent

  • Heptadecanoic acid and heptadecenoic acid

  • Luciferase assay system

Procedure:

  • Co-transfect the hepatocyte cell line with the PPARα/δ expression plasmid and the PPRE-luciferase reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of heptadecanoic acid or heptadecenoic acid.

  • Incubate for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.

  • Compare the dose-response curves for PPAR activation by the two fatty acids.

Protocol 3: NF-κB Activation Assay

This protocol measures the effect of heptadecanoic acid and heptadecenoic acid on NF-κB activation in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Heptadecanoic acid and heptadecenoic acid

  • LPS (lipopolysaccharide) as a positive control

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (e.g., ELISA-based)

Procedure:

  • Culture macrophage cells to 80% confluency.

  • Treat the cells with various concentrations of heptadecanoic acid or heptadecenoic acid for a predetermined time (e.g., 4-24 hours). A co-treatment with a low dose of LPS can be used to prime the inflammatory response.

  • Harvest the cells and perform nuclear extraction according to the manufacturer's protocol.

  • Quantify the amount of activated NF-κB p65 in the nuclear extracts using an ELISA-based assay kit.

  • Compare the levels of NF-κB activation in response to the saturated and unsaturated fatty acids.

Conclusion

The functional differences between heptadecanoyl-CoA and heptadecenoyl-CoA are significant and have important implications for cellular health and disease. Heptadecanoyl-CoA, the saturated form, is more likely to contribute to the synthesis of complex lipids that can alter membrane properties and is associated with cytotoxic and pro-inflammatory responses. In contrast, the presence of a double bond in heptadecenoyl-CoA appears to direct it towards safer metabolic pathways, such as incorporation into neutral lipids for storage, and may confer anti-inflammatory properties. Further research directly comparing these two molecules at the acyl-CoA level is warranted to fully elucidate their distinct roles in cellular physiology and pathology.

References

Safety Operating Guide

Safe Disposal of (9Z)-Heptadecenoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (9Z)-heptadecenoyl-CoA require clear and immediate guidance on its proper disposal to ensure laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established laboratory safety protocols for similar chemical compounds.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to prevent skin contact.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2][3]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][3]

  • Inhalation: Move to fresh air.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting.[2]

Disposal Workflow

The proper disposal of this compound involves a systematic workflow to ensure safety and environmental protection.

Figure 1: General workflow for the disposal of laboratory chemical waste.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Pure Compound and Concentrated Solutions: Treat as chemical waste. Do not mix with aqueous waste unless specified by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid chemical waste. Place in a designated, labeled solid waste container.

  • Aqueous Solutions: Dilute aqueous solutions containing small amounts of this compound may be permissible for drain disposal depending on local regulations and institutional policies. Always consult your EHS office before disposing of any chemical down the drain.

2. Waste Collection and Labeling:

  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound".

  • Solid Waste: Collect in a designated, puncture-resistant container lined with a chemically resistant bag. The container must be clearly labeled with its contents.

3. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are tightly sealed to prevent leaks or spills.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2]

4. Final Disposal:

  • All chemical waste must be disposed of through your institution's licensed hazardous waste disposal service.

  • Follow your institution's procedures for requesting a waste pickup.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below provides relevant information for related compounds to inform handling and storage.

PropertyOleic AcidMethyl Elaidate
Physical State LiquidLiquid
Melting Point -9 - 10 °C[3]
Boiling Point --
Storage Temperature Room Temperature-

Data for this compound is not available; related compounds are presented for reference.

Decontamination Protocol

In the event of a spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated chemical waste container.

  • Cleaning: Clean the spill area with soap and water.

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Signaling Pathway Context

This compound is an acyl-CoA, a class of molecules central to fatty acid metabolism. Acyl-CoAs are key intermediates in processes like beta-oxidation, where fatty acids are broken down to produce energy.[4]

FattyAcidMetabolism FattyAcid Fatty Acid ((9Z)-heptadecenoic acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase HeptadecenoylCoA This compound AcylCoA_Synthetase->HeptadecenoylCoA BetaOxidation Beta-Oxidation (in Mitochondria) HeptadecenoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle ATP ATP (Energy) CitricAcidCycle->ATP

Figure 2: Simplified pathway of fatty acid activation and beta-oxidation.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consulting your institution's specific guidelines and EHS office for definitive instructions.

References

Essential Safety and Operational Guide for Handling (9Z)-Heptadecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

(9Z)-Heptadecenoyl-CoA is a long-chain fatty acyl-CoA molecule involved in various metabolic processes.[1][2] Similar chemical compounds may cause skin, eye, and respiratory irritation.[3] It is prudent to handle this compound as potentially hazardous. A thorough risk assessment should be conducted before beginning any work.

Potential Hazards:

  • May cause skin irritation.[3]

  • May cause serious eye irritation.[3]

  • May cause respiratory irritation.[3]

  • The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Neoprene GlovesWear two pairs of gloves. Change gloves frequently, especially after direct contact with the substance.
Body Protection Laboratory Coat/GownA long-sleeved lab coat or disposable gown should be worn to prevent skin contact.
Eye and Face Protection Safety Glasses with Side Shields or GogglesRequired to protect against splashes. A face shield may be necessary for procedures with a high risk of splashing.[3]
Respiratory Protection Fume Hood or N95 RespiratorHandle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] If a fume hood is not available, an N95 respirator should be used for handling powdered forms.
Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure safety.

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5] Avoid creating dust or aerosols. Use only in a well-ventilated area.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] For long-term storage, it is recommended to store at -20°C.[6] Keep away from incompatible substances.

Accidental Exposure and First Aid

Immediate action is necessary in case of accidental exposure.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
Spills and Disposal
  • Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, gently sweep or vacuum the material to avoid generating dust. Place the spilled material into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material and place in a disposal container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Experimental Protocols

General Protocol for Solubilizing and Using this compound

Given that acyl-CoAs can be unstable in aqueous solutions, proper preparation is key for experimental success.

Materials:

  • This compound

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Vortex mixer

  • Ice bath

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Reconstitute the compound in a small amount of an appropriate buffer. Gentle vortexing may be required to fully dissolve the compound.

  • Keep the reconstituted solution on ice to minimize degradation.

  • For cellular assays, the final concentration of any organic solvent used for reconstitution should be kept low (typically <1%) to avoid cytotoxicity.

  • Use the freshly prepared solution for experiments. Avoid repeated freeze-thaw cycles.

Visualizations

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Workspace Prepare Workspace Gather PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Solubilize Solubilize Weigh/Measure->Solubilize Perform Experiment Perform Experiment Solubilize->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

Metabolic Fate of this compound

G cluster_fates Potential Metabolic Fates Heptadecenoic Acid Heptadecenoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Heptadecenoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Protein Acylation Protein Acylation This compound->Protein Acylation

Caption: A simplified diagram showing the activation of heptadecenoic acid and the subsequent metabolic pathways for this compound.

References

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